Efavirenz-13C6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H9ClF3NO2 |
|---|---|
分子量 |
325.65 g/mol |
IUPAC名 |
(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,3+1,4+1,7+1,9+1,10+1,11+1 |
InChIキー |
XPOQHMRABVBWPR-MVJUSYNDSA-N |
製品の起源 |
United States |
Foundational & Exploratory
What is Efavirenz-13C6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core characteristics and primary research applications of Efavirenz-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz (B1671121). This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in bioanalysis, and a summary of relevant pharmacokinetic data.
Introduction to Efavirenz and the Role of this compound
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle, thereby preventing the conversion of viral RNA into DNA.[1] Accurate measurement of Efavirenz plasma concentrations is vital for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies to ensure efficacy while minimizing toxicity.[3][4]
This compound is a stable isotope-labeled form of Efavirenz, where six carbon atoms (¹²C) are replaced with their heavier, non-radioactive isotope, carbon-13 (¹³C). This modification results in a molecule that is chemically identical to Efavirenz but has a higher molecular weight. Its primary and indispensable role in research is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification of the target analyte.[5]
Physicochemical and Pharmacokinetic Properties of Efavirenz
Understanding the properties of the parent drug, Efavirenz, is essential for designing and interpreting studies that utilize this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₉ClF₃NO₂ |
| Molecular Weight | 315.67 g/mol |
| Protein Binding | 99.9% |
| LogP | ~4 |
Source: Various pharmacokinetic studies.
Human Pharmacokinetic Parameters of Efavirenz
The pharmacokinetics of Efavirenz can exhibit significant inter-individual variability, partly due to genetic polymorphisms in metabolizing enzymes.[3][4] The following table summarizes key pharmacokinetic parameters from a study in HIV-1 infected patients receiving a 600 mg daily dose.
| Parameter | Mean Value (± SD) | Unit |
| AUC(0,24h) | 57.1 (± 27.3) | μg·h/mL |
| Cmax | 4.0 (± 1.7) | μg/mL |
| Tmax | 4.1 (± 1.7) | h |
| Apparent Clearance (CL/F) | 0.18 (± 0.072) | L/h/kg |
| Trough Concentration (C0) | 1.64 (± 0.93) | μg/mL |
Data from Marzolini et al., as cited in a study by Peytavin et al.[2]
Efavirenz Metabolism
Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the hydroxylation of Efavirenz to 8-hydroxyefavirenz, a reaction predominantly catalyzed by the CYP2B6 isoenzyme.[3][6][7][8] Minor pathways include the formation of 7-hydroxyefavirenz.[3][8] These hydroxylated metabolites are subsequently glucuronidated by UDP-glucuronosyltransferase (UGT) enzymes before excretion.[3][6] Genetic variations in the CYP2B6 gene are a major source of the observed variability in Efavirenz plasma concentrations among patients.[3][7]
Experimental Protocol: Quantification of Efavirenz in Human Plasma using LC-MS/MS
This section details a validated method for the quantification of Efavirenz in human plasma, employing this compound as the internal standard. This protocol is adapted from a published, sensitive, and selective LC-MS/MS method.[5]
Materials and Reagents
-
Efavirenz analytical standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
Drug-free human plasma
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 1% formic acid in acetonitrile.[5]
-
Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a specified amount of the this compound internal standard working solution.
-
Add protein precipitation solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex mix the samples vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
Dilute the supernatant 1:1 with water.[5]
-
Inject an aliquot of the final solution into the LC-MS/MS system.
Liquid Chromatography and Mass Spectrometry Conditions
The following table outlines the instrumental parameters for the LC-MS/MS analysis.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A suitable gradient program to achieve separation |
| Run Time | ~5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Negative Ionization |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9 |
| MRM Transition (this compound) | m/z 320.2 → 249.9 |
Parameters adapted from a validated method.[5]
Method Validation Parameters
A robust bioanalytical method should be validated according to regulatory guidelines. Key validation parameters from a published study are summarized below.
| Parameter | Result |
| Linearity Range | 1.0–2,500 ng/mL (r > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intraday Precision (%CV) | 2.41% to 6.42% |
| Interday Precision (%CV) | 3.03% to 9.18% |
| Intraday Accuracy | 100% to 111% |
| Interday Accuracy | 95.2% to 108% |
Data from a study by G. S. K. De Silva et al.[5]
Conclusion
This compound is an essential tool for researchers and drug development professionals involved in the study of Efavirenz. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The detailed metabolic pathways and experimental protocols provided in this guide serve as a comprehensive resource for the design and execution of rigorous bioanalytical studies. The high sensitivity and accuracy of methods employing this compound are critical for optimizing HIV therapy and advancing our understanding of antiretroviral pharmacology.
References
- 1. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
Efavirenz-13C6 chemical structure and molecular weight.
Efavirenz-13C6: A Technical Overview for Researchers
Introduction
Efavirenz (B1671121) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely employed as a component of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV) type 1.[1] Its isotopically labeled form, this compound, in which six carbon atoms are replaced with the stable isotope ¹³C, serves as a critical internal standard for pharmacokinetic studies and therapeutic drug monitoring, enabling precise quantification in biological matrices through mass spectrometry-based methods.[2][3] This document provides a detailed technical guide on the chemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Efavirenz, with the exception of the six carbon atoms in the benzoxazinone (B8607429) ring system, which are substituted with ¹³C isotopes. This labeling provides a distinct mass signature for mass spectrometry without altering the chemical behavior of the molecule.
Chemical Name: (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-13C6[3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂ | [3] |
| Molecular Weight | 321.60 g/mol | |
| 321.63 g/mol | [5][6] | |
| 325.66 g/mol | [2] | |
| Monoisotopic Mass | 321.0475197 Da | [5] |
| CAS Number | 1261394-62-0 | [2][7][6] |
| Parent Drug CAS | 154598-52-4 | [2][8] |
| Appearance | White to slightly pink crystalline powder | [9] |
| Solubility | Practically insoluble in water (<10 µg/mL) | [9] |
Mechanism of Action
Efavirenz is a highly potent and specific non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require intracellular phosphorylation to become active and does not compete with nucleoside triphosphates.[1][10]
The mechanism involves:
-
Allosteric Binding: Efavirenz binds to a hydrophobic pocket on the HIV-1 RT enzyme, distinct from the active site. This is known as the NNRTI pocket.[9][11]
-
Conformational Change: This binding induces a conformational change in the enzyme, altering the structure of the catalytic site.[11]
-
Inhibition of Transcription: The distorted active site is unable to catalyze the conversion of viral RNA into DNA, thereby halting the viral replication process.[1][11]
This mechanism is specific to HIV-1 RT; Efavirenz shows no significant activity against HIV-2 RT or human DNA polymerases.[10][12]
Experimental Protocols
Synthesis and Purification of Efavirenz
The synthesis of Efavirenz has been streamlined over the years. A concise, semi-continuous flow synthesis has been developed, representing the shortest route to the drug.[13] A common final step in many synthetic routes is the cyclization of the amino alcohol precursor.
Protocol: Cyclization using Triphosgene (B27547) [14][15]
-
Objective: To cyclize (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol to form Efavirenz.
-
Materials:
-
(S)-Amino alcohol precursor
-
Triphosgene
-
Tetrahydrofuran (THF)
-
n-Heptane
-
Aqueous sodium bicarbonate (5%)
-
-
Procedure:
-
Dissolve the (S)-amino alcohol precursor in a mixture of n-heptane and THF.
-
Cool the mixture to a temperature between -10°C and 0°C.
-
Separately, dissolve triphosgene in THF.
-
Add the triphosgene solution dropwise to the cooled amino alcohol solution over approximately 1 hour, maintaining the temperature below 0°C.
-
After the addition is complete, add methanol (B129727) and stir for 30 minutes.
-
Add n-heptane and remove a portion of the solvent under vacuum.
-
Add fresh n-heptane and THF to the reaction mass.
-
Add 5% aqueous sodium bicarbonate and stir the mixture for 2 hours at room temperature.
-
Separate the organic layer and wash it with deionized water.
-
Concentrate the organic layer and crystallize the residue from n-heptane to yield pure Efavirenz.
-
-
Purification: The obtained Efavirenz can be subjected to further recrystallization to achieve high chemical (>99.7%) and chiral (>99.9%) purity.[14]
Quantification of Efavirenz in Human Plasma by RP-HPLC
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying Efavirenz in plasma, for which this compound would be the ideal internal standard when using LC-MS detection.
Objective: To develop and validate a method for the determination of Efavirenz in plasma samples.[16][17][18]
-
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C8 or C18 analytical column (e.g., X-Bridge® C8, 5 µm, 4.6×250 mm)[17]
-
Mobile Phase: Methanol or a mixture of Acetonitrile and Phosphate Buffer[16][17][18]
-
Diluent: Tert-butyl methyl ether[17]
-
Extraction Solvent: Ethyl acetate[16]
-
Internal Standard: this compound (for LC-MS) or another suitable compound like Indapamide (for HPLC-UV)[18]
-
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add the internal standard (this compound). b. Add ethyl acetate (B1210297) as the extraction solvent. c. Vortex the mixture to ensure thorough mixing. d. Centrifuge to separate the organic and aqueous layers. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: a. Inject the prepared sample into the HPLC system. b. Record the chromatogram and determine the retention times and peak areas for Efavirenz and the internal standard. c. Construct a calibration curve using standards of known concentrations to quantify the Efavirenz concentration in the plasma sample.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Efavirenz 13C6 | CAS No- 1261394-62-0 | Simson Pharma Limited [simsonpharma.com]
- 5. This compound | C14H9ClF3NO2 | CID 49849428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. vivanls.com [vivanls.com]
- 8. This compound - Acanthus Research [acanthusresearch.com]
- 9. Efavirenz - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
- 13. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2009133538A1 - Process for the preparation of efavirenz - Google Patents [patents.google.com]
- 15. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 18. ijpras.com [ijpras.com]
Technical Guide: Synthesis and Isotopic Purity of Efavirenz-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Efavirenz-13C6. This isotopically labeled analog of the non-nucleoside reverse transcriptase inhibitor, Efavirenz, is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays.
Introduction
Efavirenz is a cornerstone of antiretroviral therapy for HIV-1 infection. To accurately determine its concentration in patient samples, a stable isotope-labeled internal standard is essential to account for variations during sample preparation and analysis. This compound, in which the six carbon atoms of the aniline-derived ring are replaced with the heavy isotope ¹³C, serves this purpose. Its co-elution with the unlabeled drug and distinct mass shift make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2]
Synthesis of this compound
The proposed multi-step synthesis involves the initial preparation of a key intermediate, 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone-¹³C₆, from 4-chloroaniline-¹³C₆. This intermediate then undergoes an enantioselective addition of lithium cyclopropyl (B3062369) acetylide to establish the crucial stereocenter. Subsequent cyclization and deprotection steps yield the final this compound product.
Proposed Synthetic Pathway
Isotopic Purity and Characterization
The isotopic purity of this compound is a critical parameter for its use as an internal standard. Commercially available standards often cite an isotopic incorporation of greater than 99%.[3] The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Chemical Purity | >98% | HPLC | [4] |
| Isotopic Incorporation | >99% | Not Specified | [3] |
| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂ | - | [4][5] |
| Molecular Weight | 321.6 g/mol | - | [4] |
| CAS Number | 1261394-62-0 | - | [4][5] |
Experimental Protocols for Characterization
3.2.1. Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry is a primary technique for assessing isotopic enrichment. The method involves comparing the ion intensities of the labeled compound with any unlabeled or partially labeled species.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Mass Spectrometry Analysis : The sample is infused directly or analyzed by LC-MS. Full scan mass spectra are acquired in a high-resolution mode. The relative intensities of the ion corresponding to this compound (m/z 320.0475 for [M-H]⁻) and the ion for unlabeled Efavirenz (m/z 314.0284 for [M-H]⁻) are measured.[1] The isotopic purity is calculated based on the relative abundance of these ions after correcting for the natural isotopic abundance of other elements in the molecule.
3.2.2. Structural Confirmation by NMR Spectroscopy
¹³C NMR spectroscopy provides definitive confirmation of the positions of the ¹³C labels.
-
Instrumentation : A high-resolution NMR spectrometer.
-
Sample Preparation : The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Analysis : A proton-decoupled ¹³C NMR spectrum is acquired. The spectrum is expected to show six intense signals corresponding to the ¹³C-labeled carbon atoms of the benzoxazinone (B8607429) ring system, with chemical shifts similar to those of unlabeled Efavirenz. The absence of significant signals for the corresponding carbons in their natural abundance confirms high isotopic enrichment.
Analytical Workflow for Quantification using this compound
This compound is employed as an internal standard in bioanalytical methods to quantify Efavirenz in samples such as human plasma. The general workflow involves sample preparation, LC-MS/MS analysis, and data processing.
Analytical Workflow Diagram
Key Mass Spectrometry Parameters
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is typically employed for its high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Efavirenz | 314.20 | 243.90 | Negative | [1] |
| This compound | 320.20 | 249.90 | Negative | [1] |
Conclusion
This compound is an indispensable tool for the accurate quantification of Efavirenz in clinical and research settings. Its synthesis is logically based on established routes for the unlabeled compound, utilizing a commercially available ¹³C-labeled precursor. The high isotopic purity of this compound, verified by mass spectrometry and NMR, ensures its reliability as an internal standard for robust and precise bioanalytical methods. This guide provides the foundational technical information for researchers and scientists working with this important analytical standard.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efavirenz-[13C6] | CAS 1261394-62-0 | IsoSciences | Biomol.com [biomol.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Efavirenz 13C6 | CAS No- 1261394-62-0 | Simson Pharma Limited [simsonpharma.com]
The Role of Efavirenz-¹³C₆ as an Internal Standard: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Efavirenz-¹³C₆ as an internal standard in the quantitative analysis of the antiretroviral drug Efavirenz (B1671121). The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise results in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the core principles of internal standardization, details experimental protocols, presents quantitative performance data, and visualizes key processes to support research and development in the pharmaceutical sciences.
The Core Principle: Mechanism of Action of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, especially when dealing with complex matrices like human plasma, variability can be introduced at multiple stages of the analytical workflow. These stages include sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic separation, and mass spectrometric detection. An internal standard (IS) is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
Efavirenz-¹³C₆ is a stable isotope-labeled (SIL) internal standard for Efavirenz. It is structurally identical to Efavirenz, with the exception that six of the carbon atoms (¹²C) have been replaced with the heavier carbon isotope (¹³C). This substitution results in a molecule with a higher molecular weight (approximately 6 Daltons heavier) but with nearly identical chemical and physical properties to the unlabeled Efavirenz.
The fundamental mechanism of action of Efavirenz-¹³C₆ as an internal standard lies in its ability to co-elute with Efavirenz during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1] Because the SIL internal standard behaves almost identically to the analyte throughout the entire analytical process, any variations in sample handling, extraction efficiency, or instrument response will affect both the analyte and the internal standard to the same extent.
By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification. The use of a SIL internal standard like Efavirenz-¹³C₆ is considered the gold standard in quantitative mass spectrometry as it provides the most effective compensation for matrix effects and other sources of analytical variability.[1]
Experimental Protocol: Quantification of Efavirenz in Human Plasma using LC-MS/MS with Efavirenz-¹³C₆
This section details a validated bioanalytical method for the quantification of Efavirenz in human plasma using Efavirenz-¹³C₆ as the internal standard. The protocol is based on a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
Materials and Reagents
-
Reference Standards: Efavirenz and Efavirenz-¹³C₆
-
Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid
-
Biological Matrix: Drug-free human plasma
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
Efavirenz-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz-¹³C₆ in 1% formic acid in acetonitrile.[1]
-
Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a suitable solvent (e.g., methanol-water, 50:50, v/v) to create working solutions for calibration standards and quality control samples.
-
Efavirenz-¹³C₆ Working Solution (10 ng/mL): Dilute the Efavirenz-¹³C₆ stock solution with 0.1% formic acid in acetonitrile.[1]
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add a specified volume of the Efavirenz-¹³C₆ working solution.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dilute with water (e.g., one-to-one dilution).[1]
-
Inject an aliquot of the final extract into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the typical LC-MS/MS parameters for the analysis of Efavirenz and Efavirenz-¹³C₆.[1]
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A gradient program is used to elute the analytes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9 |
| MRM Transition (Efavirenz-¹³C₆) | m/z 320.2 → 249.9 |
| Dwell Time | 250 ms |
| Nebulizer Gas | Nitrogen |
| Auxiliary Gas | Nitrogen |
| Collision Gas | Nitrogen |
| Curtain Gas | Nitrogen |
Quantitative Data and Method Validation
The performance of a bioanalytical method utilizing Efavirenz-¹³C₆ as an internal standard is typically evaluated through a rigorous validation process in accordance with regulatory guidelines. The following tables summarize key quantitative data from a validated LC-MS/MS method for Efavirenz in human plasma.[1][2][3][4][5]
Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Efavirenz | Human Plasma | 1.0 - 2,500 | Linear, 1/x weighting | > 0.99 |
| Efavirenz | Cervicovaginal Secretions | 25 - 10,000 | Linear, 1/x weighting | Not specified, but linear |
Precision and Accuracy
The precision of the method is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is expressed as the percentage of the nominal concentration.
Intra-day Precision and Accuracy [1]
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 9.24 | 112 |
| Low | 3.0 | 6.42 | 111 |
| Medium | 100 | 2.41 | 100 |
| High | 2,000 | 3.55 | 103 |
Inter-day Precision and Accuracy [1]
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 12.3 | 108 |
| Low | 3.0 | 9.18 | 108 |
| Medium | 100 | 3.03 | 95.2 |
| High | 2,000 | 5.48 | 102 |
Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Efavirenz | Cervicovaginal Secretions | 83.8 (mean) | 92.7 (mean) |
Visualizations
Logical Workflow of Internal Standard Correction
The following diagram illustrates the fundamental principle of how an internal standard corrects for variability during sample analysis.
Caption: Logical workflow demonstrating how an internal standard corrects for analytical variability.
Experimental Workflow for Bioanalytical Assay
This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Efavirenz in plasma using Efavirenz-¹³C₆.
Caption: Experimental workflow for the quantification of Efavirenz in plasma.
Metabolic Pathway of Efavirenz
The following diagram illustrates the primary metabolic pathways of Efavirenz in the liver. Understanding these pathways is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Caption: Primary metabolic pathways of Efavirenz in the liver.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. wellcomeopenresearch.s3.eu-west-1.amazonaws.com [wellcomeopenresearch.s3.eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Commercial suppliers and availability of Efavirenz-13C6.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercial availability and technical applications of Efavirenz-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz. This document details commercially available sources, summarizes key quantitative data, and presents established experimental protocols for its use in bioanalytical assays.
Commercial Availability and Specifications
This compound is available from several specialized chemical suppliers. While pricing is often available only upon request, key technical specifications have been compiled to facilitate comparison.
| Supplier | Catalog Number(s) | Purity | Isotopic Enrichment | Available Quantities |
| Clearsynth | CS-O-03333 | 98.13% (by HPLC)[1] | Not specified | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg[1] |
| IsoSciences | 13218, ISO-13218.1 | ≥98%[2] | ≥99%[2][3] | 1 mg[3] |
| MedChemExpress | HY-10572S1 | Not specified | Not specified | Not specified |
| Acanthus Research | EFA-16-002 | Not specified | Not specified | 50 mg[4] |
| Simson Pharma | Not specified | Not specified | Not specified | Not specified |
| Toronto Research Chemicals | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols: Quantification of Efavirenz in Biological Matrices
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of Efavirenz quantification in complex biological matrices such as plasma, serum, and tissue samples. The following sections outline a typical experimental workflow.
Sample Preparation
A common method for extracting Efavirenz and the this compound internal standard from biological matrices is solid-phase extraction (SPE).
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard spiking solution
-
2% (v/v) formic acid in water
-
0.1% (v/v) formic acid in water
-
20% (v/v) methanol in water
-
SPE cartridges (e.g., Oasis® HLB 30mg/1mL)
Procedure:
-
Pre-treat plasma samples by adding 2% (v/v) formic acid.
-
Spike the samples with a known concentration of the this compound internal standard solution.
-
Condition and equilibrate the SPE cartridges with methanol followed by Milli-Q water.
-
Load the pre-treated samples onto the SPE cartridges.
-
Wash the cartridges with 0.1% (v/v) formic acid, followed by 20% (v/v) methanol.
-
Elute the analyte and internal standard with 100% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reconstituted samples are then analyzed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
Typical LC Conditions:
-
Column: Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Methanol
-
Isocratic Elution: 20:80 (A:B)
-
Flow Rate: 600 µL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Efavirenz: 316.0 -> 244.1 m/z
-
This compound: 322.0 -> 250.1 m/z (Note: The exact m/z will depend on the specific labeling pattern of the 13C6 isotope)
-
-
Gas Settings (Nitrogen):
-
Nebulizing Gas (GS1): 55 units
-
Drying Gas (GS2): 60 units
-
Curtain Gas: 40 units
-
Experimental Workflow for Pharmacokinetic Studies
The use of this compound as an internal standard is a critical component of pharmacokinetic (PK) studies, which aim to understand the absorption, distribution, metabolism, and excretion of Efavirenz in the body. The following diagram illustrates a typical workflow for such a study.
Caption: Experimental workflow for a pharmacokinetic study of Efavirenz using this compound as an internal standard.
This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For specific pricing and detailed certificates of analysis, direct contact with the suppliers is recommended. The provided experimental protocols serve as a starting point and may require optimization based on the specific laboratory instrumentation and research objectives.
References
Efavirenz-13C6: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, and application of Efavirenz-13C6, an isotopically labeled internal standard crucial for the accurate quantification of Efavirenz in biological matrices. This document outlines the material's properties, potential hazards, safe handling procedures, and detailed experimental protocols for its use in research and development.
Introduction to this compound
This compound is a stable isotope-labeled version of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The incorporation of six carbon-13 atoms into the Efavirenz molecule provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies.[2][3]
Safety Data and Hazard Information
Hazard Identification:
-
Harmful if swallowed. [5]
-
Causes serious eye irritation. [5]
-
May damage the unborn child. [5]
-
Causes damage to organs (Central Nervous System, Skin) through prolonged or repeated exposure. [5]
-
May form combustible dust concentrations in air. [5]
Precautionary Statements:
-
Obtain special instructions before use.[5]
-
Do not handle until all safety precautions have been read and understood.[5]
-
Do not breathe dust.[5]
-
Wash skin thoroughly after handling.[5]
-
Do not eat, drink or smoke when using this product.[5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂ |
| Molecular Weight | 321.6 g/mol |
| CAS Number | 1261394-62-0 |
| Appearance | Solid |
| Storage | Store at refrigerator (2-8°C) for long-term storage.[6] Shipped at room temperature.[7] Stable for at least one year.[8] |
| Solubility | Soluble in DMSO (63 mg/mL).[9] |
| Purity (by HPLC) | ≥98% |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[10]
-
Minimize dust generation and accumulation.[5]
-
Use non-sparking tools to prevent ignition of dust.[10]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Efavirenz in biological samples by LC-MS/MS. Below is a detailed, generalized protocol based on published methods.[2][11]
Objective: To quantify the concentration of Efavirenz in human plasma using this compound as an internal standard.
Materials:
-
This compound
-
Human plasma samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a working internal standard (IS) solution at a suitable concentration (e.g., 5 µg/mL) in a 50:50 methanol:water mixture.[11]
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add a specific volume of the this compound IS working solution.
-
Add a volume of cold acetonitrile (typically 2-3 times the plasma volume) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
The sample may be diluted with water prior to injection.[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards (blank plasma spiked with known concentrations of Efavirenz and a fixed concentration of this compound).
-
Calculate the peak area ratio of Efavirenz to this compound for each standard and sample.
-
Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mechanism of Action and Signaling Pathway
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[12] It works by binding directly to a non-catalytic site on the reverse transcriptase enzyme, known as the NNRTI pocket.[12] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA.[12][13] This action effectively halts the replication of the virus.[12]
Caption: Mechanism of action of Efavirenz as a non-nucleoside reverse transcriptase inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the quantification of Efavirenz using this compound.
Caption: Typical workflow for quantifying Efavirenz in plasma using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isotope Labelled Compounds [simsonpharma.com]
- 5. merck.com [merck.com]
- 6. clearsynth.com [clearsynth.com]
- 7. theclinivex.com [theclinivex.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. selleckchem.com [selleckchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
Efavirenz-13C6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Efavirenz-13C6, an isotopically labeled internal standard crucial for the quantitative analysis of Efavirenz (B1671121) in various biological matrices. Given the limited publicly available stability data for this compound, this document leverages information on the parent compound, Efavirenz, to infer stability characteristics and outlines best practices for storage and handling.
Introduction
This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The incorporation of six carbon-13 atoms provides a distinct mass signature, making it an ideal internal standard for bioanalytical assays using mass spectrometry.[2][3] Accurate quantification of Efavirenz is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The stability of the internal standard is paramount to ensure the accuracy and reliability of these analytical methods.
Storage Conditions
The recommended storage conditions for this compound are derived from information provided by various suppliers. For long-term storage, refrigeration is consistently recommended to maintain the integrity and purity of the compound.
Table 1: Recommended Storage Conditions for this compound
| Supplier | Recommended Storage Condition |
| Clearsynth | Store at refrigerator (2-8°C) for long term storage.[3] |
| Clinivex | Stable to be shipped at room temperature, unless otherwise specified.[4] |
| MedchemExpress | Store the product under the recommended conditions in the Certificate of Analysis.[2] |
Note: It is crucial to consult the Certificate of Analysis provided by the specific supplier for the most accurate and lot-specific storage information.
Stability Profile
While specific, quantitative stability studies on this compound are not widely published, data on the stability of the parent compound, Efavirenz, in biological matrices can provide valuable insights. A study on the quantitative determination of Efavirenz in human plasma demonstrated its stability under typical laboratory conditions.
Table 2: Stability of Efavirenz in Human Plasma
| Condition | Duration | Stability |
| Ambient Temperature | 6 hours | Stable |
| -10°C ± 2°C | 60 days | Stable |
| Source:[5] |
These findings suggest that Efavirenz is a relatively stable compound under short-term room temperature and long-term frozen conditions. It is reasonable to extrapolate that this compound would exhibit a similar stability profile due to the negligible impact of heavy isotope substitution on chemical properties. However, formal stability testing of this compound in the relevant matrix and storage conditions is always recommended for rigorous analytical method validation.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV or mass spectrometric detection.[6][7]
General RP-HPLC Method for Efavirenz Analysis
The following protocol is a representative example of an HPLC method that can be adapted for stability studies of Efavirenz and its labeled counterpart.
-
Chromatographic System:
-
Procedure:
-
Prepare a stock solution of this compound in the diluent.
-
Subject aliquots of the stock solution to various stress conditions (e.g., elevated temperature, humidity, light, acidic/basic/oxidative conditions).
-
At specified time points, dilute the stressed samples to an appropriate concentration.
-
Analyze the samples by HPLC and compare the peak area of this compound to that of an unstressed control sample.
-
The appearance of new peaks should be investigated to identify potential degradation products.
-
Experimental Workflow for a Stability Study
The logical flow of a typical stability study for a pharmaceutical compound is illustrated in the diagram below.
Potential Degradation Pathways
The primary routes of Efavirenz metabolism in vivo are hydroxylation reactions mediated by cytochrome P450 enzymes, followed by glucuronidation.[8][9] While metabolic pathways are not identical to degradation pathways under storage conditions, they provide insight into the molecule's reactive sites. The major metabolic pathway involves hydroxylation at the 8-position to form 8-hydroxyefavirenz.[9] A minor pathway involves hydroxylation at the 7-position.[8]
For forced degradation studies, conditions that could potentially promote hydrolysis or oxidation should be investigated to understand the chemical stability of this compound.
Conclusion
This compound is a critical reagent for the bioanalysis of Efavirenz. To ensure its integrity, it is recommended to store the compound under refrigerated conditions (2-8°C) for long-term use. While specific stability data for the labeled compound is scarce, information on the parent drug suggests good stability under controlled laboratory conditions. For regulatory compliance and the highest level of analytical accuracy, it is imperative to perform a thorough validation of the stability of this compound in the specific matrices and storage conditions employed in your laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. theclinivex.com [theclinivex.com]
- 5. Rapid method for the quantitative determination of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
The Role of Efavirenz-13C6 in HIV Antiretroviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the treatment of HIV-1 infection for many years.[1][2] Its efficacy is well-established; however, its narrow therapeutic window and significant inter-individual pharmacokinetic variability present challenges in clinical management.[3][4] To address these challenges and to facilitate in-depth research into its pharmacology, the stable isotope-labeled analogue, Efavirenz-13C6, has emerged as an indispensable tool. This technical guide provides a comprehensive overview of the role of this compound in HIV antiretroviral research, with a focus on its application in quantitative analysis, metabolic studies, and pharmacokinetic assessments.
Core Application: A High-Fidelity Internal Standard
The primary and most critical role of this compound is as an internal standard (IS) in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Due to its identical chemical structure and physicochemical properties to the unlabeled Efavirenz, but with a distinct mass due to the six 13C atoms, this compound co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[6] This allows for highly accurate and precise quantification of Efavirenz in complex biological matrices such as plasma, serum, and tissue homogenates.[5][6][7]
Quantitative Data Summary
The use of this compound as an internal standard has enabled the generation of robust quantitative data in various research settings. The following tables summarize key parameters from studies utilizing this methodology.
Table 1: LC-MS/MS Method Validation Parameters for Efavirenz Quantification using this compound
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 1.0–2,500 ng/mL | Human Plasma | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Human Plasma | [5][6] |
| Intra-day Precision (% CV) | 2.41% to 6.42% | Human Plasma | [5] |
| Inter-day Precision (% CV) | 3.03% to 9.18% | Human Plasma | [6] |
| Intra-day Accuracy | 100% to 111% | Human Plasma | [6] |
| Inter-day Accuracy | 95.2% to 108% | Human Plasma | [6] |
| Recovery | 83.8% (average) | Cervicovaginal Swabs | [8] |
Table 2: Mass Spectrometry Parameters for Efavirenz and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Efavirenz | 314.20 | 243.90 | Negative | [5][6] |
| This compound | 320.20 | 249.90 | Negative | [5][6] |
Table 3: Pharmacokinetic Parameters of Efavirenz in Cervicovaginal Secretions (CVS)
| Parameter | Median Value (Range) | Units | Reference |
| AUC0-24h | 16370 (5803-22088) | ng*h/mL | [8] |
| Cmax | 1618 (610-2438) | ng/mL | [8] |
| Tmax | 8.0 (8.0-12) | h | [8] |
| Cmin | 399 (110-981) | ng/mL | [8] |
| CVS:plasma AUC0-24h Ratio | 0.41 (0.20-0.59) | - | [8] |
Table 4: Enzyme Kinetic Parameters for Efavirenz Metabolism
| Metabolic Reaction | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| 8-hydroxylation (sigmoidal kinetics) | Human Liver Microsomes | 20.2 (apparent) | 140 | [9] |
| 7-hydroxylation (hyperbolic kinetics) | Human Liver Microsomes | 40.1 | 20.5 | [9] |
| 8-hydroxylation (hyperbolic kinetics) | Recombinant CYP2B6 | 12.4 | - | [9] |
Experimental Protocols
Quantification of Efavirenz in Human Plasma using LC-MS/MS
This protocol outlines a typical method for the quantitative analysis of Efavirenz in human plasma, employing this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add a predetermined amount of this compound internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, typically in a 3:1 ratio (v/v) to the plasma volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis. For some methods, a dilution with water may be performed at this stage.[6]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typically employed.[5][6]
-
Flow Rate: A flow rate of 0.3 mL/min is a common setting.[5][6]
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally used for Efavirenz analysis.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for both Efavirenz and this compound (as detailed in Table 2).[5][6]
-
Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity.[5]
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Efavirenz to this compound against the known concentrations of the calibration standards.
-
Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
Efavirenz Metabolic Pathway
Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the 8-hydroxylation of Efavirenz to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6.[9][10] A minor pathway involves 7-hydroxylation, which is mainly catalyzed by CYP2A6.[11] These hydroxylated metabolites can be further metabolized through secondary oxidation or conjugation with glucuronic acid.[10][12]
Efavirenz Metabolic Pathway
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involving the quantification of Efavirenz in patient samples using LC-MS/MS with this compound as an internal standard follows a well-defined workflow, from sample collection to data interpretation.
Pharmacokinetic Study Workflow
Conclusion
This compound is a vital tool in the field of HIV antiretroviral research. Its use as an internal standard in LC-MS/MS assays provides the accuracy and precision necessary for reliable therapeutic drug monitoring, pharmacokinetic modeling, and metabolic studies. The detailed methodologies and quantitative data presented in this guide underscore the importance of this compound in optimizing Efavirenz therapy and advancing our understanding of its complex pharmacology. For researchers and drug development professionals, the continued application of stable isotope-labeled compounds like this compound will be crucial in the ongoing effort to improve the safety and efficacy of antiretroviral regimens.
References
- 1. Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz Pharmacokinetics and Pharmacodynamics in HIV-Infected Persons Receiving Rifapentine and Isoniazid for Tuberculosis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Evidence-based therapeutic drug monitoring for efavirenz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic analysis of efavirenz dose reduction using an in vitro-in vivo extrapolation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 7. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Efavirenz-13C6 in Therapeutic Drug Monitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Efavirenz-13C6, a stable isotope-labeled internal standard, in the therapeutic drug monitoring (TDM) of efavirenz (B1671121). Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the management of HIV-1 infection. Due to significant inter-individual pharmacokinetic variability, TDM is a critical tool for optimizing dosing to maintain efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the accuracy and precision required in clinical assays.
Introduction to Efavirenz and Therapeutic Drug Monitoring
Efavirenz is widely prescribed in combination with other antiretroviral agents. However, its metabolism, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2B6, leads to variable plasma concentrations among patients.[1][2] Sub-therapeutic levels can result in virologic failure and the development of drug resistance, whereas supra-therapeutic concentrations are associated with an increased risk of central nervous system (CNS) toxicity.[1] Therapeutic drug monitoring aims to individualize dosage regimens by maintaining plasma concentrations within a target therapeutic window, generally considered to be 1-4 µg/mL.[2]
The gold standard for quantifying efavirenz in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this method heavily relies on the use of an appropriate internal standard to correct for variations in sample preparation and instrument response. This compound, being structurally identical to the analyte but with a different mass, co-elutes chromatographically and experiences similar matrix effects, making it the ideal internal standard.[3]
The Role of this compound as an Internal Standard
This compound is a non-radioactive, stable isotope-labeled version of the efavirenz molecule.[4] Its use in conjunction with LC-MS/MS for TDM offers several advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As this compound has the same physicochemical properties as efavirenz, it experiences identical matrix effects, allowing for reliable correction.[3]
-
Improved Precision and Accuracy: By accounting for variability during sample extraction, handling, and injection, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.[3]
-
Reliable Quantification: The ratio of the analyte to the internal standard signal is used for quantification, which is more robust and less susceptible to fluctuations in instrument performance compared to external calibration alone.
Experimental Protocols for Efavirenz TDM using this compound
The following sections outline typical experimental protocols for the quantification of efavirenz in human plasma and other biological matrices using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for plasma samples.[3]
-
Aliquoting: Transfer a small volume (e.g., 50 µL) of human plasma into a microcentrifuge tube.[3]
-
Internal Standard Spiking: Add a working solution of this compound in a solvent like acetonitrile (B52724).
-
Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be further diluted with water or an aqueous mobile phase component.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection parameters are crucial for a selective and sensitive assay.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is common.[3]
-
Flow Rate: A typical flow rate is around 0.3-0.4 mL/min.[3][6]
-
Run Time: The total run time is generally short, often around 5-8 minutes.[3][6]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative or positive electrospray ionization (ESI) can be used, with negative mode often showing high sensitivity for efavirenz.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both efavirenz and this compound.[3]
-
Quantitative Data and Method Validation
The validation of the analytical method is essential to ensure its reliability for clinical applications. Key validation parameters are summarized in the tables below, compiled from various studies utilizing this compound.
Table 1: LC-MS/MS Method Parameters for Efavirenz Quantification
| Parameter | Method 1 (Human Plasma)[3] | Method 2 (Cervicovaginal Secretions)[4] | Method 3 (Hair)[5] |
| Internal Standard | This compound | This compound | This compound (inferred) |
| Sample Volume | 50 µL | N/A (flocked swabs) | 0.2 mg |
| Sample Preparation | Protein Precipitation | Extraction from swabs | Pulverization and Extraction |
| LC Column | Not Specified | Not Specified | Agilent Poroshell C18 |
| Ionization Mode | Negative ESI | Not Specified | Positive ESI |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9 | m/z 314.042 → 242.083/244.087 | Not Specified |
| MRM Transition (this compound) | m/z 320.2 → 249.9 | m/z 320.099 → 247.970/249.990 | Not Specified |
Table 2: Method Validation Data for Efavirenz Assays
| Validation Parameter | Method 1 (Human Plasma)[3] | Method 2 (Cervicovaginal Secretions)[4] | Method 3 (Hair)[5] |
| Linearity Range | 1.0–2,500 ng/mL | 25–10,000 ng/mL | 0.625–40 ng/mg |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 25 ng/mL | 0.625 ng/mg |
| Intraday Precision (%CV) | 2.41% - 9.24% | 7.69% - 14.9% | < 7% |
| Interday Precision (%CV) | 3.03% - 12.3% | 7.69% - 14.9% | < 7% |
| Accuracy (% Bias) | 95.2% - 112% | 99.1% - 105.3% | 97% - 110% |
| Extraction Recovery | Not Reported | 83.8% | 83% |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the efavirenz metabolism pathway and a typical experimental workflow for TDM.
Caption: Metabolic pathway of Efavirenz, primarily mediated by CYP2B6.
Caption: Experimental workflow for Efavirenz therapeutic drug monitoring.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of efavirenz is essential for achieving the high level of accuracy and precision required for clinical decision-making. The methodologies outlined in this guide are robust and have been successfully applied to various biological matrices. For researchers and drug development professionals, the adoption of such validated methods is crucial for the reliable assessment of efavirenz pharmacokinetics, contributing to optimized patient care and the development of safer and more effective therapeutic strategies. This method is suitable for use in clinical trials for the therapeutic drug monitoring of efavirenz.[3]
References
- 1. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of salivary efavirenz by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Efavirenz-¹³C₆ as a Metabolic Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Efavirenz-¹³C₆ as a stable isotope-labeled tracer in metabolic studies. While extensively utilized as an internal standard for the quantification of Efavirenz, its role as a tracer to elucidate the pharmacokinetics and metabolic pathways of the parent drug is a powerful application in drug development. This document outlines the metabolic fate of Efavirenz, detailed analytical methodologies, and a framework for designing and executing tracer studies.
Introduction to Stable Isotope Tracers in Drug Metabolism
Stable isotope labeling is a powerful technique in which a drug molecule is synthesized with one or more atoms replaced by their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C).[1] These labeled molecules are chemically identical to their unlabeled counterparts and behave the same way in biological systems.[1] When administered, they act as tracers, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision using mass spectrometry.[1] Efavirenz-¹³C₆, a variant of the non-nucleoside reverse transcriptase inhibitor Efavirenz with six ¹³C atoms, is an ideal tracer for such studies.[2]
Metabolic Pathways of Efavirenz
Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] The resulting metabolites are then conjugated, mainly with glucuronic acid, to facilitate their excretion.[5][6] Understanding these pathways is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and potential toxicities.
The primary metabolic routes are:
-
8-Hydroxylation: This is the major metabolic pathway, predominantly catalyzed by CYP2B6, forming 8-hydroxyefavirenz (B1664214) (8-OH-EFV).[3][6] This metabolite is considered pharmacologically inactive against HIV-1.[7]
-
7-Hydroxylation: A secondary pathway mediated by CYP2A6, leading to the formation of 7-hydroxyefavirenz (B1416612) (7-OH-EFV).[3]
-
Secondary Metabolism: The primary hydroxylated metabolites can undergo further oxidation. For instance, 8-OH-EFV can be converted to 8,14-dihydroxyefavirenz, also by CYP2B6.[3][6]
-
Phase II Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 playing a significant role.[4] Sulfate conjugation also occurs to a lesser extent.[5] These conjugated metabolites are more water-soluble and are readily excreted in the urine.[5][6]
Experimental Design for a Tracer Study
A typical pharmacokinetic study using Efavirenz-¹³C₆ as a tracer would involve the co-administration of a therapeutic dose of unlabeled Efavirenz with a smaller, tracer dose of Efavirenz-¹³C₆. This allows for the simultaneous measurement of both the labeled and unlabeled parent drug and their respective metabolites in biological samples (e.g., plasma, urine) over time.
The general workflow for such a study is as follows:
Experimental Protocols
The following sections detail the methodologies for the quantification of Efavirenz and its metabolites, which are applicable to tracer studies using Efavirenz-¹³C₆.
Sample Preparation
The goal of sample preparation is to extract the analytes of interest from the biological matrix and remove interfering substances.
-
Protein Precipitation: This is a simple and common method for plasma samples.
-
To a 100 µL plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (if Efavirenz-¹³C₆ is not the tracer).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to protein precipitation.
-
To a 100 µL plasma sample, add an appropriate internal standard.
-
Add a buffering agent if necessary to adjust the pH (e.g., 50 µL of 0.1 M sodium carbonate).
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a hexane/ethyl acetate mixture).[7]
-
Vortex for 2 minutes to ensure thorough mixing.[7]
-
Centrifuge to separate the aqueous and organic layers.[7]
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.
Table 1: Typical LC-MS/MS Conditions for Efavirenz Analysis
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 1mM Ammonium Acetate in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Elution | Gradient elution is typically used to separate the parent drug from its more polar metabolites. |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), often in negative ion mode for Efavirenz and its hydroxylated metabolites. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Efavirenz and its ¹³C₆-labeled counterpart
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Efavirenz | 314.2 | 243.9 |
| Efavirenz-¹³C₆ | 320.2 | 249.9 |
Note: The exact m/z values for the metabolites and their ¹³C₆-labeled versions would need to be determined experimentally but would be expected to show a +6 Da shift for the labeled species.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data from the literature for analytical method validation and pharmacokinetic parameters of Efavirenz.
Table 3: Summary of a Validated LC-MS/MS Method for Efavirenz in Human Plasma
| Parameter | Value |
| Linearity Range | 1.0 - 2,500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | 2.41% - 9.24% |
| Inter-day Precision (%CV) | 3.03% - 12.3% |
| Intra-day Accuracy | 100% - 112% |
| Inter-day Accuracy | 95.2% - 108% |
| Internal Standard | Efavirenz-¹³C₆ |
Table 4: Pharmacokinetic Parameters of Efavirenz (Single 600 mg Oral Dose)
| Parameter | Value (Mean ± SD or Range) |
| Tmax (hours) | 3 - 5 |
| Cmax (ng/mL) | Varies significantly based on CYP2B6 genotype |
| Terminal Half-life (hours) | 52 - 76 (single dose)40 - 55 (multiple doses) |
| Apparent Oral Clearance (CL/F) | Varies with CYP2B6 genotype |
Data compiled from multiple sources. Actual values can vary significantly between individuals due to genetic factors.
Conclusion
The use of Efavirenz-¹³C₆ as a metabolic tracer offers a robust and precise method for investigating the pharmacokinetics and metabolism of Efavirenz in detail. By employing the experimental frameworks and analytical methods outlined in this guide, researchers and drug development professionals can gain valuable insights into the biotransformation of this important antiretroviral agent. Such studies are critical for optimizing dosing regimens, understanding drug-drug interactions, and personalizing therapy based on individual metabolic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Profiling and Distribution of Known and Novel Phase I and Phase II Metabolites of Efavirenz in Plasma, Urine, and Cerebrospinal Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isotopic Labeling of Efavirenz-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the combination antiretroviral therapy for HIV-1 infection. To facilitate pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling, a stable isotope-labeled internal standard, Efavirenz-13C6, has been developed. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical applications, and relevant experimental protocols. The inclusion of six carbon-13 atoms provides a distinct mass shift of +6 Da, enabling precise quantification in complex biological matrices by mass spectrometry, without altering the physicochemical properties of the molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Efavirenz and its 13C6-labeled counterpart is presented below.
| Property | Efavirenz | This compound |
| Molecular Formula | C₁₄H₉ClF₃NO₂ | C₈¹³C₆H₉ClF₃NO₂ |
| Molecular Weight | 315.7 g/mol | 321.7 g/mol |
| CAS Number | 154598-52-4 | 1261394-62-0 |
| Isotopic Purity | N/A | >99% |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water | Sparingly soluble in water |
Synthesis of this compound
A likely retrosynthetic analysis suggests that this compound can be synthesized from 4-chloroaniline-13C6. The synthesis would proceed through the formation of a key intermediate, a substituted amino alcohol, followed by cyclization to form the benzoxazinone (B8607429) ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Synthesis of 2-Amino-5-chlorobenzonitrile-13C6: This intermediate can be prepared from 4-chloroaniline-13C6 through a Sandmeyer reaction to introduce the cyano group.
-
Synthesis of (S)-2-(2-amino-5-chlorophenyl-13C6)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol: The cyano group of the intermediate is converted to a trifluoromethyl ketone. Subsequent enantioselective addition of cyclopropylacetylene, using a chiral catalyst, yields the key amino alcohol intermediate.
-
Cyclization to this compound: The amino alcohol is cyclized using a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), to form the benzoxazinone ring of this compound.
Application in Quantitative Analysis
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Efavirenz in various biological matrices, including plasma, serum, and cerebrospinal fluid. Its utility stems from its chemical identity and similar ionization efficiency to the unlabeled analyte, which allows it to compensate for variations in sample preparation and matrix effects.[1]
Experimental Workflow for Bioanalytical Quantification
Caption: Bioanalytical workflow for Efavirenz.
LC-MS/MS Method Parameters
The following table summarizes typical parameters for an LC-MS/MS method for the quantification of Efavirenz using this compound as an internal standard.[1]
| Parameter | Value |
| Chromatography | Reverse-phase (C18 column) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9[1] |
| MRM Transition (this compound) | m/z 320.2 → 249.9[1] |
| Linearity Range | 1 - 2500 ng/mL[1] |
| Intra-day Precision (%CV) | 2.41 - 9.24%[1] |
| Inter-day Precision (%CV) | 3.03 - 12.3%[1] |
| Accuracy | 95.2 - 112%[1] |
Detailed Experimental Protocol: Quantification of Efavirenz in Human Plasma
This protocol is adapted from a validated LC-MS/MS method.[1]
1. Materials and Reagents
-
Efavirenz reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Drug-free human plasma
2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of Efavirenz in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[1]
-
From the stock solutions, prepare working solutions of Efavirenz for calibration standards and quality control (QC) samples by serial dilution in drug-free plasma.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Inject an appropriate volume (e.g., 10 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column and a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
Detect and quantify Efavirenz and this compound using the multiple reaction monitoring (MRM) mode with the transitions specified in the table above.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Efavirenz to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Efavirenz in biological matrices. Its use as an internal standard in LC-MS/MS assays is well-established and allows for reliable data in pharmacokinetic and therapeutic drug monitoring studies. This guide provides researchers and drug development professionals with the fundamental knowledge and practical protocols necessary for the effective utilization of this compound in their work.
References
Interpreting the Certificate of Analysis for Efavirenz-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Efavirenz-13C6, an isotopically labeled internal standard crucial for quantitative bioanalysis. Understanding the data presented in a CoA is paramount for ensuring the accuracy, precision, and reliability of experimental results in drug metabolism, pharmacokinetic studies, and clinical trials. This document outlines the key analytical tests performed, details the experimental methodologies, and provides a visual representation of the quality control workflow.
Understanding the Role of this compound
This compound is a stable isotope-labeled version of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. The six carbon-13 (¹³C) atoms incorporated into the molecule increase its mass by six daltons compared to the unlabeled drug.[1][2] This mass difference allows it to be distinguished from the therapeutic drug by mass spectrometry. Consequently, this compound is widely used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise quantification of Efavirenz in biological matrices.[3][4]
Data Presentation: A Summary of Quantitative Analysis
A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic labeling. The following tables summarize the typical quantitative information found on a CoA.
Table 1: General Information and Physicochemical Properties
| Parameter | Typical Specification |
| Product Name | This compound |
| CAS Number | 1261394-62-0 |
| Molecular Formula | C₈¹³C₆H₉ClF₃NO₂ |
| Molecular Weight | 321.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile (B52724), DMSO |
| Storage Conditions | -20°C for long-term storage |
Table 2: Quality Control and Analytical Data
| Analytical Test | Method | Typical Specification |
| Chemical Purity | HPLC | ≥98% |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |
| Residual Solvents | GC-HS | Meets USP <467> limits |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols: A Closer Look at the Methodologies
The specifications presented in a CoA are derived from a series of rigorous analytical tests. This section details the methodologies for the key experiments performed to certify a batch of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is typically assessed using a reversed-phase HPLC (RP-HPLC) method with UV detection. This technique separates the labeled compound from any unlabeled Efavirenz and other process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6][7][8]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: Efavirenz has a UV absorbance maximum at approximately 245-247 nm, which is used for detection.[5][6][8]
-
Sample Preparation: A known concentration of this compound is prepared in a suitable solvent (e.g., mobile phase or diluent) and injected into the HPLC system.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the identity of this compound and determining its isotopic enrichment. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements.
-
Instrumentation: A mass spectrometer, often coupled with an LC system (LC-MS) or a direct infusion source.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: The mass spectrometer is operated in full scan mode to observe the molecular ion cluster.
-
Identity Confirmation: The measured mass of the molecular ion of this compound is compared to its theoretical exact mass. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).
-
Isotopic Enrichment Calculation: The relative intensities of the mass peaks corresponding to the unlabeled Efavirenz (M+0) and the fully labeled this compound (M+6) are measured. The isotopic enrichment is calculated as the percentage of the M+6 peak area relative to the sum of the M+0 and M+6 peak areas. The contribution of natural ¹³C abundance in the unlabeled compound is taken into account for accurate calculations.[9][10][11]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the labeled atoms and the overall integrity of the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. The spectrum should be consistent with the structure of Efavirenz.
-
¹³C NMR: The carbon-13 NMR spectrum is used to confirm the positions of the ¹³C labels. The signals corresponding to the labeled carbon atoms will be significantly enhanced and may show coupling to adjacent ¹³C atoms, providing definitive evidence of successful labeling. The chemical shifts of the carbon atoms in the Efavirenz molecule have been well-characterized.[12][13][14][15]
Visualizing the Quality Control Workflow
The following diagrams illustrate the logical flow of the quality control process for certifying a batch of this compound.
Caption: Quality control workflow for this compound from synthesis to batch release.
Caption: Hierarchy of analytical tests for this compound characterization.
References
- 1. Efavirenz 13C6 | CAS No- 1261394-62-0 | Simson Pharma Limited [simsonpharma.com]
- 2. vivanls.com [vivanls.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. jddtonline.info [jddtonline.info]
- 8. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jmolecularsci.com [jmolecularsci.com]
- 13. Solution and Solid State Nuclear Magnetic Resonance Spectroscopic Characterization of Efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efavirenz(154598-52-4) 1H NMR spectrum [chemicalbook.com]
Preliminary Considerations for Utilizing Efavirenz-13C6 in a New Assay: A Technical Guide
This technical guide provides an in-depth overview of the essential preliminary considerations for employing Efavirenz-13C6 in the development of a new analytical assay. This compound, a stable isotope-labeled version of the non-nucleoside reverse transcriptase inhibitor Efavirenz (B1671121), is a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in serving as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, due to its chemical and physical similarities to the unlabeled analyte.[1] This guide outlines the fundamental properties, experimental protocols, and metabolic pathways relevant to the effective use of this compound.
Physicochemical Properties and Role as an Internal Standard
This compound is structurally identical to Efavirenz, with the exception of six Carbon-12 atoms being replaced by Carbon-13 isotopes.[2][3] This isotopic labeling results in a distinct mass-to-charge ratio (m/z) that is readily distinguishable by a mass spectrometer, while maintaining nearly identical chromatographic retention times and extraction efficiencies to the parent compound.[4][5] These characteristics are paramount for an effective internal standard, as it allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the assay.[1]
Key Attributes of this compound as an Internal Standard:
-
Co-elution with Analyte: Ensures that both compounds experience similar matrix effects during LC-MS analysis.
-
Similar Extraction Recovery: The isotopic label does not significantly alter the chemical properties, leading to comparable recovery during sample preparation.[6]
-
Mass Spectrometric Differentiation: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.[4][5]
Data Presentation: Performance of Efavirenz Assays Utilizing Labeled Standards
The following tables summarize quantitative data from various validated bioanalytical methods that have employed isotopically labeled Efavirenz as an internal standard. These data highlight the typical performance characteristics that can be expected when developing a new assay.
Table 1: Liquid Chromatography Parameters for Efavirenz Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Xbridge C18 (50 x 2.1 mm, 3.5 µm)[4] | Agilent Poroshell C18 (50 x 4.6 mm, 2.7 µm)[7] | SHISEIDO C18 (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] | 0.1% Formic Acid in Water[7] | 20 mM Phosphate Buffer (pH 3.0)[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] | Acetonitrile[7] | Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[4] | 0.5 mL/min[7] | 1.0 mL/min[8] |
| Run Time | 5 min[4] | 3 min[7] | Not Specified |
| Retention Time | ~2.6 min[4][5] | Not Specified | 5.7 min[8] |
Table 2: Mass Spectrometry Parameters for Efavirenz and this compound Detection
| Parameter | Efavirenz | This compound |
| Ionization Mode | Negative Turbo Spray[4][5] | Negative Turbo Spray[4][5] |
| Precursor Ion (m/z) | 314.20[4][5] | 320.20[4][5] |
| Product Ion (m/z) | 243.90[4][5] | 249.90[4][5] |
| Declustering Potential (DP) | -55.40 V[4][5] | -53.24 V[4][5] |
| Collision Energy (CE) | -25.3 V[4][5] | -25.11 V[4][5] |
Table 3: Validation Parameters of Efavirenz Bioanalytical Methods
| Parameter | Method 1 (Plasma) | Method 2 (Hair) | Method 3 (Plasma) |
| Linearity Range | 1.0–2,500 ng/mL[4][5] | 0.625–40 ng/mg[7] | 0.43–8.60 µg/mL[8] |
| Correlation Coefficient (r) | >0.99[4][5] | Not Specified | 0.995[8] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4][5] | 0.625 ng/mg[7] | 346 ng/mL[8] |
| Intra-day Precision (%CV) | 2.41% to 6.42%[4] | < 7%[7] | < 2%[8] |
| Inter-day Precision (%CV) | 3.03% to 9.18%[4] | < 7%[7] | < 2%[8] |
| Accuracy | 95.2% to 111%[4] | 97% to 110%[7] | 98% to 102%[8] |
Experimental Protocols
A robust and reliable assay is underpinned by well-defined experimental protocols. The following sections detail common methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique is crucial for removing interfering substances and concentrating the analyte. Common methods for biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protocol 1: Protein Precipitation (for Plasma Samples) [4]
-
To a 50 µL aliquot of plasma sample, add the internal standard solution (this compound).
-
Add a protein precipitating agent, such as ice-cold acetonitrile (B52724), typically in a 1:2 or 1:3 (sample:solvent) ratio.
-
Vortex the mixture for a brief period (e.g., 10 seconds) to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase).
Protocol 2: Liquid-Liquid Extraction (for Plasma Samples) [9]
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Basify the sample (the specific pH will depend on the analyte's pKa).
-
Add an immiscible organic solvent, such as diethyl ether.
-
Vortex vigorously to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase before injection.
LC-MS/MS Analysis
The following is a representative LC-MS/MS protocol for the quantification of Efavirenz using this compound as an internal standard.
-
Chromatographic Separation:
-
HPLC System: An Agilent 1260 series or equivalent.[10]
-
Column: Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm) maintained at 40°C.[4]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]
-
Gradient Program:
-
0.0–1.5 min: 98% A to 2% A
-
1.51–3.00 min: 2% A, 98% B
-
3.1–5.0 min: 98% A[4]
-
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
-
Mass Spectrometric Detection:
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of this compound in a new assay.
Caption: Bioanalytical assay workflow for Efavirenz quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 6. wellcomeopenresearch.s3.eu-west-1.amazonaws.com [wellcomeopenresearch.s3.eu-west-1.amazonaws.com]
- 7. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
The Application of Efavirenz-13C6 in Early-Stage Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a critical component of antiretroviral therapy for HIV-1 infection.[1][2] A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is essential for optimizing its therapeutic efficacy and minimizing adverse effects. Stable isotope-labeled (SIL) compounds, such as Efavirenz-13C6, are powerful tools in early-stage drug development to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3] This technical guide provides an in-depth overview of the application of this compound in core DMPK studies, complete with experimental protocols and data presentation formats.
This compound is a form of Efavirenz in which six of the carbon-12 atoms have been replaced with the stable isotope carbon-13. This labeling does not significantly alter the physicochemical properties or biological activity of the molecule but provides a distinct mass signature that can be readily detected by mass spectrometry.[3] This allows this compound to be used as a tracer to differentiate it from the unlabeled drug and endogenous compounds in biological matrices.[3]
The primary applications of this compound in early-stage DMPK studies include:
-
Metabolite Identification and Profiling: Tracing the metabolic fate of Efavirenz to identify and quantify its metabolites.
-
Reaction Phenotyping: Determining the specific enzymes responsible for Efavirenz metabolism.
-
Absolute Bioavailability Studies: Precisely measuring the fraction of an orally administered dose that reaches systemic circulation.
-
Pharmacokinetic (PK) Studies: Co-administration of labeled and unlabeled drug to assess dose proportionality and potential drug-drug interactions with greater accuracy.
This guide will detail the experimental methodologies for these key studies and provide a framework for the presentation and interpretation of the resulting data.
Efavirenz Metabolism Overview
Efavirenz is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1] The major metabolic pathway is the 8-hydroxylation of Efavirenz to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6.[1][4][5] A minor pathway is the 7-hydroxylation, mediated mainly by CYP2A6.[4] Other CYPs, including CYP3A4, CYP1A2, and CYP3A5, play minor roles in its metabolism.[1][6] The primary metabolites can undergo further oxidation to form dihydroxy metabolites, also primarily by CYP2B6.[1][4][6] These hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to facilitate their excretion in the urine.[1][6] Efavirenz can also undergo direct N-glucuronidation by UGT2B7.[6]
Diagram: Metabolic Pathway of Efavirenz
Caption: Metabolic pathway of Efavirenz highlighting major enzymes and metabolites.
Core DMPK Studies Utilizing this compound
Metabolic Stability Assay
The metabolic stability assay determines the rate at which a drug is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. By using this compound, the disappearance of the parent compound and the formation of its labeled metabolites can be accurately tracked without interference from endogenous compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate (B84403) buffer).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm HLM suspension (final protein concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.
-
Add this compound to the wells to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound).
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay of this compound.
| Parameter | Value |
| In vitro Half-life (t½, min) | [Insert representative data, e.g., 45] |
| Intrinsic Clearance (CLint, µL/min/mg) | [Insert representative data, e.g., 15.4] |
(Note: The above values are for illustrative purposes for unlabeled Efavirenz and would be determined experimentally for this compound.)
Reaction Phenotyping
Reaction phenotyping identifies the specific CYP isozymes responsible for the metabolism of a drug. This is crucial for predicting potential drug-drug interactions. Using this compound allows for precise measurement of metabolite formation by different recombinant human CYP enzymes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound.
-
Obtain a panel of recombinant human CYP enzymes (e.g., CYP2B6, CYP3A4, CYP2A6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Prepare a NADPH-regenerating system.
-
-
Incubation:
-
Incubate this compound (at a concentration near its Km, if known, or a standard concentration like 1 µM) with each individual recombinant CYP enzyme in the presence of the NADPH-regenerating system at 37°C.
-
Include a control incubation without any CYP enzyme.
-
After a set incubation time (e.g., 30 minutes), terminate the reactions with ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Process the samples as in the metabolic stability assay.
-
Analyze the formation of labeled metabolites (e.g., 8-hydroxythis compound, 7-hydroxythis compound) by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the amount of each labeled metabolite formed by each CYP isozyme.
-
The relative contribution of each isozyme to the metabolism of this compound can be determined by comparing the rates of metabolite formation.
-
Diagram: Reaction Phenotyping Logic
Caption: Logic diagram for identifying enzymes metabolizing this compound.
| CYP Isozyme | Metabolite Formed | Relative Activity (%) |
| CYP2B6 | 8-hydroxyefavirenz | [e.g., 75] |
| CYP2A6 | 7-hydroxyefavirenz | [e.g., 20] |
| CYP3A4 | 8-hydroxyefavirenz | [e.g., 5] |
| Other CYPs | - | [e.g., <1] |
(Note: The above values are illustrative for unlabeled Efavirenz and would be experimentally determined for this compound.)
Absolute Bioavailability Study
Absolute bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged. The gold standard method involves administering an oral dose of the unlabeled drug and an intravenous (IV) dose of the labeled drug (or vice versa). By measuring the plasma concentrations of both the labeled and unlabeled drug, F can be calculated accurately.
-
Dosing:
-
Administer a single oral dose of unlabeled Efavirenz to a group of rats.
-
Simultaneously, administer a single intravenous dose of this compound to the same animals.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract Efavirenz and this compound from the plasma samples.
-
Quantify the concentrations of both the labeled and unlabeled drug in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Generate plasma concentration-time profiles for both oral unlabeled Efavirenz and IV this compound.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both profiles.
-
Calculate the absolute bioavailability (F) using the formula:
-
F (%) = (AUCoral, unlabeled / AUCIV, labeled) * (DoseIV, labeled / Doseoral, unlabeled) * 100
-
-
Diagram: Absolute Bioavailability Study Workflow
Caption: Workflow for an absolute bioavailability study using this compound.
| Parameter | Oral (Unlabeled) | IV (this compound) |
| Dose (mg/kg) | [e.g., 10] | [e.g., 1] |
| AUC0-∞ (ng*h/mL) | [e.g., 4500] | [e.g., 1000] |
| Cmax (ng/mL) | [e.g., 600] | [e.g., 1200] |
| Tmax (h) | [e.g., 4] | [e.g., 0.25] |
| t½ (h) | [e.g., 40] | [e.g., 35] |
| Absolute Bioavailability (F, %) | \multicolumn{2}{c | }{[e.g., 45] (Calculated)} |
(Note: The above values are illustrative and would be experimentally determined.)
Conclusion
This compound is an invaluable tool for conducting precise and informative DMPK studies in the early stages of drug development. Its use as a stable isotope tracer allows for the unambiguous differentiation of the administered drug from its metabolites and endogenous compounds, leading to more accurate and reliable data. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate the metabolic stability, metabolic pathways, and bioavailability of Efavirenz and other drug candidates. By incorporating these methodologies, drug development professionals can make more informed decisions, leading to the selection of candidates with optimal pharmacokinetic profiles and a higher probability of clinical success.
References
- 1. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Efavirenz in Human Plasma using Efavirenz-¹³C₆
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz, in human plasma. The protocol employs a stable isotope-labeled internal standard, Efavirenz-¹³C₆, to ensure high accuracy and precision. The method is suitable for a range of research applications, including pharmacokinetic studies, therapeutic drug monitoring, and drug development. Three detailed sample preparation protocols are provided: protein precipitation, liquid-liquid extraction, and solid-phase extraction, offering flexibility based on laboratory resources and specific research needs.
Introduction
Efavirenz is a key antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) type 1 infections. Accurate measurement of Efavirenz plasma concentrations is crucial for optimizing therapeutic efficacy and minimizing dose-related side effects. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and speed.[1][2] The use of a stable isotope-labeled internal standard, such as Efavirenz-¹³C₆, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This document provides a comprehensive and validated protocol for the quantification of Efavirenz in human plasma.
Experimental
Materials and Reagents
-
Efavirenz analytical standard
-
Efavirenz-¹³C₆ (internal standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (for LLE)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Equipment
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
96-well plates (optional)
-
SPE manifold (for SPE protocol)
-
Nitrogen evaporator (for LLE and SPE protocols)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
Stock Solutions (1 mg/mL): Independently prepare primary stock solutions of Efavirenz and Efavirenz-¹³C₆ by dissolving the accurately weighed compounds in 100% methanol to a final concentration of 1 mg/mL. Store at -20°C.
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in 50:50 (v/v) acetonitrile:water.
Calibration Standards (CS) and Quality Control (QC) Samples: Prepare a series of calibration standards by spiking drug-free human plasma with the Efavirenz working solution to achieve a concentration range of 1.0 to 2,500 ng/mL.[1] Prepare quality control samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.
Sample Preparation Protocols
Three distinct protocols for sample preparation are presented below, allowing users to choose the most suitable method for their specific requirements.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
-
To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Efavirenz-¹³C₆) at an appropriate concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant 1:1 with water containing 0.1% formic acid.
-
Inject a portion of the final solution into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by removing more matrix components.
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 1 mL of a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples, minimizing matrix effects and improving sensitivity.
-
Condition the SPE Cartridge (e.g., C18): Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Mix 200 µL of plasma with the internal standard and 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[1]
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Energy (CE): Optimized for the specific instrument, typically in the range of 20-30 eV.
-
Other Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
Data Presentation
The quantitative data from method validation studies are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.0 - 2,500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Weighting | 1/x or 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 15% | 85-115% | < 15% | 85-115% |
| Low QC | 3.0 | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC | 100 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 2000 | < 15% | 85-115% | < 15% | 85-115% |
Data presented are representative and may vary between laboratories and instrument platforms. Validation should be performed according to regulatory guidelines.
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | > 80% | 85-115% |
| Mid QC | > 80% | 85-115% |
| High QC | > 80% | 85-115% |
Visualizations
Caption: Experimental workflow for Efavirenz quantification.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
Application Note: High-Throughput Analysis of Efavirenz in Human Plasma Using Automated Liquid Handling and LC-MS/MS
Abstract
This application note describes a robust and validated method for the quantitative analysis of Efavirenz (B1671121) in human plasma. The protocol utilizes a simple and efficient protein precipitation technique for sample preparation, with Efavirenz-13C6 serving as a stable isotope-labeled internal standard to ensure accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies in HIV-infected patients.[1][2]
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Monitoring plasma concentrations of Efavirenz is crucial for optimizing therapeutic outcomes and minimizing dose-related side effects. Various sample preparation techniques, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), have been employed for the analysis of Efavirenz in biological matrices.[1] Protein precipitation is often preferred for its simplicity, speed, and cost-effectiveness, making it amenable to high-throughput workflows.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of Efavirenz in human plasma using a protein precipitation sample preparation procedure.
Experimental
Materials and Reagents
-
Efavirenz reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
Equipment
-
Precision pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]
-
Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with acetonitrile containing 0.1% formic acid.[1]
Sample Preparation Protocol
A simple protein precipitation method is employed for the extraction of Efavirenz from human plasma.
-
Aliquoting: Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.[1]
-
Addition of Internal Standard: Add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile with 0.1% formic acid) to each tube. The acetonitrile will act as the precipitating agent.
-
Precipitation: Vortex mix the samples for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is used.[1]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[1]
-
Injection Volume: 10 µL of the prepared sample is injected.
-
Mass Spectrometry: The mass spectrometer is operated in negative ionization mode with multiple reaction monitoring (MRM).[1][2] The MRM transitions are m/z 314.2 → 243.9 for Efavirenz and m/z 320.2 → 249.9 for this compound.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 2,500 ng/mL[1][2] |
| Correlation Coefficient (r²) | >0.99[1][2] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] |
| Intra-day Precision (%CV) | 2.41% - 6.42%[1][2] |
| Inter-day Precision (%CV) | 3.03% - 9.18%[1][2] |
| Intra-day Accuracy (%) | 100% - 111%[1][2] |
| Inter-day Accuracy (%) | 95.2% - 108%[1][2] |
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Efavirenz | 4 | 95.4[1] |
| 80 | 93.5[1] | |
| 800 | 102[1] | |
| 2000 | 107[1] | |
| This compound | 10 | 88.6[1] |
Note: Matrix effect was assessed and found to be minimal, with no significant ion suppression or enhancement observed.[4]
Experimental Workflow Diagram
Caption: Workflow for Efavirenz analysis in plasma.
Conclusion
The protein precipitation method described in this application note provides a simple, rapid, and reliable approach for the quantification of Efavirenz in human plasma.[1] The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for routine therapeutic drug monitoring and pharmacokinetic research. The method has been validated according to regulatory guidelines and demonstrates excellent sensitivity, linearity, and recovery.[1][2]
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Rapid method for the quantitative determination of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
Application Note and Protocol: Quantification of Efavirenz in Plasma using Efavirenz-¹³C₆ as an Internal Standard for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Efavirenz (B1671121) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to the treatment of HIV-1 infection.[1] Therapeutic drug monitoring and pharmacokinetic studies of efavirenz are crucial for optimizing dosage, minimizing toxicity, and ensuring therapeutic efficacy.[2][3] A therapeutic range of 1 to 4 µg/mL in plasma has been suggested to balance antiviral activity and adverse effects.[3][4]
This document provides a detailed protocol for the quantitative analysis of efavirenz in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Efavirenz-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[5] The protocol is designed for researchers conducting in vivo studies requiring robust and reliable bioanalytical data.
Experimental Protocols
This protocol is based on established and validated methods for the quantification of efavirenz in human plasma.[6][7]
Materials and Reagents
-
Analytes: Efavirenz, Efavirenz-¹³C₆ (Internal Standard, IS)
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Formic acid (reagent grade), Water (deionized or HPLC grade)
-
Biological Matrix: Drug-free human plasma
Preparation of Stock and Working Solutions
Stock solutions of efavirenz and Efavirenz-¹³C₆ are prepared in methanol at a concentration of 1 mg/mL.[8] These stocks are used to prepare intermediate and working solutions.
Table 1: Preparation of Stock, Internal Standard, and Working Solutions
| Solution Type | Compound | Stock Concentration | Dilution Solvent | Final Concentration |
| Stock Solution | Efavirenz | - | Methanol | 1 mg/mL |
| Stock Solution | Efavirenz-¹³C₆ | - | Methanol | 1 mg/mL |
| Intermediate IS | Efavirenz-¹³C₆ | 1 mg/mL | Methanol:Water (50:50, v/v) | 100 µg/mL |
| Working IS | Efavirenz-¹³C₆ | 100 µg/mL | Plasma | 5 µg/mL |
| Working Solution | Efavirenz | 1 mg/mL | Plasma | 10, 30, and 34 µg/mL |
Data compiled from Toronto Research Chemicals Inc. and a validated method description.[8]
Preparation of Calibration Standards and Quality Controls
Calibration standards (STDs) and quality control (QC) samples are prepared by spiking appropriate volumes of the efavirenz working solutions into blank plasma.
Table 2: Preparation of Calibration Standards and Quality Control Samples
| Sample Type | Concentration Range / Level | Efavirenz Working Stock Used |
| Calibration Standards (STDs) | 25 - 10,000 ng/mL | 30 µg/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | 10 µg/mL |
| Low Quality Control (LQC) | 75 ng/mL | 10 µg/mL |
| Medium Quality Control (MQC) | 4500 ng/mL | 10 µg/mL |
| High Quality Control (HQC) | 8500 ng/mL | 34 µg/mL |
This method demonstrates linearity within the range of 25–10,000 ng/mL.[8] Another validated method showed linearity over a concentration range of 1.0–2,500 ng/mL.[6][7]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of efavirenz from plasma samples.[1][6][7]
-
Pipette 50 µL of plasma sample (STD, QC, or unknown) into a microcentrifuge tube.[6]
-
Add a specified volume of the Efavirenz-¹³C₆ internal standard working solution. Note: The precise volume and concentration can vary. One method adds 20 µL of the IS working solution to 100 µL of plasma.[1] Another adds 20 µL of IS to the extracted sample.[8]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube for analysis. In some methods, the supernatant is further diluted with water before injection.[6][7]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Chromatography | |
| HPLC Column | Reversed-phase C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Run Time | ~5-7 minutes |
| Mass Spectrometry | |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Efavirenz | m/z 314.2 → 243.9 / 242.083 |
| Efavirenz-¹³C₆ (IS) | m/z 320.2 → 249.9 / 247.970 |
Parameters are compiled from multiple validated methods.[6][7][8] The specific transitions and collision energies should be optimized for the instrument in use.[6][8]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying efavirenz in plasma samples.
Caption: Workflow for Efavirenz Quantification in Plasma.
Conclusion
The described LC-MS/MS method using Efavirenz-¹³C₆ as an internal standard provides a sensitive, selective, and robust approach for the quantification of efavirenz in plasma.[6][7] This protocol is suitable for supporting in vivo pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical method validation according to regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Efavirenz plasma levels can predict treatment failure and central nervous system side effects in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of plasma efavirenz concentrations among HIV-positive patients taking efavirenz-containing combination antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 8. wellcomeopenresearch.s3.eu-west-1.amazonaws.com [wellcomeopenresearch.s3.eu-west-1.amazonaws.com]
Application Note: Quantification of Efavirenz in Tissue Samples by LC-MS/MS using Efavirenz-¹³C₆ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz (B1671121), in various tissue samples. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Efavirenz-¹³C₆ as a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and tissue distribution studies of Efavirenz.
Introduction
Efavirenz is a key component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Understanding the distribution of Efavirenz in various tissues is crucial for evaluating its efficacy and potential for toxicity, as some tissues can act as viral reservoirs.[2] Accurate quantification of drug concentration in tissue homogenates is therefore essential. The use of a stable isotope-labeled internal standard, such as Efavirenz-¹³C₆, is critical for mitigating matrix effects and ensuring reliable bioanalysis.[3] This document provides a comprehensive protocol for tissue sample preparation and subsequent LC-MS/MS analysis.
Experimental Workflow
Figure 1. A generalized workflow for the quantification of Efavirenz in tissue samples.
Materials and Reagents
-
Efavirenz analytical standard
-
Efavirenz-¹³C₆ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Blank tissue matrix for calibration standards and quality controls
Equipment
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Tissue homogenizer (e.g., bead beater, Potter-Elvehjem, or ultrasonic)
-
Centrifuge (refrigerated)
-
Evaporation system (e.g., nitrogen evaporator or vacuum centrifuge)
-
Vortex mixer
-
Pipettes and tips
Experimental Protocols
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.
-
Efavirenz-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz-¹³C₆ in methanol.
-
Working Solutions: Prepare working solutions of Efavirenz and Efavirenz-¹³C₆ by serial dilution of the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water).
Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Efavirenz working solutions into blank tissue homogenate. The concentration range should encompass the expected concentrations in the study samples.
Tissue Sample Preparation
-
Homogenization: Accurately weigh a portion of the frozen tissue sample. Add homogenization buffer (e.g., PBS) at a specific ratio, typically 1:3 or 1:4 (w/v).[4] Homogenize the tissue on ice until a uniform consistency is achieved.
-
Internal Standard Addition: To a known aliquot of the tissue homogenate, add the Efavirenz-¹³C₆ working solution to achieve a final concentration of, for example, 100 ng/mL.
-
Protein Precipitation: Add cold acetonitrile (e.g., 4 volumes) to the homogenate to precipitate proteins.[4] Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL).[4] Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical parameters and can be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Efavirenz) | m/z 314.2 → 243.9[3][6] |
| MRM Transition (Efavirenz-¹³C₆) | m/z 320.2 → 249.9[3][6] |
Quantitative Data
The following table summarizes the distribution of Efavirenz in various tissues from a primate model, as determined by LC-MS/MS.[2]
| Tissue | Efavirenz Concentration (µg/g)[2] |
| Colon | 20.8 |
| Rectum | 18.6 |
| Ileum | 10.3 |
| Axillary Lymph Node | 8.2 |
| Mesenteric Lymph Node | 6.5 |
| Inguinal Lymph Node | 6.2 |
| Cerebellum | 5.8 |
| Cerebrum | 4.8 |
| Basal Ganglia | 4.1 |
| Spleen | 2.5 |
| Testes | 1.2 |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:
-
Selectivity and Specificity: Evaluation of interference from endogenous matrix components.[3]
-
Linearity and Range: Typically, a linear range with a correlation coefficient (r²) > 0.99 is desired.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed to ensure that ionization suppression or enhancement from the tissue matrix is compensated for by the internal standard.[7]
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of Efavirenz in tissue homogenates under various storage and handling conditions.
Discussion
The described method provides a reliable approach for the quantification of Efavirenz in tissue samples. The use of Efavirenz-¹³C₆ as an internal standard is crucial for correcting for variability in sample preparation and potential matrix effects, which can be significant in complex matrices like tissue homogenates.[3] The tissue homogenization step is a critical part of the protocol and should be optimized for each tissue type to ensure complete cell lysis and drug release. The protein precipitation method is a straightforward and effective technique for sample cleanup. For some tissues, further cleanup using solid-phase extraction (SPE) may be necessary to achieve the desired sensitivity and reduce matrix interference. The provided LC-MS/MS parameters can serve as a starting point for method development and should be optimized for the specific instrumentation available. The quantitative data from primate studies indicate that Efavirenz distribution is heterogeneous among different tissues, with higher concentrations observed in the gastrointestinal tract and lymph nodes compared to the testes and spleen.[2][8] This information is vital for understanding the drug's pharmacokinetic profile and its effectiveness in targeting viral reservoirs.
References
- 1. ijpras.com [ijpras.com]
- 2. Mass Spectrometry Imaging Reveals Heterogeneous Efavirenz Distribution within Putative HIV Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Efavirenz Is Predicted To Accumulate in Brain Tissue: an In Silico, In Vitro, and In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging the Spatial Distribution of Efavirenz in Intact HIV Tissue Reservoirs [natap.org]
Application Note: High-Throughput Bioanalysis of Efavirenz using a Stable Isotope-Labeled Workflow
Introduction
Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Therapeutic drug monitoring of efavirenz is crucial to ensure efficacy and minimize toxicity, as concentrations can vary significantly among patients.[2] This application note describes a robust and high-throughput bioanalytical method for the quantification of efavirenz in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Efavirenz-13C6. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variability in sample processing, thereby improving accuracy and precision.[3][4]
Principle
This method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry. This compound is used as the internal standard (IS) to ensure accurate quantification.[3][5] The analyte and internal standard are monitored using multiple reaction monitoring (MRM) in negative ionization mode.
Mechanism of Action and Metabolism
Efavirenz functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[6][7][8] It does not require intracellular phosphorylation to become active.[6] The primary route of elimination for efavirenz is through hepatic metabolism, mainly by the cytochrome P450 (CYP) enzyme system, particularly CYP2B6 and to a lesser extent CYP2A6.[2][6][9] This process generates hydroxylated metabolites, which are subsequently glucuronidated and excreted.[6][7]
Caption: Metabolic pathway of Efavirenz.
Experimental Protocol
Materials and Reagents
-
Efavirenz reference standard (purity ≥99%)
-
This compound internal standard (purity ≥99%)[3]
-
LC-MS grade acetonitrile (B52724) and methanol
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system[10][11][12]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of efavirenz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[3]
-
Working Solutions: Prepare serial dilutions of the efavirenz stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
Sample Preparation
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.[3]
-
Add 25 µL of the this compound internal standard working solution to each tube.
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: High-throughput bioanalytical workflow.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Optimized for rapid elution (e.g., 30-95% B in 2 min) |
| Run Time | < 5 minutes[3] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Efavirenz: m/z 314.2 → 243.9[3] |
| This compound: m/z 320.2 → 249.9[3] | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below based on published data.
| Parameter | Typical Range/Value |
| Linearity (r²) | > 0.99[3] |
| Calibration Range | 1.0 – 2,500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% (typically 2.41% to 6.42%)[3] |
| Inter-day Precision (%CV) | < 15% (typically 3.03% to 9.18%)[3] |
| Accuracy (% Bias) | 85-115% (typically 95.2% to 108%)[3] |
| Recovery | Consistent and reproducible (>80%)[13] |
| Matrix Effect | Minimal, compensated by the internal standard[3] |
Stability
Efavirenz stability in plasma should be evaluated under various conditions to ensure sample integrity.
| Condition | Stability |
| Bench-top (Room Temperature) | At least 4 hours |
| Autosampler | At least 24 hours |
| Freeze-Thaw Cycles | Stable for at least 3 cycles |
| Long-term Storage (-80°C) | At least 3 months |
Conclusion
This application note provides a detailed protocol for a high-throughput, sensitive, and specific LC-MS/MS method for the quantification of efavirenz in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies in large cohorts of HIV-infected patients. The simple sample preparation and short chromatographic run time allow for the analysis of a large number of samples in a cost-effective and timely manner.
References
- 1. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 9. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Efavirenz and its ¹³C₆ Isotopologue
Abstract
This application note presents a proposed methodology for the chromatographic separation of Efavirenz from its stable isotope-labeled counterpart, Efavirenz-¹³C₆. While isotopically labeled compounds are often used as internal standards in mass spectrometry and are typically designed to co-elute with the parent drug, achieving chromatographic separation is crucial for certain applications, such as reference standard characterization and impurity profiling. This document outlines a potential high-performance liquid chromatography (HPLC) method, leveraging established chromatographic principles for Efavirenz analysis and theoretical considerations for isotopic separation. The proposed method utilizes a reversed-phase C18 column with a methanol (B129727) and water mobile phase. Although baseline separation is challenging due to the subtle physicochemical differences imparted by ¹³C substitution, this method aims to achieve a discernible resolution between the two compounds.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) type 1 infections. Efavirenz-¹³C₆ is a stable isotope-labeled version of the molecule, commonly employed as an internal standard in bioanalytical methods for its similar extraction and ionization properties. However, for the purposes of quality control, stability testing, and the certification of reference materials, a chromatographic method capable of separating Efavirenz from its ¹³C₆ isotopologue is highly desirable.
The separation of isotopologues by HPLC is a known challenge, as the substitution of ¹²C with ¹³C results in minimal changes to the molecule's polarity and hydrodynamic volume. Nevertheless, a phenomenon known as the "isotope effect" in chromatography can lead to small but measurable differences in retention times. Typically, in reversed-phase chromatography, the heavier isotopologue may elute slightly earlier than its lighter counterpart. This application note details a proposed protocol to exploit this subtle effect for the separation of Efavirenz and Efavirenz-¹³C₆.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade water
-
Solvent B: HPLC-grade methanol
-
-
Sample Diluent: Methanol
-
Analytes: Efavirenz and Efavirenz-¹³C₆ reference standards.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phase by mixing methanol and water in an 80:20 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Efavirenz and Efavirenz-¹³C₆ reference standards and transfer to separate 10 mL volumetric flasks. Dissolve in methanol and make up to the mark.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Mixed Standard Solution (50 µg/mL each): Pipette 5 mL of each working standard solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
Chromatographic Conditions
The following chromatographic conditions are proposed for the separation:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 247 nm |
| Run Time | 15 minutes |
Data Presentation
The following table summarizes the illustrative quantitative data expected from the proposed chromatographic method. The retention time for Efavirenz-¹³C₆ is anticipated to be slightly shorter than that of Efavirenz due to the inverse isotope effect in reversed-phase chromatography. The resolution value indicates the degree of separation between the two peaks.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| Efavirenz-¹³C₆ | 8.95 | 1.1 | > 8000 | \multirow{2}{*}{> 1.2} |
| Efavirenz | 9.20 | 1.1 | > 8000 |
Note: The data presented in this table is illustrative and based on theoretical expectations of isotopic separation. Actual results may vary and method optimization may be required to achieve the desired separation.
Mandatory Visualization
Caption: Experimental workflow for the chromatographic separation of Efavirenz and its ¹³C₆ isotopologue.
Discussion
The proposed method provides a starting point for the challenging separation of Efavirenz and its ¹³C₆ isotopologue. The choice of a C18 stationary phase is based on its wide applicability and proven performance for the analysis of Efavirenz. The mobile phase composition of methanol and water is a common and effective eluent for this compound.
Achieving adequate resolution will be the primary challenge. To enhance the separation, the following parameters can be further optimized:
-
Mobile Phase Composition: A systematic evaluation of the methanol-to-water ratio can be performed. A lower percentage of the organic modifier may increase retention and potentially improve the separation between the isotopologues.
-
Temperature: Lowering the column temperature can sometimes enhance the subtle intermolecular interaction differences that drive isotopic separation.
-
Flow Rate: A reduced flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Column Chemistry: Exploring different stationary phase chemistries, such as phenyl-hexyl or cyano phases, may offer different selectivities that could be beneficial for this separation.
Conclusion
This application note outlines a proposed HPLC method for the chromatographic separation of Efavirenz and its ¹³C₆ isotopologue. While direct experimental data for this specific separation is not yet available, the provided protocol is based on sound chromatographic principles and offers a robust starting point for method development and validation. The successful implementation of such a method would be a valuable tool for researchers, scientists, and drug development professionals working with Efavirenz and its isotopically labeled standards.
Application Note: Quantitative Analysis of Efavirenz in Human Plasma by LC-MS/MS Using Efavirenz-¹³C₆ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of Efavirenz (B1671121) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard, Efavirenz-¹³C₆.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring of Efavirenz is crucial to ensure efficacy and minimize toxicity. This application note describes a sensitive and selective LC-MS/MS method for the determination of Efavirenz in human plasma. The use of a stable isotope-labeled internal standard, Efavirenz-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1][3]
Experimental
Materials and Reagents
-
Efavirenz and Efavirenz-¹³C₆ reference standards
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid (≥98%)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for this analysis.
Liquid Chromatography (LC) Conditions
The following table summarizes the optimized LC parameters for the separation of Efavirenz and its internal standard.
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | A gradient program is utilized |
| Total Run Time | 5 minutes |
| Retention Time | Approximately 2.6 minutes for both Efavirenz and Efavirenz-¹³C₆[1][3] |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in negative ionization mode using Multiple Reaction Monitoring (MRM) for detection. The optimized MS parameters for Efavirenz and Efavirenz-¹³C₆ are detailed below.
Table 1: Mass Spectrometry Parameters for Efavirenz and Efavirenz-¹³C₆
| Parameter | Efavirenz | Efavirenz-¹³C₆ (Internal Standard) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 314.20 | 320.20 |
| Product Ion (m/z) | 243.90 | 249.90 |
| Declustering Potential (DP) | -55.40 V | -53.24 V |
| Entrance Potential (EP) | -7.0 V | -10 V |
| Collision Energy (CE) | -25.3 V | -25.11 V |
| Collision Cell Exit Potential (CXP) | -4.64 V | -4.39 V |
Table 2: General Mass Spectrometer Source Settings
| Parameter | Value |
| Collision Activated Dissociation (CAD) Gas | Medium |
| Curtain Gas | 35 |
| Nebulizer Gas (Gas 1) | 50 |
| Heater Gas (Gas 2) | 30 |
| Source Temperature | 550°C |
| Dwell Time | 250 ms |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Efavirenz and Efavirenz-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Efavirenz stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Efavirenz-¹³C₆ stock solution with methanol to a final concentration of 10 ng/mL.[3]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate Efavirenz working solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
A protein precipitation method is employed for sample preparation.[1][3]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Efavirenz) to the internal standard (Efavirenz-¹³C₆). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Efavirenz in unknown samples is determined from this calibration curve.
Method Performance
This method has been validated and demonstrates good linearity, precision, and accuracy.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0–2,500 ng/mL |
| Correlation Coefficient (r) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][3] |
| Intra-day Precision (%CV) | 2.41% to 6.42% |
| Inter-day Precision (%CV) | 3.03% to 9.18% |
| Intra-day Accuracy | 100–111% |
| Inter-day Accuracy | 95.2–108% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Efavirenz.
Caption: Workflow for Efavirenz quantification.
Logical Relationship of MS Parameters
This diagram shows the relationship between the mass spectrometer settings for the detection of Efavirenz.
Caption: MRM transitions for Efavirenz and IS.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 2. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Efavirenz-13C6 in Preclinical Pharmacokinetic Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and minimizing toxicity. Stable isotope-labeled compounds, such as Efavirenz-13C6, are powerful tools in preclinical drug development. They serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, and more advanced applications include their use as tracers to elucidate metabolic pathways and quantify drug disposition without the complexities of radiolabeling. This document provides detailed application notes and protocols for the use of this compound in preclinical pharmacokinetic modeling studies.
Application Notes
The use of this compound in preclinical pharmacokinetic studies offers several advantages. Primarily, it serves as a superior internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Its physicochemical properties are nearly identical to the unlabeled Efavirenz, ensuring similar extraction recovery and ionization efficiency, which leads to highly accurate and precise quantification of the parent drug in biological matrices.
Furthermore, this compound can be employed as a tracer in "cassette" or co-administration studies. In this experimental design, a cocktail of multiple compounds, including Efavirenz and its stable isotope-labeled counterpart, are administered simultaneously to a single animal. This approach allows for the efficient screening of pharmacokinetic properties while minimizing the number of animals required. By differentiating the labeled and unlabeled compounds by mass spectrometry, the absorption, distribution, metabolism, and excretion (ADME) of Efavirenz can be meticulously tracked.
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral pharmacokinetic study of this compound in a rat model.
Materials:
-
This compound
-
Healthy, male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethyl cellulose (B213188) in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study, with free access to standard chow and water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Fast the rats overnight (approximately 12 hours) with free access to water. Administer a single oral dose of the this compound suspension via oral gavage. A typical dose for preclinical studies might range from 2 to 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes. Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol describes the quantification of this compound in plasma samples using a validated LC-MS/MS method. Unlabeled Efavirenz can be used as the internal standard (IS) in this case.
Materials:
-
This compound (analyte)
-
Efavirenz (Internal Standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
Rat plasma samples from the in vivo study
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound and Efavirenz (IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Serially dilute the this compound stock solution with blank rat plasma to prepare calibration standards and QC samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard (Efavirenz).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
A gradient elution is typically used.
-
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the Efavirenz IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Data Presentation
The pharmacokinetic parameters of Efavirenz in preclinical species are summarized below. These values are for unlabeled Efavirenz and serve as a reference for studies with this compound.
Table 1: Pharmacokinetic Parameters of Efavirenz in Rats (Intravenous Administration) [2]
| Dose (mg/kg) | Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t1/2) (h) |
| 2 | 67 | 5.0 | 1 |
| 5 | 67 | 5.0 | 1 |
| 15 | 43 | - | - |
Table 2: Pharmacokinetic Parameters of Efavirenz in Rats (Oral Administration) [2]
| Dose (mg/kg) | Bioavailability (%) | Tmax (h) |
| 10 | 16 | - |
Table 3: Pharmacokinetic Parameters of Efavirenz in Monkeys (Intravenous Administration) [2]
| Dose (mg/kg) | Clearance (CLp) (mL/min/kg) |
| 5 | - |
| 15 | (declined by 60% compared to 5 mg/kg) |
Table 4: Pharmacokinetic Parameters of Efavirenz in Monkeys (Oral Administration) [2]
| Dose (mg/kg) | Bioavailability (%) | Tmax (h) |
| 2 | 42 | 4-20 (plateau) |
Mandatory Visualizations
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: Simplified metabolic pathway of Efavirenz.
References
Application Note: Quantitative Analysis of Efavirenz in Dried Blood Spots Using Efavirenz-¹³C₆ Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
Efavirenz (B1671121) (EFV) is a cornerstone of first-line antiretroviral therapy, but its significant inter-patient variability necessitates therapeutic drug monitoring (TDM) to optimize treatment.[1] Dried blood spot (DBS) sampling presents a minimally invasive, cost-effective, and logistically simple alternative to traditional plasma sampling, especially in resource-limited settings.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of efavirenz in DBS samples. The use of a stable isotope-labeled internal standard, Efavirenz-¹³C₆, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[3] The described protocol is suitable for pharmacokinetic studies and routine TDM in clinical settings.
Principle of the Method
This method involves the extraction of efavirenz and the Efavirenz-¹³C₆ internal standard (IS) from a punched DBS disk using protein precipitation. The resulting extract is then analyzed by a reverse-phase LC-MS/MS system. Quantification is achieved by comparing the peak area ratio of the analyte (efavirenz) to the internal standard (Efavirenz-¹³C₆) against a calibration curve prepared in a whole blood matrix. The mass spectrometer operates in negative ionization mode using Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Materials and Reagents
| Item | Supplier/Grade |
| Efavirenz (Reference Standard) | USP or equivalent |
| Efavirenz-¹³C₆ | MedChemExpress or equivalent |
| Acetonitrile (B52724) | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Water | Deionized, 18 MΩ·cm or greater |
| Drug-free Human Whole Blood (K₂EDTA) | Reputable biological vendor |
| Whatman 903 Protein Saver Cards | Whatman Inc. or equivalent |
| Microcentrifuge tubes (1.5 mL) | Standard laboratory grade |
| Pipettes and tips | Calibrated |
| DBS Puncher (e.g., 3 mm or 1/4 inch) | Standard laboratory grade |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz reference standard in acetonitrile to a final concentration of 1 mg/mL.
-
Efavirenz-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Dissolve Efavirenz-¹³C₆ in acetonitrile to a final concentration of 1 mg/mL.[3]
-
Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 10 ng/mL.[3]
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a series of Efavirenz spiking solutions from the stock solution by diluting with acetonitrile.
-
Spike drug-free whole blood with the appropriate spiking solution to create calibration standards (e.g., 25, 50, 100, 500, 1000, 2500, 5000 ng/mL).[1]
-
Independently prepare Quality Control (QC) samples in drug-free whole blood at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 25 ng/mL)
-
LQC: Low Quality Control (e.g., 75 ng/mL)
-
MQC: Medium Quality Control (e.g., 800 ng/mL)
-
HQC: High Quality Control (e.g., 4000 ng/mL)
-
Dried Blood Spot (DBS) Sample Preparation
-
Carefully spot 50-100 µL of each standard, QC, and patient sample onto the designated circles of a Whatman 903 card.[4]
-
Allow the cards to dry horizontally at ambient temperature for at least 3 hours, away from direct sunlight.
-
Once fully dried, store the DBS cards in sealed bags with desiccant at -20°C or colder until analysis.
Sample Extraction Workflow
-
Using a clean puncher, excise a 3 mm disc from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (10 ng/mL Efavirenz-¹³C₆ in acetonitrile with 0.1% formic acid) to each tube. This performs both protein precipitation and IS addition in a single step.
-
Vortex the tubes vigorously for 15 minutes to ensure complete extraction.
-
Centrifuge the samples at approximately 14,000 rpm for 10 minutes to pellet the precipitated proteins and filter paper debris.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| LC Parameters | Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.3 - 0.4 mL/min[3] |
| Gradient | Start at 30% B, increase to 95% B over 2 min, hold for 1 min, return to 30% B and equilibrate for 1.5 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Total Run Time | ~5 minutes[1][3] |
| MS/MS Parameters | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][3] |
| MRM Transitions | Efavirenz: m/z 314.2 → 243.9[3]Efavirenz-¹³C₆: m/z 320.2 → 249.9[3] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Method Validation Summary
The method should be fully validated according to regulatory guidelines. The following tables present typical performance data based on published literature for Efavirenz DBS assays.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value | Reference |
| Concentration Range | 25 - 5000 ng/mL | [1] |
| Regression Model | Linear, 1/x² weighting | |
| Correlation Coefficient (r²) | > 0.99 | [3] |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias) | Reference |
| LLOQ | 25 | < 15% | < 15% | ± 15% | [1] |
| LQC | 75 | < 10% | < 10% | ± 15% | [1] |
| MQC | 800 | < 10% | < 10% | ± 15% | [1] |
| HQC | 4000 | < 10% | < 10% | ± 15% | [1] |
| (Note: Data synthesized from typical assay performance.[1]) |
Table 3: Recovery and Matrix Effect
| Parameter | Typical Value | Reference |
| Mean Recovery | > 64% | [1] |
| Matrix Effect | Minimal (< 15%) | [1] |
Data Interpretation and Considerations
Quantification
The concentration of efavirenz in unknown samples is calculated by the LC-MS/MS software based on the peak area ratio of the analyte to the internal standard, interpolated from the weighted linear regression of the calibration curve.
DBS vs. Plasma Concentrations
It is critical to note that efavirenz concentrations in DBS are not directly equivalent to plasma concentrations. Due to the high plasma protein binding of efavirenz, concentrations in whole blood (DBS) are typically lower than in plasma.[4] Published studies report that DBS concentrations can be 40-55% lower than paired plasma values.[1][5][6] Therefore, a conversion factor or a separate DBS-specific therapeutic range should be established for clinical interpretation.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of efavirenz in dried blood spots using an LC-MS/MS method with a stable isotope-labeled internal standard (Efavirenz-¹³C₆). The use of DBS sampling offers significant logistical advantages, while the analytical method provides the accuracy, precision, and sensitivity required for clinical pharmacokinetic studies and therapeutic drug monitoring. This robust methodology can be readily implemented in laboratories to support HIV treatment optimization.
References
- 1. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated Method for Quantification of Efavirenz in Dried Blood Spots Using High-Performance Liquid Chromatography-Mass Spectrometry - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Efavirenz in Human Dried Blood Spots by Reversed-Phase High Performance Liquid Chromatography with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Dried Blood Spots Versus Conventional Plasma Collection for the Characterization of Efavirenz Pharmacokinetics in a Large-Scale Global Clinical Trial-The ENCORE1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Protocol for Efavirenz quantification in cerebrospinal fluid (CSF) with Efavirenz-13C6.
Application Note: Quantification of Efavirenz (B1671121) in Human Cerebrospinal Fluid by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Efavirenz in human cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Efavirenz-¹³C₆ as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation step is utilized for sample preparation, making the method suitable for high-throughput clinical research and therapeutic drug monitoring. This method is designed for researchers, scientists, and drug development professionals requiring precise measurement of Efavirenz concentrations in the central nervous system.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring its concentration in cerebrospinal fluid is crucial for understanding its pharmacokinetics within the central nervous system (CNS) and its efficacy against HIV-associated neurocognitive disorders.[1] Despite its high protein binding in plasma, Efavirenz penetrates the CSF, where its concentration is significantly lower, necessitating a highly sensitive analytical method for accurate quantification.[1][2][3] This protocol describes a validated LC-MS/MS method that is both sensitive and specific for the determination of Efavirenz in CSF, utilizing Efavirenz-¹³C₆ as the internal standard to correct for matrix effects and variability during sample processing and analysis.[4][5][6]
Experimental
2.1. Materials and Reagents
-
Efavirenz analytical standard
-
Efavirenz-¹³C₆ (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, deionized and purified to ≥18 MΩ·cm
-
Human cerebrospinal fluid (drug-free)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
2.2. Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1260 Infinity, Waters Acquity UPLC)
-
Tandem Mass Spectrometer (e.g., AB Sciex QTRAP 5500, Thermo TSQ Quantum Ultra)[7]
-
Analytical Column: Reversed-phase C18 column (e.g., Ascentis 3 μm, 100 by 2.1 mm)[7]
2.3. Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Efavirenz and Efavirenz-¹³C₆ in methanol.
-
Working Standard Solutions: Serially dilute the Efavirenz primary stock with 50:50 acetonitrile/water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the Efavirenz-¹³C₆ primary stock with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Efavirenz working standards into blank human CSF to prepare calibration standards ranging from 1 to 250 ng/mL.[8] Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 200 ng/mL) in the same manner.[8]
2.4. Sample Preparation Protocol
-
Thaw CSF samples, calibration standards, and QCs on ice.
-
To a 1.5 mL polypropylene tube, add 200 µL of CSF sample, standard, or QC.
-
Add 20 µL of the 100 ng/mL Efavirenz-¹³C₆ internal standard working solution to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 methanol:water with 0.1% formic acid).[8]
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Method
3.1. Liquid Chromatography Conditions
-
Column: Ascentis C18, 3 μm, 100 x 2.1 mm[7]
-
Mobile Phase A: 0.1% Formic Acid in Water[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Flow Rate: 0.3 mL/min[5]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C[8]
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: Hold at 30% B (Re-equilibration)
-
-
Approximate Retention Time: 2.6 min[5]
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[5][8]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C[5]
-
Ion Spray Voltage: -4500 V
-
Curtain Gas: 35 psi[5]
-
Nebulizer Gas (Gas 1): 50 psi[5]
-
Heater Gas (Gas 2): 30 psi[5]
-
Dwell Time: 250 ms[5]
Protocols
Protocol 1: Sample Preparation by Protein Precipitation
This protocol outlines the step-by-step procedure for extracting Efavirenz from cerebrospinal fluid samples prior to LC-MS/MS analysis.
-
Aliquot Sample: Pipette 200 µL of the CSF sample (or calibration standard/QC) into a labeled 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the 100 ng/mL Efavirenz-¹³C₆ working solution.
-
Vortex: Briefly vortex mix the sample for 5-10 seconds.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to the tube.
-
Vortex: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Place the tube in a microcentrifuge and spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a new labeled tube or well in a 96-well plate.
-
Evaporate: Dry the supernatant using an evaporator under a gentle stream of nitrogen gas at a temperature of 40°C.
-
Reconstitute: Add 100 µL of the initial mobile phase composition (e.g., 70% methanol, 30% water, 0.1% formic acid) to the dried residue.
-
Final Mix: Vortex the reconstituted sample for 20 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Quantitative Method Parameters
| Parameter | Value | Reference |
| Analyte | Efavirenz | |
| Internal Standard | Efavirenz-¹³C₆ | [4][5] |
| Matrix | Cerebrospinal Fluid (CSF) | |
| Sample Volume | 200 µL | [7] |
| Linearity Range | 1.0 - 250 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 1.1 ng/mL | [7] |
| Intra-day Precision (%CV) | < 10% | [7] |
| Inter-day Precision (%CV) | < 10% | [7] |
| Recovery | > 80% | [7] |
Table 2: Mass Spectrometer MRM Transitions and Potentials
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Efavirenz | 314.2 | 244.0 | -55 V | -25 V |
| Efavirenz-¹³C₆ (IS) | 320.2 | 249.9 | -53 V | -25 V |
Note: The values presented are based on published literature and may require optimization on the specific instrumentation used.[4][5]
Visualizations
Caption: Workflow for Efavirenz quantification in CSF.
Caption: Use of an internal standard for quantification.
References
- 1. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Free Efavirenz Concentrations in Cerebrospinal Fluid and Blood Plasma Are Equivalent: Applying the Law of Mass Action To Predict Protein-Free Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-free efavirenz concentrations in cerebrospinal fluid and blood plasma are equivalent: applying the law of mass action to predict protein-free drug concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efavirenz Pharmacokinetics in Cerebrospinal Fluid and Plasma over a 24-Hour Dosing Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of nine antiretroviral drugs in cerebrospinal fluid: an approach to overcome sample collection tube adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Efavirenz-13C6 Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Monitoring the intracellular concentration of Efavirenz is crucial as it is the site of its antiviral activity. Low intracellular drug levels may lead to therapeutic failure, while excessively high concentrations can be associated with adverse effects. The use of a stable isotope-labeled internal standard, such as Efavirenz-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the accurate quantification of intracellular Efavirenz concentrations. This document provides detailed application notes and protocols for the measurement of intracellular Efavirenz using this compound as an internal standard.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to Efavirenz but has a different mass due to the incorporation of six Carbon-13 atoms, is added to the cell lysate.[1] This internal standard co-elutes with the analyte (Efavirenz) during chromatographic separation and is detected by the mass spectrometer. The ratio of the signal from Efavirenz to that of this compound is used to calculate the concentration of Efavirenz in the sample, correcting for any variations in sample preparation and instrument response.
Core Requirements: Data Presentation
The following tables summarize the quantitative data for the LC-MS/MS method validation and intracellular concentration measurements from various studies.
Table 1: LC-MS/MS Method Validation Parameters for Efavirenz Quantification
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 2,500 ng/mL | Srivastava et al., 2013[1] |
| 1.9 - 500 ng/mL | Not specified in search results | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Srivastava et al., 2013[1] |
| Intra-day Precision (%CV) | 2.41% - 6.42% | Srivastava et al., 2013[1] |
| Inter-day Precision (%CV) | 3.03% - 9.18% | Srivastava et al., 2013[1] |
| Intra-day Accuracy | 100% - 111% | Srivastava et al., 2013[1] |
| Inter-day Accuracy | 95.2% - 108% | Srivastava et al., 2013[1] |
Table 2: Intracellular Efavirenz Accumulation in Peripheral Blood Mononuclear Cells (PBMCs)
| Parameter | Value | Reference |
| Mean Intracellular Accumulation Ratio (Unbound Plasma) | 1,190 | Tsuchiya et al., 2008[2][3] |
| Mean Intracellular Accumulation Ratio (Medium) | 970 | Tsuchiya et al., 2008[2] |
| Median Intracellular Accumulation Ratio (Total Plasma) | 1.3 | Almond et al. (as cited in Tsuchiya et al., 2008)[4] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from Tsuchiya et al. (2008) to minimize the loss of intracellular Efavirenz due to its lipophilic nature.[2]
Materials:
-
Anticoagulated whole blood
-
Ficoll-Paque Plus solution
-
Patient's own plasma
-
Silicone oil mixed with 8% n-hexadecane
-
Microcentrifuge tubes (1.5 mL)
-
"Double tube" system (a smaller tube placed inside a larger one for centrifugation)
Procedure:
-
Layer 1 mL of anticoagulated blood onto 800 µL of Ficoll-Paque Plus solution in a centrifuge tube.
-
Centrifuge at 180 x g for 10 minutes. This will band the PBMCs at the plasma-Ficoll interface.
-
Carefully collect the PBMC layer and transfer to a new tube.
-
Centrifuge the collected PBMCs at 320 x g for 2 minutes.
-
Resuspend the PBMC pellet in 100 µL of the patient's own plasma and centrifuge at 500 x g for 2 minutes.
-
To separate PBMCs from the plasma containing extracellular Efavirenz, create a "double tube" system. Layer the washed PBMC suspension on top of the silicone oil mixture in the inner tube.
-
Centrifuge to pellet the PBMCs through the silicone oil, effectively removing the plasma.
-
Immediately process the PBMC pellet for cell counting and lysis.
Protocol 2: Intracellular Efavirenz Accumulation and Efflux Assay
Materials:
-
Isolated PBMCs or cultured cells (e.g., CEM, MT4)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Efavirenz stock solution (in a suitable solvent like DMSO or methanol)
-
Drug-free medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
Procedure for Accumulation:
-
Seed a known number of cells (e.g., 1 x 10^6 cells/well) in a multi-well plate.
-
Treat the cells with the desired concentration of Efavirenz (e.g., 1 µM) in cell culture medium.
-
Incubate for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator.
-
After incubation, collect the cells and proceed with the PBMC isolation protocol (Protocol 1) to remove extracellular drug.
-
After the final wash, lyse the cell pellet for LC-MS/MS analysis.
Procedure for Efflux:
-
Perform the accumulation assay as described above.
-
After the incubation with Efavirenz, pellet the cells and rapidly wash once with ice-cold PBS.
-
Resuspend the cells in pre-warmed, drug-free medium.
-
Incubate at 37°C and collect aliquots of the cell suspension at various time points (e.g., 0, 5, 10, 20 minutes).
-
For each time point, immediately process the cells as described in Protocol 1 to separate them from the medium.
-
Lyse the cell pellets for LC-MS/MS analysis to determine the remaining intracellular Efavirenz concentration over time.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
Materials:
-
Cell pellet (from Protocol 1 or 2)
-
This compound internal standard working solution (e.g., 10 ng/mL in methanol)
-
Methanol, ice-cold
-
Acetonitrile
-
Water, LC-MS grade
-
Formic acid
-
Microcentrifuge
Procedure:
-
To the cell pellet, add a known volume of ice-cold methanol containing the this compound internal standard (e.g., 100 µL of 10 ng/mL solution).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
The following parameters are based on the method described by Srivastava et al. (2013).[1]
Liquid Chromatography (LC) Parameters:
-
Column: Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0.0 - 1.5 min: 2% B
-
1.51 - 3.0 min: 98% B
-
3.1 - 5.0 min: 2% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Efavirenz: m/z 314.2 → 243.9
-
This compound: m/z 320.2 → 249.9
-
Mandatory Visualization
Caption: Experimental workflow for intracellular Efavirenz measurement.
Caption: Principle of stable isotope dilution for accurate quantification.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Efavirenz Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular efavirenz levels in peripheral blood mononuclear cells from human immunodeficiency virus-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application of Efavirenz-13C6 in pediatric pharmacokinetic studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for HIV-1 infection in both adults and children. However, its use in the pediatric population is complicated by high interindividual pharmacokinetic variability, which is influenced by factors such as age, weight, drug formulation, and genetic polymorphisms, particularly in the cytochrome P450 2B6 (CYP2B6) enzyme responsible for its metabolism.[1][2][3][4][5] This variability can lead to subtherapeutic concentrations, risking treatment failure, or supratherapeutic levels associated with central nervous system (CNS) toxicity.[6] To optimize dosing and ensure patient safety and efficacy in children, precise and accurate measurement of efavirenz plasma concentrations is crucial.
The use of stable isotope-labeled internal standards in bioanalytical methods is the gold standard for pharmacokinetic studies, offering high precision and accuracy. Efavirenz-13C6, a stable isotope-labeled version of efavirenz, serves as an ideal internal standard for quantification of the drug in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Its utility lies in its ability to mimic the chemical and physical properties of the unlabeled drug during sample preparation and analysis, thus correcting for matrix effects and variability in instrument response. This document provides detailed application notes and protocols for the use of this compound in pediatric pharmacokinetic studies.
Data Presentation
Table 1: Efavirenz Dosing Recommendations in Pediatric Patients
| Age Group | Weight Range (kg) | Recommended Once-Daily Dose (mg) |
| 3 months to <3 years | 3.5 to <5 | 100 |
| 5 to <7.5 | 150 | |
| 7.5 to <10 | 200 | |
| ≥3 years | 10 to <15 | 200 |
| 15 to <20 | 250 | |
| 20 to <25 | 300 | |
| 25 to <32.5 | 350 | |
| 32.5 to <40 | 400 | |
| ≥40 | 600 |
Source: Data compiled from multiple clinical guidelines and studies.[2][8]
Table 2: Population Pharmacokinetic Parameters of Efavirenz in Children
| Parameter | Value | Comment |
| Apparent Clearance (CL/F) | 4.8 L/h | For a reference pediatric patient. Body weight is a significant predictor.[2] |
| Oral Central Volume of Distribution (Vc) | 84.9 L | For a reference pediatric patient. Body weight is a significant predictor.[2] |
| Oral Peripheral Volume of Distribution (Vp) | 287 L | For a reference pediatric patient.[2] |
| Absorption Rate Constant (Ka) | 0.414 h⁻¹ | For a reference pediatric patient. Body weight is a significant predictor.[2] |
| Bioavailability of Oral Solution | 46.6% | Relative to capsules/tablets.[5] |
Table 3: Impact of CYP2B6 Genotype on Efavirenz Clearance in Children
| CYP2B6 Genotype | Effect on Clearance (CL/F) | Dosing Implication |
| Extensive Metabolizers (e.g., 1/1, GG) | Higher Clearance (+40%) | May require higher doses to avoid subtherapeutic concentrations.[4][5] |
| Intermediate Metabolizers (e.g., 1/6, GT) | Reference Clearance | Standard dosing is generally appropriate.[4] |
| Slow Metabolizers (e.g., 6/6, TT) | Lower Clearance (-56%) | May require dose reduction to prevent toxicity.[3][4] |
Experimental Protocols
Protocol 1: Quantification of Efavirenz in Pediatric Plasma Samples using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a validated method for the determination of efavirenz in human plasma.[7]
1. Objective: To accurately quantify the concentration of efavirenz in small volume pediatric plasma samples.
2. Materials and Reagents:
-
Efavirenz analytical standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
-
Micropipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)
3. Preparation of Stock and Working Solutions:
-
Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve efavirenz in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Efavirenz Working Solutions: Serially dilute the stock solution with 50% methanol to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% methanol.
4. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of pediatric plasma sample, calibration standard, or quality control in a microcentrifuge tube, add 100 µL of the Internal Standard Working Solution.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a clean tube and dilute with 50 µL of water.
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: e.g., 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
Efavirenz: m/z 314.2 → 243.9
-
This compound: m/z 320.2 → 249.9[7]
-
6. Data Analysis:
-
Quantify efavirenz concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of efavirenz in the pediatric samples from the calibration curve using a weighted linear regression.
Mandatory Visualization
Caption: Experimental workflow for pediatric Efavirenz pharmacokinetic analysis.
Caption: Simplified metabolic pathway of Efavirenz.
References
- 1. Impact of CYP2B6 Genotype, TB Therapy and Formulation on Efavirenz Pharmacokinetics in Infants and Children Under 40 Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics Analysis To Inform Efavirenz Dosing Recommendations in Pediatric HIV Patients Aged 3 Months to 3 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Population pharmacokinetics of efavirenz in HIV and TB/HIV coinfected children: the significance of genotype-guided dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic and pharmacogenetic study of efavirenz in children: dosing guidelines can result in subtherapeutic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacogenetics of Efavirenz Metabolism in Children: The Potential Genetic and Medical Contributions to Child Development in the Context of Long-Term ARV Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
Application Note: Utilizing Efavirenz-13C6 for Long-Term Stability Testing of Efavirenz
AN-0012
Abstract
This application note provides a detailed protocol for conducting long-term stability testing of the antiretroviral drug Efavirenz, employing Efavirenz-13C6 as an internal standard for accurate quantification. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis via mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring high precision and accuracy.[1][2] This document outlines the experimental design, storage conditions as per ICH guidelines, a validated stability-indicating HPLC-UV analytical method, and data interpretation.
Introduction
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[3] To ensure its efficacy and safety throughout its shelf life, regulatory bodies require rigorous stability testing of the active pharmaceutical ingredient (API) and its formulated products.[4][5] Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance under recommended storage conditions.[4][6]
A critical component of a stability study is the use of a validated, stability-indicating analytical method capable of accurately quantifying the parent drug and distinguishing it from any degradation products.[7] The inclusion of a stable isotope-labeled internal standard, such as this compound, is highly recommended for chromatographic assays, particularly those coupled with mass spectrometry, to correct for variability during sample preparation and analysis.[8][9] this compound is an ideal internal standard as it is chemically identical to Efavirenz, ensuring it behaves similarly during extraction and chromatography, but is distinguishable by its mass.
This application note details a comprehensive protocol for a long-term stability study of Efavirenz, leveraging this compound for robust and reliable quantification.
Principle of Using this compound as an Internal Standard
The core principle of using an internal standard (IS) is to add a known quantity of a compound that is chemically and physically similar to the analyte to all samples, calibrators, and quality controls. During analysis (e.g., by LC-MS), the ratio of the analyte's response to the IS's response is measured. This ratio is then used for quantification. Because the IS and analyte are affected similarly by procedural variations (e.g., extraction losses, injection volume differences), the ratio remains consistent, leading to more accurate and precise results. This compound is the ideal IS for Efavirenz analysis because its physical and chemical properties are virtually identical to the unlabeled analyte.
Caption: Workflow for quantification using an internal standard.
Materials and Reagents
-
Efavirenz Reference Standard: USP grade or equivalent.
-
This compound: Purity >98%.
-
Acetonitrile (B52724): HPLC grade.
-
Methanol (B129727): HPLC grade.
-
Water: Deionized, 18 MΩ·cm or higher.
-
Ammonium (B1175870) Dihydrogen Phosphate (B84403): Analytical grade.
-
Orthophosphoric Acid: Analytical grade.
-
Hydrochloric Acid (HCl): Analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade.
-
Efavirenz Drug Product: Tablets or bulk powder for testing.
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Analytical Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[10][11]
-
pH Meter: Calibrated.
-
Analytical Balance: Readable to 0.01 mg.
-
Sonicator.
-
Stability Chambers: Capable of maintaining temperature and relative humidity within ICH specified limits (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[6][12]
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.86% w/v ammonium dihydrogen phosphate in water, adjust the pH to 3.0 with orthophosphoric acid. Mix this buffer with acetonitrile in a 50:50 (v/v) ratio. Filter and degas before use.[7]
-
Efavirenz Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Efavirenz reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 5 mg of this compound and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Internal Standard Solution (10 µg/mL): Dilute 5 mL of the IS stock solution to 50 mL with mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Efavirenz stock solution into volumetric flasks. Add a constant volume of the Working Internal Standard Solution to each flask and dilute to volume with the mobile phase to achieve final Efavirenz concentrations ranging from 1 µg/mL to 150 µg/mL, each containing 1 µg/mL of this compound.
Long-Term Stability Study Setup
The setup for the long-term stability study should follow the workflow below.
Caption: Workflow for a long-term stability study.
-
Batch Selection: Use at least three primary batches of the Efavirenz drug product.[12]
-
Packaging: Store samples in the proposed commercial packaging.
-
Storage Conditions: Place the packaged samples into a stability chamber maintained under long-term storage conditions as specified by ICH guidelines.[6][12]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Table 1: ICH Recommended Stability Storage Conditions.[5][6][12] |
-
Testing Frequency: Pull samples for analysis at specified time points.
| Study Type | Testing Time Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 |
| Table 2: Recommended Testing Frequency for Long-Term Stability.[4] |
Sample Preparation and Analysis
-
Tablet Sample Preparation:
-
Accurately weigh and crush 20 tablets.
-
Transfer a portion of the powder equivalent to 100 mg of Efavirenz to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Dilute to volume with methanol. This is the Sample Stock Solution.
-
Filter a portion of the solution through a 0.45 µm filter.
-
Dilute 1.0 mL of the filtered solution and 1.0 mL of the Working Internal Standard Solution (10 µg/mL) to 10.0 mL with the mobile phase. The final theoretical concentration is 100 µg/mL for Efavirenz and 1 µg/mL for this compound.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 50:50 (v/v) Acetonitrile : Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.2 mL/min[10][11] |
| Detection Wavelength | 247 nm or 252 nm[7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~10 minutes |
| Table 3: HPLC-UV Method Parameters. |
Forced Degradation Studies
To demonstrate the stability-indicating nature of the analytical method, forced degradation studies should be performed on the Efavirenz drug substance. This ensures that degradation products do not interfere with the quantification of the parent compound.
Caption: Efavirenz Forced Degradation Pathways.
-
Acid Hydrolysis: Heat with 0.1 N HCl at 80°C for 4 hours.[7]
-
Alkaline Hydrolysis: Heat with 0.1 N NaOH at 80°C for 4 hours. Significant degradation is expected.[7]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. Efavirenz is reported to be relatively stable under these conditions.[7]
-
Thermal Degradation: Heat the solid drug at 80°C for 4 hours.
-
Photolytic Degradation: Expose the drug to light according to ICH Q1B guidelines.
Data Presentation and Analysis
The stability of Efavirenz is assessed by monitoring its assay value over time. The concentration of this compound should remain constant, demonstrating the stability of the internal standard and the consistency of the analytical procedure.
| Time Point (Months) | Storage Condition | % Initial Assay of Efavirenz (Batch A) | % Initial Assay of Efavirenz (Batch B) | % Initial Assay of Efavirenz (Batch C) | This compound Recovery (%) |
| 0 | - | 100.1 | 99.8 | 100.3 | 99.9 |
| 3 | 25°C/60%RH | 100.0 | 99.7 | 100.1 | 100.1 |
| 6 | 25°C/60%RH | 99.8 | 99.5 | 99.9 | 99.8 |
| 9 | 25°C/60%RH | 99.6 | 99.4 | 99.8 | 100.2 |
| 12 | 25°C/60%RH | 99.5 | 99.2 | 99.6 | 99.7 |
| 18 | 25°C/60%RH | 99.1 | 98.9 | 99.3 | 100.1 |
| 24 | 25°C/60%RH | 98.8 | 98.5 | 99.0 | 99.9 |
| 36 | 25°C/60%RH | 98.2 | 98.0 | 98.5 | 100.0 |
| Table 4: Illustrative Long-Term Stability Data for Efavirenz Tablets. |
Acceptance Criteria: The assay of Efavirenz should typically remain within 95.0% to 105.0% of the initial value, although specifications may vary. The recovery of the internal standard should remain consistent throughout the study.
Conclusion
This application note provides a robust framework for conducting long-term stability testing of Efavirenz using a validated, stability-indicating HPLC method with this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and precision of quantitative results, which is paramount for regulatory submissions and for guaranteeing the quality, safety, and efficacy of the drug product throughout its shelf life. The protocols and methods described herein are based on established scientific principles and regulatory guidelines.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. purple-diamond.com [purple-diamond.com]
Efavirenz-13C6 in studies of drug-drug interactions with Efavirenz.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy for HIV-1 infection. Its metabolism is primarily mediated by the cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP3A4. Efavirenz is also a known inducer of these enzymes, leading to a high potential for drug-drug interactions (DDIs) that can alter the efficacy and safety of co-administered medications. Accurate quantification of efavirenz concentrations in biological matrices is therefore critical in DDI studies. Efavirenz-¹³C₆, a stable isotope-labeled (SIL) analog of efavirenz, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, ensuring the precision and accuracy of pharmacokinetic measurements in these studies. This document outlines the application of Efavirenz-¹³C₆ in DDI studies and provides detailed protocols for its use.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[1][2][3][4] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and procedural variability.[3]
Application of Efavirenz-¹³C₆
Efavirenz-¹³C₆ is predominantly used as an internal standard for the accurate quantification of efavirenz in biological samples (e.g., plasma, serum) during clinical DDI studies.[5][6] Its role is crucial in studies where efavirenz is either the "perpetrator" drug, inducing the metabolism of another drug, or the "victim" drug, where its own metabolism is affected by a co-administered medication.
Key Applications:
-
CYP3A4 and CYP2B6 Induction Studies: Efavirenz is a moderate inducer of CYP3A4 and also induces CYP2B6.[7][8][9][10][11] In studies evaluating the effect of efavirenz on a co-administered drug (the "victim"), Efavirenz-¹³C₆ is used to accurately measure the plasma concentrations of efavirenz, the "perpetrator," to correlate its exposure with the extent of enzyme induction.
-
Pharmacokinetic Interaction Studies: In DDI studies where another drug might inhibit or induce the metabolism of efavirenz, Efavirenz-¹³C₆ is essential for precise measurement of changes in efavirenz's pharmacokinetic profile.
-
Therapeutic Drug Monitoring (TDM): While not strictly a DDI study, the accurate measurement of efavirenz concentrations using Efavirenz-¹³C₆ as an internal standard is vital in clinical practice to ensure therapeutic efficacy and avoid toxicity, especially when new medications are added to a patient's regimen.
Quantitative Data from Efavirenz DDI Studies
The following tables summarize quantitative data from clinical DDI studies where efavirenz was the perpetrator drug, inducing the metabolism of co-administered drugs.
Table 1: Effect of Efavirenz on the Pharmacokinetics of Bupropion (B1668061) (CYP2B6 Substrate)
| Parameter | Bupropion Alone (Single Dose) | Bupropion + Efavirenz (Steady State) | % Change | Reference |
| Bupropion AUC | - | - | ↓ 55% | [10][12] |
| Bupropion Cmax | - | - | ↓ 34% | [10][12] |
| Hydroxybupropion Cmax | - | - | ↑ 50% | [12] |
| Hydroxybupropion:Bupropion AUC Ratio | 23.8 | 53.8 | ↑ 126% | [8][10] |
AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration.
Table 2: Effect of Efavirenz on the Pharmacokinetics of Other Co-administered Drugs
| Co-administered Drug (Substrate) | Parameter | % Change with Efavirenz | Primary Metabolic Pathway | Reference |
| SHR6390 | Cmax | ↓ 43.8% | CYP3A4 | [7] |
| AUC₀-inf | ↓ 67.2% | CYP3A4 | [7] | |
| Maraviroc (B1676071) | AUC₁₂ | ↓ ~50% | CYP3A4 | [13] |
AUC₀-inf: Area under the concentration-time curve from time zero to infinity. AUC₁₂: Area under the concentration-time curve over 12 hours.
Experimental Protocols
Protocol 1: Clinical DDI Study of Efavirenz as a CYP3A4 Inducer
This protocol is a representative example based on a study evaluating the effect of efavirenz on the pharmacokinetics of SHR6390, a CYP3A4 substrate.[7]
Objective: To evaluate the effect of multiple doses of efavirenz on the single-dose pharmacokinetics of a CYP3A4 substrate in healthy volunteers.
Study Design: Single-center, open-label, single-sequence, two-period study.
Participants: Healthy adult volunteers.
Treatment Regimen:
-
Period 1 (Day 1): Subjects receive a single oral dose of the CYP3A4 substrate drug (e.g., 150 mg SHR6390).
-
Washout Period: A suitable washout period is observed.
-
Efavirenz Administration (Day 8-26): Subjects receive a daily oral dose of 600 mg efavirenz.
-
Period 2 (Day 22): While continuing the daily efavirenz dose, subjects receive a single oral dose of the CYP3A4 substrate drug (e.g., 150 mg SHR6390).
Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-dose and at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-dose of the substrate drug in both periods.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Protocol 2: Bioanalytical Method for Efavirenz Quantification using LC-MS/MS with Efavirenz-¹³C₆
This protocol is a composite of validated methods for the quantification of efavirenz in human plasma.[5][6]
Objective: To accurately quantify efavirenz concentrations in human plasma samples.
Materials:
-
Efavirenz analytical standard
-
Efavirenz-¹³C₆ (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma sample, standard, or quality control sample, add 150 µL of acetonitrile containing Efavirenz-¹³C₆ (internal standard).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., Agilent Poroshell C18, 2.7 µm, 4.6 × 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A suitable gradient to separate efavirenz from endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), can be positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Efavirenz | 314.2 | 243.9 | Negative | [5][6] |
| Efavirenz-¹³C₆ | 320.2 | 249.9 | Negative | [5][6] |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of efavirenz to Efavirenz-¹³C₆ against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of efavirenz in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for a typical Efavirenz DDI study.
Caption: Efavirenz metabolism and enzyme induction pathway.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Effect of Efavirenz on the Pharmacokinetics of SHR6390 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz Induces CYP2B6-Mediated Hydroxylation of Bupropion in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simulations-plus.com [simulations-plus.com]
- 10. Efavirenz induces CYP2B6-mediated hydroxylation of bupropion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of CYP3A4 by efavirenz in primary human hepatocytes: comparison with rifampin and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liverpool HIV Interactions [hiv-druginteractions.org]
- 13. A novel probe drug interaction study to investigate the effect of selected antiretroviral combinations on the pharmacokinetics of a single oral dose of maraviroc in HIV-positive subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mitigating matrix effects in Efavirenz quantification with Efavirenz-13C6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Efavirenz-13C6 as an internal standard to mitigate matrix effects in the quantification of Efavirenz (B1671121).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in Efavirenz quantification?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used to improve the accuracy and precision of Efavirenz quantification, particularly in complex biological matrices such as plasma, serum, and hair.[1][2] Its main purpose is to compensate for variability during sample preparation and to mitigate matrix effects.[1]
Q2: How does this compound help in mitigating matrix effects?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the sample matrix.[3] this compound is structurally identical to Efavirenz, with the only difference being the substitution of six Carbon-12 atoms with Carbon-13 atoms. This results in a higher molecular weight but nearly identical physicochemical properties. Consequently, during sample extraction and LC-MS/MS analysis, this compound experiences similar matrix effects as the analyte, Efavirenz.[4][5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized, leading to more accurate quantification.[5]
Q3: What are the common causes of matrix effects in Efavirenz bioanalysis?
A3: Matrix effects in Efavirenz bioanalysis are primarily caused by co-eluting endogenous components from the biological sample. These can include phospholipids, salts, and proteins that were not completely removed during sample preparation.[3] The type of biological matrix (e.g., plasma, urine, hair) and the sample preparation technique significantly influence the extent of matrix effects.[6]
Q4: Can I use a different internal standard instead of this compound?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte is considered the "gold standard" for LC-MS/MS-based bioanalysis due to its ability to effectively compensate for matrix effects and other sources of variability.[4][5] Using a non-isotopic internal standard may not adequately correct for matrix effects as its physicochemical properties and ionization behavior might differ from Efavirenz.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of Efavirenz using this compound.
Problem 1: Significant ion suppression or enhancement is observed despite using this compound.
-
Possible Cause 1: Overly complex matrix.
-
Solution: Improve the sample preparation method to remove more interfering components. Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]
-
-
Possible Cause 2: Suboptimal chromatographic separation.
-
Solution: Optimize the HPLC/UHPLC method to better separate Efavirenz and its internal standard from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[3]
-
-
Possible Cause 3: High concentration of the internal standard.
-
Solution: An excessively high concentration of the internal standard can sometimes lead to ion suppression of both the analyte and the internal standard.[3] Ensure the concentration of this compound is appropriate for the expected concentration range of Efavirenz in the samples.
-
Problem 2: Poor recovery of Efavirenz and/or this compound.
-
Possible Cause 1: Inefficient extraction.
-
Solution: Re-evaluate the chosen extraction method. For protein precipitation, ensure the ratio of precipitant to sample is optimal. For LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent and elution solvents are being used.
-
-
Possible Cause 2: Analyte instability.
-
Solution: While Efavirenz is generally stable, its metabolites can be unstable under certain conditions, which could be a consideration in some study designs.[7] Ensure proper sample handling and storage conditions (e.g., temperature, light exposure) are maintained throughout the analytical process.
-
Problem 3: High variability in results between replicate injections.
-
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Automated liquid handling systems can improve reproducibility.
-
-
Possible Cause 2: Carryover.
-
Solution: Carryover from a high concentration sample to a subsequent low concentration sample can cause variability. Optimize the autosampler wash procedure and the LC method to minimize carryover.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Efavirenz Analysis
| Extraction Method | Biological Matrix | Analyte Recovery (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Protein Precipitation | Human Plasma | 93.5 - 107 | Not explicitly quantified, but compensated by IS | This compound | [1][8] |
| Methanol Extraction | Human Hair | ~95 | Mean absolute MF of 0.97 (minimal effect) | Celecoxib | [2] |
| Liquid-Liquid Extraction | Dried Blood Spots | >64 | -5.4 (minimal) | Hexobarbital | [9] |
Matrix Factor (MF) close to 1 or a matrix effect percentage close to 0% indicates a minimal matrix effect.
Table 2: Typical LC-MS/MS Parameters for Efavirenz and this compound
| Parameter | Efavirenz | This compound | Reference |
| Ionization Mode | Negative ESI | Negative ESI | [1][8] |
| Precursor Ion (m/z) | 314.20 | 320.20 | [1][8] |
| Product Ion (m/z) | 243.90 | 249.90 | [1][8] |
Experimental Protocols
Detailed Protocol for Protein Precipitation of Efavirenz from Human Plasma
This protocol is adapted from Srivastava et al. (2013).[1][8]
-
Preparation of Working Internal Standard Solution:
-
Prepare a 1 mg/mL stock solution of this compound in 1% formic acid in acetonitrile (B52724).
-
Dilute the stock solution with 0.1% formic acid in acetonitrile to a final working concentration of 10 ng/mL.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or quality control in a 96-well plate, add 150 µL of the 10 ng/mL this compound working solution.
-
Vortex the plate at 500 rpm for 10 minutes.
-
Centrifuge the plate at 3500 rpm for 10 minutes.
-
-
Supernatant Transfer and Dilution:
-
Transfer 70 µL of the supernatant to a clean 96-well plate.
-
Add 70 µL of Milli-Q water to each well.
-
Vortex the plate at 500 rpm for 10 minutes.
-
Centrifuge the plate at 3500 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the final supernatant into the LC-MS/MS system.
-
Visualizations
Caption: General workflow for Efavirenz quantification using this compound.
Caption: Troubleshooting decision tree for matrix effect issues.
Caption: Principle of matrix effect compensation using a SIL-IS.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 9. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression when using Efavirenz-13C6 internal standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression when using Efavirenz-13C6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Efavirenz?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, Efavirenz, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification of Efavirenz in biological samples.[4][5][6] Common causes of ion suppression include salts, endogenous matrix components (like phospholipids), and dosing vehicles.[2][7][8]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in mitigating ion suppression?
A2: A SIL-IS, such as this compound, is chemically identical to the analyte (Efavirenz) and therefore exhibits similar behavior during sample preparation, chromatography, and ionization.[1] The key advantage is that the SIL-IS and the analyte will experience the same degree of ion suppression.[1][4] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[4]
Q3: Why is a 13C-labeled internal standard like this compound often preferred over a deuterium (B1214612) (2H)-labeled one?
A3: While both are SIL-IS, 13C-labeled standards are generally preferred because the physicochemical properties of 13C are more similar to 12C than deuterium is to hydrogen.[9] This results in a closer co-elution of the analyte and the internal standard, which is crucial for accurate compensation of matrix effects.[9][10] Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift (isotope effect), leading to differential ion suppression between the analyte and the internal standard.[11][12]
Q4: I am still observing ion suppression despite using this compound. What are the possible reasons?
A4: Even with a co-eluting SIL-IS, significant ion suppression can still impact the assay's sensitivity. If the signal of both the analyte and the internal standard is suppressed to a level close to the limit of detection, the precision and accuracy of the measurement can be compromised.[8] Furthermore, extremely high concentrations of co-eluting matrix components can lead to non-proportional suppression of the analyte and the internal standard.[11] It is also important to ensure that the internal standard itself is not contributing to ion suppression by being at an excessively high concentration.[11]
Troubleshooting Guides
Issue 1: Low Signal Intensity for both Efavirenz and this compound
This issue suggests that both the analyte and the internal standard are experiencing significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[4][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.
-
Liquid-Liquid Extraction (LLE): Can also be very effective at removing interferences.[1]
-
Protein Precipitation (PPT): While simple, it is often less effective at removing phospholipids (B1166683) and other small molecules that can cause ion suppression.[1]
-
-
Improve Chromatographic Separation: Adjusting the chromatographic conditions can help separate Efavirenz from the co-eluting, suppressing agents.
-
Modify the mobile phase composition or gradient profile.
-
Consider a different stationary phase.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[11] However, ensure that the diluted Efavirenz concentration remains above the lower limit of quantification (LLOQ).
-
Check Mass Spectrometer Source Conditions: Optimize parameters such as spray voltage, gas flows, and temperature to ensure efficient ionization of Efavirenz.
Issue 2: Inconsistent Peak Area Ratios of Efavirenz to this compound
This indicates that the internal standard is not adequately compensating for the matrix effects, leading to poor precision and accuracy.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent peak area ratios.
Recommended Actions:
-
Verify Co-elution: Although less common with 13C-labeled standards, it is crucial to confirm that Efavirenz and this compound are perfectly co-eluting. A slight separation can expose them to different matrix components.[11]
-
Check Internal Standard Concentration: An excessively high concentration of the internal standard can cause self-suppression and interfere with the analyte's ionization.[11] Ensure the concentration is appropriate for the expected analyte concentration range.
-
Perform a Matrix Effect Experiment: A post-extraction spike experiment can quantitatively assess the extent of ion suppression.[1][11]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of ion suppression.
Experimental Workflow:
Caption: Workflow for matrix effect assessment.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Efavirenz and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Efavirenz and this compound into the extracted matrix residue just before the final reconstitution step.[11]
-
Set C (Pre-Extraction Spike): Spike Efavirenz and this compound into the blank biological matrix before starting the extraction procedure.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.[11]
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Presentation
The following tables summarize hypothetical data from a matrix effect experiment for Efavirenz analysis in human plasma using different sample preparation techniques.
Table 1: Matrix Effect and Recovery of Efavirenz with Different Sample Preparation Methods
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 65% | 95% |
| Liquid-Liquid Extraction | 85% | 88% |
| Solid-Phase Extraction | 98% | 92% |
Table 2: Precision and Accuracy Data for Efavirenz QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 1.05 | 8.5 | 105.0 |
| Low QC | 3.0 | 2.91 | 6.2 | 97.0 |
| Mid QC | 100 | 102.5 | 4.8 | 102.5 |
| High QC | 800 | 784.0 | 5.5 | 98.0 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the specific experimental conditions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Optimizing ESI Conditions for Efavirenz and Efavirenz-¹³C₆
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) conditions for Efavirenz (B1671121) and its stable isotope-labeled internal standard, Efavirenz-¹³C₆. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI modes for analyzing Efavirenz and Efavirenz-¹³C₆?
A1: Efavirenz can be analyzed in both positive and negative ESI modes. However, negative ion mode is frequently reported to provide excellent sensitivity and selectivity.[1][2] In negative mode, the deprotonated molecule [M-H]⁻ is monitored. Some methods have also successfully utilized positive ion mode, monitoring the protonated molecule [M+H]⁺.[3][4] The choice of polarity can depend on the specific liquid chromatography (LC) conditions and desired sensitivity.
Q2: What are the recommended precursor and product ions for Multiple Reaction Monitoring (MRM) of Efavirenz and Efavirenz-¹³C₆?
A2: The most commonly used MRM transitions are summarized below. These transitions have demonstrated high selectivity and sensitivity for quantification in various biological matrices.[1][2][5]
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Efavirenz | Negative | 314.2 | 243.9 |
| Efavirenz-¹³C₆ | Negative | 320.2 | 249.9 |
| Efavirenz | Positive | 316.1 | 244.0 |
| Efavirenz-¹³C₆ | Positive | 322.1 | 250.0 |
Q3: What are typical starting ESI source parameters for Efavirenz analysis?
A3: Optimal source parameters are instrument-dependent. However, the following table provides a good starting point for method development based on published literature.[2]
| Parameter | Typical Value |
| Ionization Mode | Negative |
| Capillary Voltage | -4500 V |
| Source Temperature | 550 °C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 30 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
Q4: What mobile phases are recommended for the LC-MS/MS analysis of Efavirenz?
A4: Reversed-phase chromatography is typically employed for the separation of Efavirenz. Common mobile phases consist of:
-
Mobile Phase A: Water with an additive such as 0.1% formic acid.[1][2]
-
Mobile Phase B: Acetonitrile or methanol (B129727) with an additive like 0.1% formic acid.[1][2][3]
The use of formic acid helps to promote protonation in positive mode or deprotonation in negative mode, leading to improved ionization efficiency.
Experimental Protocols
Protocol 1: ESI Parameter Optimization by Infusion
This protocol describes the optimization of ESI parameters by direct infusion of Efavirenz and Efavirenz-¹³C₆ standards into the mass spectrometer.
Objective: To determine the optimal ESI source and compound parameters for maximizing the signal intensity of Efavirenz and its internal standard.
Materials:
-
Efavirenz standard solution (e.g., 1 µg/mL in mobile phase)
-
Efavirenz-¹³C₆ standard solution (e.g., 1 µg/mL in mobile phase)
-
Syringe pump
-
Mass spectrometer with ESI source
-
Mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)
Methodology:
-
Prepare a standard solution of Efavirenz and Efavirenz-¹³C₆ in the mobile phase.
-
Set up the syringe pump to infuse the standard solution at a constant flow rate (e.g., 10 µL/min) directly into the ESI source.
-
In the mass spectrometer software, set the instrument to monitor the expected precursor ion for Efavirenz (e.g., m/z 314.2 in negative mode).
-
Systematically adjust the ESI source parameters one at a time to maximize the signal intensity. These parameters include:
-
Capillary (or spray) voltage
-
Source temperature
-
Nebulizer gas flow
-
Heater or drying gas flow
-
-
Once the source parameters are optimized, perform a product ion scan to identify the major fragment ions.
-
Select the most intense and specific product ion for the MRM transition.
-
Optimize the collision energy (CE) and cell exit potential (CXP) to maximize the intensity of the selected product ion.
-
Repeat steps 3-7 for Efavirenz-¹³C₆.
-
Record the final optimized parameters for both analytes.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of Efavirenz and Efavirenz-¹³C₆.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incorrect ESI Polarity | Verify that you are using the appropriate ionization mode (negative mode is often preferred for Efavirenz). |
| Suboptimal Source Parameters | Re-optimize the capillary voltage, source temperature, and gas flow rates by direct infusion as described in Protocol 1. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is suitable for the chosen ionization mode. For negative mode, a slightly basic or neutral pH can be beneficial, although acidic modifiers are also commonly and successfully used. For positive mode, an acidic pH is necessary. |
| Sample Degradation | Efavirenz is generally stable, but prolonged exposure to certain conditions might cause degradation. Prepare fresh standards and samples. |
| Instrument Contamination | Clean the ESI source components, including the capillary, cone, and lens, according to the manufacturer's instructions. |
Issue 2: Poor Peak Shape or Tailing
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, or try a different column chemistry. |
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions:
| Potential Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Matrix Effects | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be beneficial. Also, ensure chromatographic separation of Efavirenz from co-eluting matrix components. |
| Carryover | Implement a robust needle wash protocol in the autosampler method, using a strong solvent. |
Visualizations
Experimental Workflow for ESI Optimization
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 3. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Dealing with Efavirenz-13C6 internal standard variability in analytical runs.
Welcome to the technical support center for the use of Efavirenz-13C6 as an internal standard in analytical runs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for quantitative analysis?
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several key reasons.[1] They share nearly identical chemical and physical properties with the analyte, including extraction recovery and chromatographic retention time.[1] This similarity allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2] Regulatory bodies like the FDA and EMA strongly recommend the use of SIL internal standards for bioanalytical method validation.[3] this compound, specifically, has been successfully used to compensate for matrix effects in the analysis of Efavirenz in human plasma.[4][5][6]
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response can stem from several sources throughout the analytical workflow. These include:
-
Inconsistent Sample Preparation: Errors in pipetting, inconsistencies in extraction procedures, or incomplete vortexing can lead to variable recovery of the internal standard.[1]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement in the mass spectrometer's ion source, affecting the internal standard's signal.[4][5][6]
-
Instability of the Internal Standard: this compound may degrade in the sample matrix or processing solvents under certain conditions.[1] It is crucial to perform stability studies to assess its stability under the intended storage and sample preparation conditions.[1]
-
Instrument-Related Issues: Fluctuations in injection volume, an unstable spray in the MS source, or general instrument drift can all contribute to response variability.[1]
-
Improper Storage: Repeated freeze-thaw cycles and storage in frost-free freezers with temperature fluctuations can be detrimental to the stability of analytes and internal standards.[7]
Q3: What should I do if I observe a sudden drop or high variability in my this compound signal?
A systematic troubleshooting approach is recommended. The following workflow can help identify the root cause of the issue.
Troubleshooting Guides
Guide 1: Assessing and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a common source of variability.[4][5][6]
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol is adapted from established bioanalytical method validation guidelines.[3]
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Efavirenz) and the internal standard (this compound) into the mobile phase or a neat solution at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Extraction Spiked): Obtain at least six different lots of the blank biological matrix (e.g., plasma).[3] Extract these blank samples using your established procedure. Spike the analyte and internal standard into the post-extraction supernatant at the same concentration as Set A.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
A value > 1 indicates ion enhancement, while a value < 1 indicates ion suppression.[4][5]
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) :
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (IS Peak Area Ratio in Set B)
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not exceed 15%.[3]
Data Summary: Matrix Effects in Efavirenz Analysis
| Matrix | Analyte/IS Concentration | Matrix Effect (%) | CV (%) | Reference |
| Human Plasma | Low QC (4 ng/mL) | 111% (Accuracy) | 6.42 | [4][6] |
| Human Hair | LQC, MQC, HQC | 92.7% (Overall) | 6.2 | [8] |
Mitigation Strategies:
-
Chromatographic Separation: Optimize the LC method to separate the analyte and internal standard from interfering matrix components.
-
Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[9]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components.
Guide 2: Evaluating Extraction Recovery
Inconsistent recovery can significantly impact the precision of your results.
Experimental Protocol: Determining Extraction Recovery
-
Prepare Two Sets of Samples:
-
Set 1 (Pre-Extraction Spiked): Spike the analyte (Efavirenz) and internal standard (this compound) into blank biological matrix at three QC levels (low, medium, and high). Extract these samples using your standard procedure.
-
Set 2 (Post-Extraction Spiked): Extract blank matrix samples first. Then, spike the analyte and internal standard into the final extract at the same three QC concentrations.
-
-
Analysis: Analyze both sets of samples.
-
Calculation:
-
Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
-
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria, recovery should be consistent and reproducible.[3] Ideally, the CV of the recovery across the QC levels should be ≤15%.[3]
Data Summary: Efavirenz Extraction Recovery
| Extraction Method | Matrix | QC Level | Recovery (%) | CV (%) | Reference |
| Protein Precipitation | Human Plasma | Low, Medium, High | High | N/A | [4] |
| N/A | Cervicovaginal Swabs | LQC, MQC, HQC | 83.8 (Average) | 11.2 | [8] |
Guide 3: Ensuring Analyte and Internal Standard Stability
The stability of Efavirenz and its internal standard must be evaluated under various conditions to ensure the integrity of the analytical results.[5]
Key Stability Experiments:
-
Stock Solution Stability: Evaluate the stability of the analyte and this compound stock solutions at their intended storage temperature.[3] Efavirenz and this compound stocks have been found to be stable for at least 3 months at -20°C.[5]
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles).
-
Bench-Top Stability: Assess the stability of the analyte in the matrix at room temperature for a period that mimics the sample preparation time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[3]
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
Important Note: Some metabolites of Efavirenz, such as 7-hydroxyefavirenz (B1416612) and 8,14-dihydroxyefavirenz, have shown instability in plasma at room temperature and during long-term storage at -20°C.[10] While Efavirenz and 8-hydroxyefavirenz (B1664214) are generally stable, this highlights the importance of validating stability for all analytes of interest.[10]
Visualizations
General Bioanalytical Workflow
This diagram illustrates a typical workflow for a bioanalytical method using an internal standard.
Logic for Internal Standard Selection
This diagram outlines the decision-making process for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. wellcomeopenresearch.s3.eu-west-1.amazonaws.com [wellcomeopenresearch.s3.eu-west-1.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Instability of Efavirenz Metabolites Identified During Method Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efavirenz-13C6 Chromatographic Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak splitting issues encountered during the analysis of Efavirenz-13C6.
Troubleshooting Guide: Resolving Peak Splitting
Peak splitting in high-performance liquid chromatography (HPLC) for this compound can manifest in various ways. This guide is designed to help you systematically identify and resolve the root cause of the issue.
Q1: What are the initial checks if I observe peak splitting for this compound?
When peak splitting is first observed, it's crucial to determine if the issue is isolated to the this compound peak or if it affects all peaks in the chromatogram.
-
If only the this compound peak is splitting: This suggests a chemical or method-specific issue rather than a system-wide problem.[1][2] Potential causes include co-elution with an impurity or degradant, on-column degradation, or interactions with the stationary phase.
-
If all peaks are splitting: This typically points to a mechanical or system-wide problem occurring before the separation process.[2][3] Common culprits include issues with the injector, a blocked column frit, or a void at the head of the column.[1][2][4]
Q2: My this compound peak is splitting, but other compounds in the run look fine. What should I investigate?
An isolated issue with the this compound peak points towards a problem specific to this analyte. Here’s a step-by-step approach to troubleshoot:
-
Sample Solvent Mismatch: A significant difference in elution strength between your sample solvent and the mobile phase is a common cause of peak distortion.[5][6] If this compound is dissolved in a solvent much stronger than the mobile phase, it can lead to peak splitting.
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.[7] If solubility is an issue, use a solvent that is as weak as or weaker than the mobile phase.
-
-
Co-elution with an Impurity or Degradant: The split peak may actually be two closely eluting compounds. Efavirenz can degrade under certain conditions, such as acidic or alkaline hydrolysis and thermal and photolytic stress.[8]
-
On-Column Chemical Interactions: The analyte might be undergoing some form of on-column interaction or conversion.
-
Solution: Investigate the stability of this compound in your mobile phase. Ensure the mobile phase pH is appropriate if you are using a buffered solution, ideally at least 2 pH units away from the analyte's pKa to ensure it exists in a single form.[7]
-
Q3: All the peaks in my chromatogram, including this compound, are splitting. What is the likely cause and how can I fix it?
When all peaks are affected, the problem is likely mechanical and located at the beginning of the chromatographic system.
-
Column Inlet Blockage or Void: Particulate matter from the sample or worn instrument seals can clog the column inlet frit, disrupting the sample flow path and causing peak splitting.[1][4] A void or channel in the packing material at the column inlet will have a similar effect.[5][9]
-
Injector or Tubing Issues: Problems with the injection system, such as a scratched rotor seal or improper tubing connections, can lead to a "muddied" injection and cause all peaks to split.[3] Dead volume from poorly fitted connections can also contribute.[5][10]
-
Solution: Inspect all tubing and fittings between the injector and the column for proper seating and tightness.[5] If you suspect the injector, perform routine maintenance or replace worn parts like the rotor seal.
-
Below is a troubleshooting workflow to guide your investigation.
Caption: A flowchart for troubleshooting chromatographic peak splitting.
Experimental Protocols
While the optimal method will depend on your specific instrumentation and application, the following tables summarize typical starting conditions for Efavirenz analysis based on published methods. These can be used as a reference for troubleshooting and method development.
Table 1: Example HPLC Method Parameters for Efavirenz Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Intersil ODS-3V (250 x 4.6mm)[11] | Luna 5 µ C18 (250 x 4.60 mm) | X-Bridge® C8 (5 µm, 4.6x250 mm)[12] |
| Mobile Phase | Methanol : Isopropanol (80:20 v/v)[11] | Acetonitrile : Water (0.02 M NaH2PO4) (70:30 v/v) | Methanol[12] |
| Flow Rate | 0.5 mL/min[11] | 1.0 mL/min | 0.8 mL/min[12] |
| Detection (UV) | 245 nm[11] | 270 nm | 252 nm[12] |
| Injection Volume | Not Specified | 20 µL | 10 µL[12] |
| Temperature | Ambient | Room Temperature (~20°C) | Not Specified |
| Retention Time | 3.35 min[11] | 4.5 min | 3.7 min[12] |
Frequently Asked Questions (FAQs)
Q: Can the isotopic label in this compound cause peak splitting?
A: It is highly unlikely. Stable isotope-labeled internal standards like this compound are designed to have virtually identical chemical properties and chromatographic behavior to their unlabeled counterparts.[13] The mass difference is generally not sufficient to cause separation or peak shape issues under typical reversed-phase HPLC conditions.
Q: Could high sample concentration cause peak splitting for this compound?
A: Yes, high sample concentration can lead to column overload, which is a common cause of peak distortion, including splitting and fronting.[10] This happens when the amount of sample injected overwhelms the stationary phase's capacity.
-
Solution: Try diluting your sample and re-injecting.[10] If the peak shape improves, you were likely overloading the column.
Q: How do temperature fluctuations affect my analysis?
A: Inconsistent temperature can lead to peak splitting by altering the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.[10]
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run. Ensure your mobile phase has equilibrated to the column temperature before starting the analysis.
Q: What is a "void" in the column and how does it cause peak splitting?
A: A void is a gap or channel that forms in the packing material at the inlet of the HPLC column.[9] This can happen due to improper packing, high pressure, or chemical dissolution of the silica (B1680970) packing. The void creates multiple flow paths for the analyte, causing some molecules to travel faster than others, resulting in a split or distorted peak.[5][9]
The diagram below illustrates the relationship between various causes of peak splitting.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. support.waters.com [support.waters.com]
- 6. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-works.com [bio-works.com]
- 10. uhplcs.com [uhplcs.com]
- 11. scispace.com [scispace.com]
- 12. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 13. medchemexpress.com [medchemexpress.com]
Improving the recovery of Efavirenz-13C6 during sample extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Efavirenz-13C6 during sample extraction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound. The guides are presented in a question-and-answer format to directly address common problems.
Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Question: My recovery of this compound using a solid-phase extraction (SPE) protocol is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low recovery in SPE can stem from several factors, ranging from incorrect pH to the choice of elution solvent. A systematic approach is crucial to identify the source of the loss.
Troubleshooting Workflow for Low SPE Recovery
Issue 2: Poor this compound Recovery in Liquid-Liquid Extraction (LLE)
Question: I am experiencing poor and inconsistent recovery of this compound with my liquid-liquid extraction (LLE) protocol. What should I investigate?
Answer: In LLE, the partitioning of this compound between the aqueous and organic phases is critical. Several factors can influence this equilibrium.
Troubleshooting Workflow for Low LLE Recovery
Efavirenz-13C6 stability issues in processed biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efavirenz-13C6 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the signal intensity of our this compound internal standard between samples. What could be the cause?
A1: High variability in the internal standard signal can stem from several factors:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the this compound spiking solution into every sample. Variations in the volume of the internal standard will lead to inconsistent signal intensity.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement in the mass spectrometer. While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and compensate for these effects, extreme variations in the matrix composition between samples can still lead to variability.
-
Sample Processing Inconsistencies: Ensure uniform treatment of all samples during extraction, evaporation, and reconstitution steps. Inconsistent recovery of the internal standard can result from variations in these procedures.
-
Instrument Instability: Check for issues with the autosampler, injection port, or mass spectrometer source that could lead to inconsistent injection volumes or ionization efficiency.
Q2: Is this compound expected to be stable under the same conditions as Efavirenz (B1671121)?
A2: Yes, as a stable isotope-labeled version of Efavirenz, this compound is expected to have nearly identical physicochemical properties and therefore exhibit similar stability to the unlabeled drug. Validation studies have shown that both Efavirenz and this compound are stable under typical bioanalytical storage and processing conditions.
Q3: Can this compound be used to quantify Efavirenz metabolites?
A3: No, this compound is not a suitable internal standard for the quantification of Efavirenz metabolites, such as 8-hydroxyefavirenz. The addition of a hydroxyl group significantly alters the molecule's polarity, chromatographic behavior, and ionization efficiency. To ensure accurate quantification of metabolites, a corresponding stable isotope-labeled metabolite (e.g., 8-hydroxyefavirenz-d4) should be used as the internal standard.
Q4: What are the optimal storage conditions for stock solutions of this compound?
A4: Stock solutions of this compound, typically prepared in methanol (B129727) or a similar organic solvent, should be stored at -20°C or lower to ensure long-term stability. Studies have demonstrated that Efavirenz and its isotopically labeled counterparts are stable for at least 3 months when stored at -20°C.
Troubleshooting Guides
Issue 1: Apparent Degradation of this compound in Processed Plasma Samples
Symptoms:
-
Decreasing this compound peak area over time in processed samples left on the autosampler.
-
Lower than expected this compound response in samples that have undergone multiple freeze-thaw cycles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Bench-top Instability | While Efavirenz and its labeled internal standard are generally stable, prolonged exposure to room temperature should be avoided. Process samples in a timely manner and minimize the time they spend on the bench-top. If delays are unavoidable, keep samples on ice. |
| Multiple Freeze-Thaw Cycles | Avoid repeated freezing and thawing of plasma samples. Aliquot samples into single-use vials after the initial processing to prevent degradation. |
| Autosampler Temperature | Ensure the autosampler is maintained at a cool temperature (e.g., 4°C) to minimize potential degradation during long analytical runs. |
Quantitative Stability Data
The following tables summarize the stability of Efavirenz in human plasma under various conditions. As this compound shares similar stability, these data serve as a reliable guide for the internal standard.
Table 1: Freeze-Thaw Stability of Efavirenz in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 3 | 4 | 111 | 10 | [1] |
| 3 | 80 | 89.3 | 4.82 | [1] |
| 3 | 2000 | 97.4 | 6.21 | [1] |
Table 2: Bench-Top Stability of Efavirenz in Human Plasma at Room Temperature
| Duration (hours) | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 6 | Low QC | Stable | < 7.2 | [2] |
| 6 | High QC | Stable | < 7.2 | [2] |
| 24 | 4 | 92.8 | 6.59 | [1] |
| 24 | 2000 | 103 | 4.05 | [1] |
Table 3: Long-Term Stability of Efavirenz in Human Plasma
| Storage Temperature (°C) | Duration | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| -10 ± 2 | 60 days | Low, Medium, High QC | Stable | < 7.2 | [2] |
| -20 | 3 months | Stock Solution | Stable | N/A | |
| -70 | 10 weeks | Low and High QC | No significant degradation | N/A | [3] |
| -80 | 30 days | 4 | 97.3 | 14.3 | [1] |
| -80 | 30 days | 2000 | 90.7 | 4.64 | [1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Human Plasma
This protocol outlines the procedure for assessing the stability of this compound under various conditions.
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of Efavirenz and this compound to prepare low, medium, and high QC samples.
-
-
Freeze-Thaw Stability:
-
Subject a set of QC samples to three freeze-thaw cycles.
-
For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw them completely at room temperature.
-
After the third cycle, process the samples and analyze them alongside a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
-
Bench-Top Stability:
-
Thaw a set of QC samples and leave them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
After the specified duration, process and analyze the samples against a fresh calibration curve and control QCs.
-
-
Long-Term Stability:
-
Store sets of QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time points (e.g., 1, 3, 6 months), retrieve a set of samples, process them, and analyze them against a fresh calibration curve and control QCs.
-
-
Data Analysis:
-
Calculate the mean concentration and precision (%RSD) for the stability-tested QC samples.
-
The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common method for extracting Efavirenz and this compound from plasma samples.
-
Sample Thawing:
-
Thaw plasma samples at room temperature or in a water bath at a controlled temperature.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of each plasma sample, add a known volume (e.g., 25 µL) of the this compound internal standard working solution.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile (B52724) (e.g., 300 µL) to each sample.
-
Vortex the samples vigorously for 30-60 seconds to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation (Optional):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Caption: Efavirenz Metabolic Pathway.
Caption: Sample Processing Workflow.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid method for the quantitative determination of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Minimizing carryover of Efavirenz-13C6 in autosampler injections.
Welcome to the technical support center for minimizing autosampler carryover of Efavirenz-13C6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve specific issues encountered during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
This compound is a stable isotope-labeled internal standard for Efavirenz, a non-nucleoside reverse transcriptase inhibitor. Due to its chemical structure, Efavirenz is a hydrophobic compound, meaning it has a low solubility in water and a high affinity for non-polar surfaces. This "sticky" nature can cause it to adsorb to surfaces within the autosampler, such as the needle, tubing, and injection valve rotor seals, leading to its appearance in subsequent blank or sample injections, a phenomenon known as carryover.
Q2: What are the common sources of autosampler carryover?
Carryover in an autosampler can originate from several key areas where the sample comes into contact with system components. The primary sources include the exterior and interior of the sample needle, the injection port, the sample loop, and the injector valve. Residue from a high-concentration sample can adhere to these surfaces and be eluted in subsequent injections.
Q3: How can I determine if the carryover I'm observing is from the autosampler?
A systematic approach is the best way to isolate the source of carryover.[1][2] One common method is to inject a high-concentration standard followed by one or more blank injections. If a peak corresponding to your analyte appears in the blank injection(s) and decreases with subsequent blank injections, it is likely classic carryover originating from the autosampler. To further confirm, you can bypass the autosampler and perform a direct injection if your system allows. If the carryover peak disappears, the autosampler is the confirmed source.
Q4: What is an acceptable level of carryover?
Ideally, carryover should be nonexistent. However, a common acceptance criterion in many bioanalytical methods is that the response in a blank injection immediately following a high-concentration standard should be no more than 20% of the response of the lower limit of quantitation (LLOQ). For Efavirenz, one study reported a carryover of 0.01% in the first blank after the Upper Limit of Quantification (ULOQ), with no carryover observed in the second blank.[3][4]
Troubleshooting Guides
Issue 1: Persistent carryover of this compound is observed in blank injections.
This is a common issue due to the hydrophobic nature of Efavirenz. The following steps provide a systematic approach to troubleshooting and minimizing this carryover.
Diagram: Troubleshooting Workflow for this compound Carryover
Caption: A step-by-step workflow for troubleshooting and minimizing this compound carryover.
Step 1: Quantify the Carryover
-
Action: Perform a carryover assessment experiment. Inject a high-concentration standard of this compound, followed by at least two blank injections (mobile phase or your sample diluent).
-
Expected Result: This will establish a baseline for your carryover and allow you to quantitatively assess the effectiveness of subsequent interventions. A study on Efavirenz demonstrated this method, showing a carryover of 0.01% in the first blank following a 2500 ng/mL standard.[3][4]
Step 2: Optimize the Autosampler Wash Solvent
-
Rationale: Since Efavirenz is hydrophobic, an effective wash solvent must be capable of dissolving it from the autosampler surfaces.[5] Aqueous solutions are generally poor wash solvents for such compounds.
-
Action: Test a series of wash solvents with varying compositions. Start with a strong organic solvent and consider adding modifiers.
-
Recommended Starting Points:
-
100% Acetonitrile
-
100% Isopropanol
-
50:50 (v/v) Acetonitrile:Isopropanol
-
A mixture of water/methanol/acetonitrile/2-propanol containing 1% formic acid has been shown to be effective for other hydrophobic compounds.
-
-
-
Data-Driven Decision: The table below provides a template for organizing your findings and selecting the optimal wash solvent.
| Wash Solvent Composition | Average Carryover (%) | Observations |
| 100% Acetonitrile | Enter your data | |
| 100% Isopropanol | Enter your data | |
| 50:50 Acetonitrile/Isopropanol | Enter your data | |
| Add other compositions tested | Enter your data |
Step 3: Refine the Wash Method
-
Rationale: The volume, duration, and timing of the wash cycle are critical for effective cleaning.
-
Action:
-
Increase Wash Volume and Duration: Ensure a sufficient volume of wash solvent is used to thoroughly flush the needle and injection port.
-
Implement Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after dispensing it can significantly reduce carryover.
-
Utilize Multiple Wash Solvents: Some autosamplers allow for a multi-solvent wash. A sequence of a strong organic solvent followed by a weaker solvent (like the initial mobile phase) can be highly effective.
-
Step 4: Evaluate the Injection Mode
-
Rationale: The way the sample is loaded into the injection loop can impact carryover.
-
Action: If you are using a "partial loop" or "µL pickup" injection mode, switch to a "full loop" injection. While this may consume more sample, it ensures that the entire sample path is flushed with the mobile phase, which can be more effective at removing residual analyte.
Step 5: Inspect and Maintain Hardware
-
Rationale: Worn or damaged autosampler components can create dead volumes or sites for analyte adsorption.
-
Action:
-
Inspect the Needle: Look for any signs of damage or deposits on the needle surface.
-
Check the Rotor Seal: The rotor seal in the injection valve is a common source of carryover. Replace it if it is worn or scratched.
-
Examine Tubing and Fittings: Ensure all connections are secure and there are no kinks or blockages in the tubing.
-
Issue 2: Inconsistent carryover results are obtained.
Inconsistent carryover can be frustrating and may point to issues beyond simple adsorption.
Diagram: Factors Influencing Carryover Consistency
Caption: Potential causes of inconsistent carryover in this compound analysis.
-
Troubleshooting Steps:
-
Evaluate Sample Matrix: The composition of your sample matrix can influence how this compound interacts with the autosampler surfaces. If possible, perform carryover experiments with the analyte spiked into the actual sample matrix to assess its effect.
-
Ensure Fresh Wash Solvents: Prepare fresh wash solvents daily to prevent degradation or changes in composition that could affect cleaning efficiency.
-
Perform Autosampler Maintenance: Run diagnostic tests on your autosampler to check for any mechanical inconsistencies in the injection or washing cycles.
-
Check for Column Overload: In some cases, what appears to be autosampler carryover can be carryover from the analytical column. Ensure your column is properly washed and regenerated between runs, especially after high-concentration samples.
-
Experimental Protocols
Protocol 1: Standard Carryover Assessment
This protocol is designed to quantify the percentage of carryover in your LC-MS system.
Materials:
-
High-concentration standard of this compound (e.g., at the upper limit of quantification, ULOQ).
-
Blank solution (mobile phase or sample diluent).
Procedure:
-
Equilibrate the LC-MS system with the analytical method.
-
Inject the blank solution to establish a clean baseline (Blank 1).
-
Inject the high-concentration this compound standard (ULOQ).
-
Immediately inject the blank solution (Post-ULOQ Blank 1).
-
Inject another blank solution (Post-ULOQ Blank 2).
-
Integrate the peak area of this compound in the ULOQ and the two post-ULOQ blank injections.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in Post-ULOQ Blank 1 / Peak Area in ULOQ) * 100
Quantitative Data from a Study on Efavirenz:
| Injection | Analyte Concentration | Observed Carryover |
| ULOQ | 2500 ng/mL | - |
| Post-ULOQ Blank 1 | Blank | 0.01% |
| Post-ULOQ Blank 2 | Blank | Not Observed |
Data adapted from a study on the quantitative analysis of Efavirenz in human plasma.[3][4]
Protocol 2: Wash Solvent Optimization
This protocol provides a framework for systematically testing the effectiveness of different wash solvents.
Materials:
-
A series of potential wash solvents (see recommendations in the troubleshooting guide).
-
High-concentration standard of this compound.
-
Blank solution.
Procedure:
-
Install the first wash solvent to be tested in the autosampler.
-
Thoroughly flush the autosampler's wash system with the new solvent.
-
Perform the "Standard Carryover Assessment" protocol as described above.
-
Record the percent carryover.
-
Repeat steps 1-4 for each of the different wash solvents you wish to evaluate.
-
Compare the percent carryover for each wash solvent to determine the most effective one for your application.
Example Data for a Hydrophobic Compound:
| Wash Protocol | Example Carryover (%) |
| Single Organic Solvent Wash | 0.1% |
| Multi-Solvent Wash (Organic + Acidified) | 0.02% |
| Multi-Solvent Wash (Organic + Basic) | 0.05% |
This table illustrates the potential impact of different wash solvent strategies on carryover for a typical hydrophobic compound.
By following these guidelines and protocols, you can systematically identify the source of this compound carryover and implement effective strategies to minimize it, leading to more accurate and reliable analytical results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Adjusting gradient elution to improve separation of Efavirenz and metabolites.
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the chromatographic separation of Efavirenz (B1671121) and its primary metabolites. By adjusting gradient elution parameters, significant improvements in resolution and peak shape can be achieved.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Efavirenz that I should be trying to separate?
A1: The primary metabolites of Efavirenz that are crucial for pharmacokinetic and metabolism studies are 8-hydroxyefavirenz (B1664214), 7-hydroxyefavirenz, and 8,14-dihydroxyefavirenz. Accurate quantification of each is essential for a complete understanding of Efavirenz's metabolic profile.
Q2: Why is gradient elution preferred over isocratic elution for separating Efavirenz and its metabolites?
A2: Gradient elution is generally preferred due to the differing polarities of Efavirenz and its hydroxylated metabolites. An isocratic method may result in long retention times for the parent drug or poor retention and co-elution of the more polar metabolites. A gradient allows for the efficient elution of all compounds in a single run with improved peak shape and resolution.[1][2]
Q3: What are typical starting conditions for a gradient HPLC method for Efavirenz and its metabolites?
A3: A common starting point involves a C18 reversed-phase column with a mobile phase consisting of an aqueous component (e.g., phosphate (B84403) buffer or water with a modifier like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient would typically start with a lower percentage of the organic phase and gradually increase to elute the compounds in order of increasing hydrophobicity.
Q4: Does the pH of the mobile phase significantly impact the separation?
A4: Yes, the mobile phase pH is a critical parameter, especially for achieving good peak shape for the hydroxylated metabolites. 8-hydroxyefavirenz, for instance, has a phenolic hydroxyl group that can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Lowering the pH of the mobile phase (e.g., to between 3 and 4) can suppress the ionization of these silanol (B1196071) groups and improve peak symmetry.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of 8-hydroxyefavirenz and 7-hydroxyefavirenz
Problem: You are observing a single broad peak or two poorly resolved peaks where you expect to see 8-hydroxyefavirenz and 7-hydroxyefavirenz.
Solution Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Adjust the Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting compounds. Try decreasing the rate of change of the organic mobile phase during the elution window of the metabolites. For example, if your gradient is from 30% to 70% acetonitrile over 5 minutes, try extending this to 10 minutes.
-
Optimize Mobile Phase pH: As mentioned in the FAQs, pH can significantly affect the retention and selectivity of ionizable compounds. Experiment with the pH of your aqueous mobile phase, typically in the range of 3 to 4, to maximize the separation between the hydroxylated metabolites.
-
Change the Organic Solvent: If you are using methanol, consider switching to acetonitrile or a mixture of the two. Acetonitrile often provides different selectivity for polar compounds and can sometimes improve resolution.
-
Consider a Different Column: If optimizing the mobile phase and gradient doesn't provide adequate resolution, the column chemistry may not be suitable. A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like Efavirenz and its metabolites compared to a standard C18 column.
Issue 2: Peak Tailing, Especially for 8-hydroxyefavirenz
Problem: The peak for 8-hydroxyefavirenz is asymmetrical with a pronounced tail, leading to inaccurate integration and reduced sensitivity.
Solution Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Lower the Mobile Phase pH: This is the most common solution for peak tailing of acidic or phenolic compounds. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to achieve a pH between 3 and 4 will minimize interactions with residual silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column.
-
Check for Column Contamination: Sample matrix components can accumulate on the column and create active sites that cause peak tailing. Try flushing the column with a strong solvent or, if the problem persists, replace the column. Using a guard column can help extend the life of your analytical column.
-
Avoid Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.
Issue 3: Baseline Drift or Ghost Peaks in the Gradient
Problem: You observe a drifting baseline or extraneous peaks (ghost peaks) in your chromatogram, particularly during the gradient.
Solution:
-
Use High-Purity Solvents and Additives: Ensure that your mobile phase components (water, acetonitrile, methanol, and any additives like formic acid or buffer salts) are of high purity (HPLC or LC-MS grade). Impurities in the solvents can accumulate on the column at the beginning of the gradient and elute as the organic phase concentration increases, causing ghost peaks.
-
Pre-mix Mobile Phases or Ensure Proper Degassing: If you are using an online mixer, ensure it is functioning correctly. Inconsistent mixing can lead to baseline fluctuations. Thoroughly degas your mobile phases to prevent air bubbles from causing baseline noise and drift.
-
Equilibrate the Column Properly: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. Insufficient equilibration can cause a drifting baseline.
-
Clean the System: Ghost peaks can also arise from contamination in the injector or tubing. A thorough system wash can help eliminate these extraneous peaks.
Data Presentation
The following tables summarize typical chromatographic conditions and retention times for the separation of Efavirenz and its metabolites. Note that retention times can vary significantly based on the specific instrument, column, and exact mobile phase preparation.
Table 1: Example Gradient HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% to 95% B in 15 min | 10% to 90% B in 12 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 247 nm | MS/MS |
Table 2: Reported Retention Times (in minutes) for Efavirenz and Metabolites
| Compound | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Gradient) |
| 8,14-dihydroxyefavirenz | ~8.3 | Not Reported | Not Reported |
| 7-hydroxyefavirenz | ~13.2 | Not Reported | Not Reported |
| 8-hydroxyefavirenz | ~15.8 | ~9.33 | ~9.2 |
| Efavirenz | ~27.2 | ~8.75 | ~13.2 |
Note: The data in this table is compiled from various sources and should be used as a general guide. Actual retention times will vary.
Experimental Protocols
Protocol 1: Generic Gradient HPLC-UV Method Development
-
System Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes.
-
Install a C18, 4.6 x 150 mm, 5 µm column and equilibrate with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30 °C and the UV detector to 247 nm.
-
-
Sample Preparation:
-
Prepare a standard solution of Efavirenz and its metabolites in a 50:50 mixture of Mobile Phase A and B.
-
-
Initial Gradient Run:
-
Inject the standard solution.
-
Run the following gradient:
-
0-2 min: 5% B
-
2-12 min: Linear gradient from 5% to 95% B
-
12-15 min: Hold at 95% B
-
15-15.1 min: Linear gradient from 95% to 5% B
-
15.1-20 min: Hold at 5% B for re-equilibration.
-
-
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient slope to improve the resolution of closely eluting peaks. If peak tailing is observed, consider preparing Mobile Phase A with a buffer at pH 3.5.
-
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the HPLC system.
Visualizations
Caption: Metabolic pathway of Efavirenz.
Caption: General experimental workflow.
References
Investigating unexpected metabolite peaks in samples with Efavirenz-13C6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected metabolite peaks in samples utilizing Efavirenz-13C6 as an internal standard.
Troubleshooting Guides
Issue: An unexpected peak is co-eluting with my target analyte, interfering with quantification.
This guide will help you diagnose and resolve issues related to unexpected peaks that appear at or near the retention time of your target Efavirenz metabolite, specifically when using this compound as an internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Detailed Steps:
-
Verify Internal Standard (IS) Purity:
-
Action: Analyze a fresh solution of this compound standard alone, without any biological matrix.
-
Expected Outcome: A single, sharp peak corresponding to the this compound mass.
-
Troubleshooting: If multiple peaks are observed, the standard may be impure or have degraded. Contact the supplier for a certificate of analysis or a new batch.
-
-
Assess Matrix Effects:
-
Action: Prepare two sample sets: one with the analyte and IS spiked into the matrix post-extraction, and another with the matrix extracted after spiking.
-
Expected Outcome: The peak area ratio of the analyte to the IS should be consistent between both sets.
-
Troubleshooting: A significant difference suggests that matrix components are enhancing or suppressing the ionization of the analyte or IS differently. Consider improving sample cleanup or using a different ionization method.[1][2][3]
-
-
Investigate Isotope Metabolism:
-
Action: Review literature for known metabolic pathways of Efavirenz. While the 13C6 label is stable, it's theoretically possible for it to undergo metabolism. Analyze a sample from a system with high metabolic activity (e.g., liver microsomes) incubated only with this compound.
-
Expected Outcome: No significant formation of metabolites from the labeled standard.
-
Troubleshooting: If new labeled peaks appear, it may indicate that the internal standard itself is being metabolized. This is rare for 13C-labeled compounds but should be considered if other causes are ruled out.
-
-
Evaluate In-Source Fragmentation:
-
Action: Infuse the this compound standard directly into the mass spectrometer and vary the source conditions (e.g., cone voltage, capillary temperature).
-
Expected Outcome: The fragmentation pattern should be stable under typical operating conditions.
-
Troubleshooting: If the unexpected peak's intensity changes significantly with source energy, it could be an in-source fragment of the internal standard. Optimize source conditions to minimize fragmentation.
-
Frequently Asked Questions (FAQs)
Q1: We are observing a peak with a mass-to-charge ratio (m/z) that is 6 units higher than our target metabolite. What could be the cause?
A1: This is a strong indication that you are observing a metabolite of your this compound internal standard. Efavirenz is extensively metabolized, primarily through hydroxylation by CYP2B6 and CYP2A6 enzymes to form 8-hydroxyefavirenz (B1664214) and 7-hydroxyefavirenz, which are then further metabolized.[4][5] It is plausible that the labeled this compound is undergoing the same metabolic transformations as the unlabeled drug.
Efavirenz Metabolic Pathway:
Caption: Parallel metabolism of Efavirenz and this compound.
To confirm this, you should analyze a control sample incubated with only this compound and check for the appearance of this +6 m/z peak.
Q2: My this compound internal standard peak is showing significant variability across my sample set. What should I investigate?
A2: Variability in the internal standard peak area can compromise the accuracy of your quantification. Here are the primary factors to investigate:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added accurately and consistently to every sample at the beginning of the extraction process. Automated liquid handlers can improve precision.
-
Matrix Effects: As mentioned in the troubleshooting guide, different samples can have varying levels of matrix components that suppress or enhance the ionization of the internal standard.[1][2]
-
Sample-Specific Degradation: Although Efavirenz is generally stable, some sample matrices might contain components that cause its degradation during processing or storage.
Q3: Can I use a different internal standard if I continue to have issues with this compound?
A3: Yes, while a stable isotope-labeled version of the analyte is the "gold standard," other compounds can be used as internal standards. An ideal internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass. For Efavirenz analysis, some studies have successfully used other drugs like Celecoxib as an internal standard.[6] However, be aware that a non-isotopically labeled internal standard may not compensate as effectively for matrix effects and ionization variability.[7]
Experimental Protocols
Protocol 1: Identification of Unknown Metabolites by LC-MS/MS
This protocol outlines a general procedure for identifying unknown peaks observed in your samples.
-
Sample Preparation:
-
Extract metabolites from your sample matrix (e.g., plasma, urine, microsomes) using a suitable method like protein precipitation with acetonitrile (B52724) or solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.[4][5]
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column (e.g., Kinetex XB-C18) for separation.[4]
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
A typical gradient might be: 0-2 min (5% B), 2-10 min (5-95% B), 10-12 min (95% B), 12-15 min (5% B).
-
-
Mass Spectrometry Analysis:
-
Perform an initial full scan (e.g., m/z 100-1000) to identify all parent ions.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire fragmentation (MS/MS) spectra for the most abundant ions.
-
For known Efavirenz metabolites, use Multiple Reaction Monitoring (MRM) for targeted quantification.[4]
-
-
Data Analysis:
-
Process the data using software to extract the exact mass and fragmentation pattern of the unknown peak.
-
Use metabolite databases (e.g., METLIN, HMDB) and fragmentation prediction tools to propose potential structures.
-
Confirm the identity by comparing the retention time and MS/MS spectrum with an authentic chemical standard, if available.[8]
-
Table 1: Common MRM Transitions for Efavirenz and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Efavirenz | 314.2 | 243.9 | Negative[1][2] |
| This compound | 320.2 | 249.9 | Negative[1][2] |
| 8-Hydroxyefavirenz | 329.9 | 257.8 | Negative[4] |
| 7-Hydroxyefavirenz | 329.9 | 257.8 | Negative[4] |
| 8,14-Dihydroxyefavirenz | 345.9 | 262.1 | Negative[4] |
Note: Specific transitions may need to be optimized for your instrument.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Unknown Metabolites Identification - Creative Proteomics [creative-proteomics.com]
How to handle lot-to-lot variability of Efavirenz-13C6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Efavirenz-13C6 as an internal standard in their analytical experiments.
Troubleshooting Guide: Lot-to-Lot Variability of this compound
Lot-to-lot variability of your this compound internal standard (IS) can manifest as unexpected changes in signal intensity, shifts in retention time, or altered response ratios, ultimately impacting the accuracy and precision of your analytical method. This guide provides a systematic approach to identifying and mitigating these issues.
Issue 1: Significant Difference in Internal Standard Response Between Lots
Question: Upon switching to a new lot of this compound, I observe a consistent and significant shift (e.g., >20%) in the IS peak area compared to the previous lot. What should I do?
Answer:
A systematic shift in the internal standard response between lots is a common issue that requires careful investigation to ensure the integrity of your analytical data. The primary goal is to determine if this shift impacts the accuracy of your analyte quantification. This compound, as a stable isotope-labeled (SIL) internal standard, is expected to track the analyte during sample preparation and analysis.
Recommended Actions:
-
Verify Solution Preparation: Double-check the concentration calculations and preparation of your new this compound stock and working solutions. An error in dilution is a frequent cause of such discrepancies.
-
Certificate of Analysis (CoA) Comparison: Carefully compare the CoAs of the new and old lots. Pay close attention to the purity, isotopic enrichment, and any specified impurities.
-
Perform a Bridging Experiment: A "bridging" or "crossover" experiment is crucial to evaluate the performance of the new lot relative to the old one. This involves analyzing the same set of quality control (QC) samples prepared with both the old and new lots of the internal standard in the same analytical run.
-
Data Analysis:
-
Internal Standard Response: Compare the mean IS response of the new lot to the old lot.
-
Analyte/IS Response Ratio: The key is to assess if the analyte-to-IS peak area ratio remains consistent. If the ratio for the QC samples is within your established acceptance criteria for both lots, the new lot may be acceptable, even with a different absolute response.
-
Accuracy and Precision: The accuracy and precision of the QC samples prepared with the new IS lot must be within the acceptance limits defined by your bioanalytical method validation guidelines (e.g., FDA, EMA).[1]
-
Issue 2: Increased Variability or Sporadic Flyers in IS Response with a New Lot
Question: My new lot of this compound shows inconsistent peak areas and "sporadic flyers" that were not present with the previous lot. What are the potential causes and how can I troubleshoot this?
Answer:
Increased variability or the appearance of random, anomalous IS responses (sporadic flyers) can indicate issues with the integrity of the new lot or its handling. These inconsistencies can compromise the reliability of your results.
Potential Causes and Troubleshooting Steps:
-
Contamination: The new lot of this compound may have been inadvertently contaminated during preparation or handling. Prepare fresh stock and working solutions from the new lot, paying meticulous attention to cleaning and handling procedures.
-
Presence of Impurities: Review the Certificate of Analysis for any new or higher levels of impurities compared to the previous lot. Impurities can sometimes interfere with the ionization process.
-
Stability Issues: While ¹³C-labeled standards are generally stable, improper storage or handling could lead to degradation.[2] Ensure that the new lot has been stored according to the manufacturer's recommendations.
-
Cross-Contamination with Analyte: Verify that the new lot of the internal standard is not significantly contaminated with the unlabeled analyte (Efavirenz). This can be checked by analyzing a solution of the new IS lot and monitoring for the analyte's mass transition. According to ICH M10 guidelines, the analyte-to-IS contribution should be ≤ 5% of the IS response.[3]
Acceptance Criteria for IS Response Variability:
A common approach is to set an upper and lower boundary for the IS response. For instance, an investigation may be triggered if the IS response of a sample is outside 50-150% of the mean IS response of the calibration standards and QCs in the same run.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of unlabeled Efavirenz in a new lot of this compound?
A1: The contribution of the unlabeled analyte in the internal standard solution to the analyte response should be minimal. According to the ICH M10 guideline, the response of any interfering components at the retention time of the analyte in a blank sample spiked with the IS should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[3]
Q2: How do I properly "bridge" a new lot of this compound with my existing lot?
A2: To bridge a new lot, you should perform a partial validation experiment. This typically involves:
-
Preparing two sets of QC samples (low, medium, high concentrations).
-
One set of QCs is prepared using the current (old) lot of this compound, and the second set is prepared with the new lot.
-
Both sets of QCs are analyzed in the same analytical run along with a calibration curve prepared with the old lot.
-
The accuracy and precision of the QCs prepared with the new lot should meet the acceptance criteria of your validated method.
Q3: The Certificate of Analysis for my new lot of this compound shows a different chemical purity. How will this affect my assay?
A3: A difference in chemical purity will directly impact the concentration of your stock and working solutions. It is crucial to use the purity value from the CoA of the specific lot you are using to accurately calculate the concentration of your IS solutions. Failure to do so will result in a systematic bias in your results.
Q4: Can I use a new lot of this compound without performing a bridging experiment if the CoA looks identical to the old one?
A4: It is strongly recommended to always perform a bridging experiment, even if the CoAs appear identical. Minor, un-documented differences in the manufacturing process can lead to variations in performance that are not captured on the CoA. Regulatory bodies expect to see documentation of the evaluation of new critical reagent lots.[6]
Q5: My IS response is consistently low with the new lot, but the analyte/IS ratio seems fine. Is this acceptable?
A5: If the analyte/IS ratio for your QC samples is accurate and precise, and the signal intensity of the IS is still well above the noise level and provides good peak shape, then the new lot may be acceptable. However, a significant drop in IS response should be investigated to understand the root cause, as it may indicate underlying issues with the new lot or your analytical system.
Data Presentation
Table 1: Example Certificate of Analysis Comparison for Two Lots of this compound
| Parameter | Lot A | Lot B |
| Chemical Purity (by HPLC) | 99.5% | 99.2% |
| Isotopic Enrichment | 99.8% ¹³C | 99.7% ¹³C |
| Unlabeled Efavirenz | <0.1% | <0.1% |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in Methanol | Soluble in Methanol |
Table 2: Example Data from a Bridging Experiment for a New Lot of this compound
| QC Level | IS Lot | Mean IS Response (Peak Area) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (50 ng/mL) | Old Lot | 1,520,000 | 51.5 | 103.0 | 4.5 |
| New Lot | 1,210,000 | 49.8 | 99.6 | 5.1 | |
| Mid QC (500 ng/mL) | Old Lot | 1,550,000 | 505.0 | 101.0 | 3.2 |
| New Lot | 1,235,000 | 495.5 | 99.1 | 3.8 | |
| High QC (4000 ng/mL) | Old Lot | 1,495,000 | 3980.0 | 99.5 | 2.5 |
| New Lot | 1,198,000 | 4020.0 | 100.5 | 2.9 |
Experimental Protocols
Protocol 1: Evaluation of a New Lot of this compound
Objective: To verify the performance of a new lot of this compound internal standard against the current, validated lot.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the new lot of this compound at the same concentration as your current stock solution, correcting for purity as per the new CoA.
-
Prepare a working solution from the new stock solution at the concentration used in your analytical method.
-
-
Preparation of Quality Control Samples:
-
Prepare a minimum of six replicates of low, medium, and high QC samples.
-
Spike three replicates of each QC level with the current (old) IS working solution.
-
Spike the remaining three replicates of each QC level with the new IS working solution.
-
-
Analytical Run:
-
Analyze a full analytical run that includes a calibration curve prepared with the old IS lot, and both sets of QC samples (prepared with old and new IS).
-
-
Data Evaluation and Acceptance Criteria:
-
Internal Standard Response: Calculate the mean IS peak area for the QCs prepared with the new lot and compare it to the mean IS peak area of the QCs prepared with the old lot. Document any significant differences.
-
Accuracy and Precision: The mean accuracy of the QCs prepared with the new IS lot should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Cross-Interference Check:
-
Analyze a blank matrix sample spiked only with the new this compound working solution. The response in the analyte's mass transition should be less than 20% of the LLOQ response.
-
Analyze a blank matrix sample spiked with Efavirenz at the Upper Limit of Quantification (ULOQ) without the IS. The response in the IS's mass transition should be less than 5% of the mean IS response.[1]
-
-
Visualizations
Caption: Troubleshooting workflow for this compound lot-to-lot variability.
Caption: Workflow for a bridging experiment to qualify a new lot of internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples | Lund University Publications [lup.lub.lu.se]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Precipitation for Plasma Samples with Efavirenz-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Efavirenz-13C6 in plasma samples. The information is designed to address specific issues that may be encountered during the protein precipitation process for sample preparation prior to analysis, such as by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protein precipitation in plasma sample analysis?
A1: Protein precipitation is a common sample preparation technique used to remove large protein molecules from biological fluids like plasma.[1] These proteins can interfere with analytical instruments, such as by clogging columns, and can also lead to ion suppression in mass spectrometry, which negatively impacts the accuracy and sensitivity of the analysis.[2][3] The goal is to selectively precipitate and remove the proteins while keeping the analyte of interest, in this case, Efavirenz (B1671121) and its internal standard this compound, in the solution (supernatant) for subsequent analysis.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) version of Efavirenz.[4][5] It is the ideal internal standard because it has the same physicochemical properties as Efavirenz, meaning it behaves identically during sample preparation (including protein precipitation) and chromatographic separation.[6] However, it has a different mass due to the 13C isotopes, allowing it to be distinguished from the unlabeled Efavirenz by a mass spectrometer.[1] This co-eluting property helps to accurately correct for any variability or loss during the sample preparation and analysis process, leading to more precise and accurate quantification of Efavirenz.[6][7]
Q3: Which organic solvent is best for precipitating proteins in plasma samples containing Efavirenz?
A3: Acetonitrile (B52724) (ACN) is a widely used and effective solvent for protein precipitation in bioanalytical methods for Efavirenz.[8] It is generally more efficient at precipitating proteins than methanol (B129727) (MeOH).[9] A minimal crashing ratio of 3:1 (solvent to plasma) is recommended to achieve efficient protein removal.[9] While methanol can also be used, it may result in finer precipitates that are more difficult to separate by centrifugation.[9]
Q4: What are the key steps in a typical protein precipitation protocol?
A4: A standard protein precipitation protocol involves:
-
Adding a precise volume of cold organic solvent (e.g., acetonitrile) containing the internal standard (this compound) to the plasma sample.[10]
-
Vortexing the mixture thoroughly to ensure complete denaturation and precipitation of the proteins.[10]
-
Centrifuging the sample at high speed to pellet the precipitated proteins.[10]
-
Carefully collecting the supernatant, which contains the analyte and internal standard, for analysis.[10]
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, such as ion suppression or enhancement, can be a significant issue in LC-MS/MS analysis.[3] While protein precipitation is a simple method, it may not provide the cleanest sample extract.[11] To minimize matrix effects, consider the following:
-
Optimize the precipitating solvent and its ratio to the plasma: Using an adequate volume of a strong precipitating agent like acetonitrile is crucial.[9]
-
Dilute the supernatant: A one-to-one dilution of the supernatant with water after precipitation can help reduce matrix effects.[1][10]
-
Employ more advanced sample cleanup: If matrix effects persist, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for a cleaner sample.[11]
-
Chromatographic separation: Modifying the LC method to better separate Efavirenz from co-eluting matrix components can also mitigate these effects.[11]
Troubleshooting Guides
Issue 1: Low Recovery of Efavirenz and/or this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Ensure the ratio of precipitating solvent to plasma is at least 3:1 (v/v) for acetonitrile.[9] Vortex the sample vigorously for an adequate amount of time (e.g., 1-10 minutes) to ensure thorough mixing and complete protein denaturation.[10][12] |
| Analyte Adsorption to Precipitated Proteins | Adding a small amount of acid (e.g., 0.1-1% formic acid) to the precipitation solvent can help to disrupt interactions between the analyte and proteins, improving recovery.[9][13] |
| Suboptimal Centrifugation | Increase the centrifugation speed and/or time to ensure a compact and stable protein pellet. This will make it easier to collect the supernatant without disturbing the pellet.[12] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of the plasma sample, internal standard, and precipitation solvent. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize every step of the protein precipitation protocol. Ensure consistent vortexing times and centrifugation conditions for all samples.[6] |
| Matrix Effects | As mentioned in the FAQs, matrix effects can cause significant variability. Use a stable isotope-labeled internal standard like this compound to compensate for these effects.[6] If variability is still high, consider further sample cleanup or chromatographic optimization.[11] |
| Analyte Instability | While Efavirenz is generally stable, it's good practice to keep samples on ice or at 4°C during processing to minimize any potential degradation.[14] |
Issue 3: Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Step |
| High Organic Content of the Sample Extract | The high concentration of organic solvent in the supernatant after precipitation can be incompatible with the initial mobile phase in reversed-phase LC, leading to peak distortion.[15] |
| Solution 1: Dilute the Supernatant: Dilute the final extract with a weaker solvent (e.g., water) before injection.[1][10] | |
| Solution 2: Direct Injection of Smaller Volume: Injecting a smaller volume of the undiluted extract can also mitigate the effects of the strong sample solvent.[15] |
Data Presentation
Table 1: Recovery of Efavirenz and this compound using Acetonitrile Precipitation
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Efavirenz | 4 | 95.4 | [10] |
| Efavirenz | 80 | 93.5 | [10] |
| Efavirenz | 800 | 102 | [10] |
| Efavirenz | 2000 | 107 | [10] |
| This compound | Not Specified | 88.6 | [10] |
Table 2: Precision and Accuracy Data for Efavirenz Quantification after Protein Precipitation
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LLOQ | 9.24 | 12.3 | 112 | 108 | [1] |
| Low QC | 6.42 | 9.18 | 111 | 108 | [1] |
| Medium QC | 2.41 | 3.03 | 100 | 95.2 | [1] |
| High QC | 3.20 | 4.54 | 102 | 99.3 | [1] |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is based on a validated LC-MS/MS method for the quantification of Efavirenz in human plasma.[10]
-
Aliquot 50 µL of the plasma sample (blank, standard, quality control, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the this compound internal standard (at a concentration of 10 ng/mL). This results in a 3:1 ratio of solvent to plasma.
-
Vortex the plate or tubes at 500 rpm for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 3500 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 70 µL of the clear supernatant to a clean 96-well plate or new tubes.
-
Add 70 µL of water to the supernatant (a 1:1 dilution).
-
Vortex the diluted supernatant at 500 rpm for 10 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Inject an appropriate volume (e.g., 10 µL) of the final supernatant into the LC-MS/MS system for analysis.
Visualizations
Caption: General workflow for protein precipitation of plasma samples.
Caption: Troubleshooting guide for low analyte recovery.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 2. Rapid method for the quantitative determination of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
Refining MRM transitions for enhanced selectivity of Efavirenz-13C6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Efavirenz using its stable isotope-labeled internal standard, Efavirenz-13C6, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Efavirenz and this compound?
A1: The most commonly reported and robust MRM transitions for Efavirenz and its 13C6-labeled internal standard are summarized in the table below.[1][2][3] These transitions are typically monitored in negative ionization mode, which has been shown to provide a strong response for Efavirenz.[1][2]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended for quantitative bioanalysis because it closely mimics the analyte's chemical and physical properties.[1] This allows it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, a phenomenon known as matrix effects.[1] The use of a SIL-IS is a reliable strategy to mitigate both ion suppression and enhancement caused by endogenous components in the sample matrix.[1]
Q3: What are the common sample preparation techniques for Efavirenz analysis in plasma?
A3: Several sample preparation techniques have been successfully employed for the analysis of Efavirenz in plasma. These include:
-
Protein Precipitation (PPT): This is a simple and rapid method often utilizing acetonitrile (B52724).[1]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest samples, effectively removing matrix components that may cause interference.
The choice of method depends on the required sensitivity, throughput, and the complexity of the sample matrix.
Q4: What are the key considerations for chromatographic separation of Efavirenz?
A4: Achieving good chromatographic separation is crucial for selective and accurate quantification. Key considerations include:
-
Column Chemistry: A C18 stationary phase is commonly used for the reversed-phase separation of Efavirenz.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (often with a formic acid modifier) and an organic phase like acetonitrile or methanol (B129727) is typically employed.[1]
-
Flow Rate and Gradient Profile: These should be optimized to ensure sufficient separation from endogenous matrix components and any potential metabolites, while maintaining a reasonable run time.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Efavirenz and this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Sensitivity | Suboptimal ionization or fragmentation parameters. | Systematically optimize the declustering potential (DP) and collision energy (CE) for both Efavirenz and this compound. Infuse a standard solution of each compound into the mass spectrometer and vary these parameters to find the values that yield the highest signal intensity. |
| Inefficient sample extraction. | Evaluate the recovery of your current sample preparation method. Consider switching to a more rigorous technique, such as SPE, to improve analyte recovery and remove interfering substances. | |
| Matrix-induced ion suppression. | Utilize this compound to compensate for matrix effects.[1] If suppression is severe, improve the sample cleanup procedure or adjust the chromatographic conditions to separate Efavirenz from the suppressing matrix components. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| In-source fragmentation. | Optimize the source temperature and gas flows to minimize in-source fragmentation, which can lead to elevated background noise. | |
| Peak Tailing or Splitting | Poorly packed or contaminated analytical column. | Replace the analytical column. Use a guard column to protect the analytical column from contamination. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the analyte and column chemistry. | |
| Cross-talk between Analyte and IS Channels | Isotopic contribution from the analyte to the internal standard signal. | While 13C6 labeling minimizes this, at very high analyte concentrations, a small contribution might be observed. Ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range. |
| In-source fragmentation of the analyte. | Optimize source conditions to minimize fragmentation before the collision cell. This can sometimes lead to ions that have the same m/z as the internal standard. |
Data Presentation
Table 1: Recommended MRM Transitions and Optimized MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (eV) | Declustering Potential (DP) (V) | Ionization Mode |
| Efavirenz | 314.2 | 243.9 | -25.3 | -55.4 | Negative |
| This compound | 320.2 | 249.9 | -25.1 | -53.2 | Negative |
Note: The optimal CE and DP values may vary depending on the specific mass spectrometer used and should be empirically determined.[3]
Table 2: Representative Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 98% B over 1.5 min, hold at 98% B for 1.5 min, return to 2% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Experimental Protocols
Protocol 1: Optimization of MS Parameters
-
Prepare a standard solution of Efavirenz and this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
In the instrument control software, set the precursor ion for Efavirenz (m/z 314.2) and scan for product ions.
-
Identify the most intense and stable product ion.
-
Create a method to monitor the selected MRM transition (e.g., 314.2 -> 243.9).
-
Vary the collision energy (CE) in a stepwise manner (e.g., from -10 to -40 eV in 2 eV increments) and record the signal intensity at each step.
-
Plot the signal intensity as a function of CE to determine the optimal value.
-
Repeat steps 6 and 7 for the declustering potential (DP).
-
Repeat steps 3-8 for this compound.
Protocol 2: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma sample, standard, or quality control, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant 1:1 with water.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Efavirenz quantification.
Caption: Simplified fragmentation of Efavirenz.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
Strategies to improve the limit of quantification (LOQ) for Efavirenz assays.
Welcome to the technical support center for Efavirenz (B1671121) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: What are the typical LOQ values achieved for Efavirenz in human plasma using LC-MS/MS?
A1: The limit of quantification for Efavirenz in human plasma using LC-MS/MS can be as low as 1.0 ng/mL.[1] One study achieved this level of sensitivity using a sample volume of only 50 µL.[1] Another method reported a linear range starting from 1.9 ng/mL.[2] For assays requiring a wider dynamic range, LOQs around 25 ng/mL have also been validated.[3]
Q2: How can I improve the LOQ of my HPLC-UV method for Efavirenz?
A2: To improve the LOQ in an HPLC-UV method, consider the following strategies:
-
Optimize the Mobile Phase: Adjusting the composition and pH of the mobile phase can improve peak shape and reduce baseline noise. For instance, using a phosphate (B84403) buffer at pH 3.5 with acetonitrile (B52724) in a gradient elution has been shown to improve resolution and sensitivity.[4]
-
Increase Injection Volume: A larger injection volume can increase the analyte signal. However, this may also lead to broader peaks, so a balance must be found.
-
Optimize Wavelength: Ensure you are using the wavelength of maximum absorbance for Efavirenz, which is typically around 245-252 nm.[5][6]
-
Sample Pre-concentration: Incorporate a solid-phase extraction (SPE) step to concentrate the analyte from a larger sample volume before injection.
Q3: What sample preparation techniques are effective for achieving a low LOQ for Efavirenz?
A3: Effective sample preparation is crucial for reaching low LOQ values. Here are some proven techniques:
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for plasma samples. Acetonitrile is commonly used as the precipitating agent.[1][7] While effective, it may result in less clean extracts compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT, leading to reduced matrix effects and a lower LOQ. Methyl-tert-butyl ether has been successfully used for the extraction of Efavirenz from rat plasma.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration. It can significantly improve the LOQ by removing interfering substances and concentrating the analyte. A C18 sorbent is a common choice for Efavirenz.[8]
Q4: My assay is suffering from high background noise. What can I do to reduce it?
A4: High background noise can significantly impact your LOQ. To address this, consider the following:
-
Improve Sample Clean-up: As mentioned in Q3, techniques like LLE or SPE can provide a cleaner extract, reducing the introduction of interfering endogenous components into your system.
-
Optimize LC Method: A well-optimized chromatographic method can separate Efavirenz from matrix components that may be causing the high background. Experiment with different columns, mobile phases, and gradients.
-
Mass Spectrometer Optimization (for LC-MS/MS): Ensure that the mass spectrometer source parameters (e.g., ion spray voltage, source temperature, gas pressures) are optimized for Efavirenz.[9] Using Multiple Reaction Monitoring (MRM) with specific transitions for Efavirenz will enhance selectivity and reduce noise.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. A pH of 3.5 has been shown to provide good peak shape for Efavirenz.[4] |
| Column degradation. | Replace the analytical column. | |
| Co-elution with interfering substances. | Improve the sample clean-up procedure (e.g., switch from PPT to SPE) or adjust the chromatographic gradient for better separation. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a stable flow rate. | |
| Low Signal Intensity | Suboptimal mass spectrometer settings. | Optimize source parameters (voltage, temperature, gas flows) and collision energy for the specific MRM transitions of Efavirenz.[9] |
| Inefficient sample extraction. | Evaluate and optimize the extraction procedure (e.g., pH of the extraction solvent, mixing time). | |
| Sample degradation. | Investigate the stability of Efavirenz under your sample storage and processing conditions. | |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | Insufficient sample clean-up. | Implement a more rigorous sample preparation method like SPE or LLE to remove interfering matrix components. |
| Co-elution of Efavirenz with matrix components. | Modify the chromatographic conditions to separate the analyte from the suppressing/enhancing agents. | |
| Use of a stable isotope-labeled internal standard. | A ¹³C₆-Efavirenz internal standard can help to compensate for matrix effects.[1] |
Quantitative Data Summary
Table 1: Comparison of LOQs for Efavirenz in Different Assays
| Analytical Method | Matrix | LOQ | Sample Volume | Internal Standard | Reference |
| LC-MS/MS | Human Plasma | 1.0 ng/mL | 50 µL | ¹³C₆-Efavirenz | [1] |
| LC-MS/MS | Human Plasma, Brain Tissue, PBS | 1.9 ng/mL | Not Specified | Not Specified | [2] |
| LC-MS/MS | Hair | 0.625 ng/mg | 0.2 mg | Not Specified | [9] |
| HPLC-UV | Plasma | 0.1 µg/mL (100 ng/mL) | Not Specified | Tenofovir disoproxil fumarate | [4] |
| RP-HPLC | Human Plasma | 0.43 µg/ml (430 ng/mL) | Not Specified | Methyl prednisolone | [8] |
| HPLC-UV | Pharmaceutical Formulation | 0.03 mg/mL (30,000 ng/mL) | Not Specified | Not Specified | [5] |
| RP-HPLC | Bulk and Tablet Dosage Form | 11 ng/mL | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for Efavirenz in Human Plasma
This protocol is based on a method that achieved an LOQ of 1.0 ng/mL.[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add a suitable volume of internal standard solution (¹³C₆-Efavirenz).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and dilute 1:1 with water.
2. Chromatographic Conditions:
-
HPLC System: High-performance liquid chromatography system.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient program is used to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column: A suitable C18 or equivalent column.
-
Run Time: Approximately 5 minutes.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Negative Ionization.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Efavirenz: m/z 314.20 → 243.90
-
¹³C₆-Efavirenz (IS): m/z 320.20 → 249.90
-
Protocol 2: RP-HPLC-UV Method for Efavirenz in Plasma
This protocol is based on a method with an LOQ of 0.1 µg/mL.[4]
1. Sample Preparation (Protein Precipitation):
- To a volume of plasma, add the internal standard (Tenofovir disoproxil fumarate).
- Add a protein precipitation agent and vortex.
- Centrifuge at high speed (e.g., 10,000 RPM) at 4°C.
- Evaporate the organic phase under a stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
- HPLC System: Waters X-Terra Shield, RP18 50 x 4.6 mm, 3.5 µm column.
- Mobile Phase: A gradient of phosphate buffer (pH 3.5) and acetonitrile.
- Flow Rate: 1.5 mL/min.
- Detector: UV-Visible detector at 260 nm.
- Injection Volume: 20 µL.
Visualizations
Caption: Workflow for a high-sensitivity LC-MS/MS Efavirenz assay.
Caption: Key strategies to improve the Limit of Quantification (LOQ).
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch.s3.eu-west-1.amazonaws.com [wellcomeopenresearch.s3.eu-west-1.amazonaws.com]
- 4. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 6. scispace.com [scispace.com]
- 7. Evaluation of an immunoassay for determination of plasma efavirenz concentrations in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Efavirenz Assays with Efavirenz-13C6
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiretroviral therapy, precise quantification of drug concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides a comprehensive comparison of bioanalytical methods for Efavirenz (B1671121), a key non-nucleoside reverse transcriptase inhibitor (NNRTI), with a focus on the validation of a robust and reliable method using a stable isotope-labeled internal standard, Efavirenz-13C6. This document will objectively compare the performance of this compound to alternative internal standards, supported by experimental data and detailed protocols, to guide researchers in selecting the most accurate and precise methodology for their bioanalytical needs.
Superior Performance of this compound as an Internal Standard
The choice of an internal standard (IS) is a critical factor in the development of a reliable bioanalytical method. An ideal IS should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry for several reasons.[1] They share nearly identical chemical and physical properties with the analyte, ensuring they co-elute and experience similar matrix effects, which leads to more accurate and precise quantification.[1]
In contrast, structural analogs, while sometimes used due to practical considerations, may exhibit different ionization efficiencies and chromatographic behavior compared to the analyte, potentially compromising the accuracy of the assay.[1]
This guide will delve into the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Efavirenz in human plasma, showcasing the superior performance of this compound.
Comparative Performance Data
The following tables summarize the performance characteristics of a bioanalytical method for Efavirenz using this compound as an internal standard, compared to methods employing structural analog internal standards.
Table 1: Linearity and Sensitivity
| Parameter | This compound as IS | Structural Analog as IS (Methyl Prednisolone) |
| Linearity Range | 1.0 - 2,500 ng/mL[2] | 0.43 - 8.60 µg/mL (430 - 8600 ng/mL)[3] |
| Correlation Coefficient (r²) | > 0.99[2] | 0.995[3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2] | 346 ng/mL[3] |
Table 2: Accuracy and Precision
| Parameter | This compound as IS | Structural Analog as IS (Methyl Prednisolone) |
| Intra-day Precision (%RSD) | 2.41% - 6.42%[2] | < 2%[3] |
| Inter-day Precision (%RSD) | 3.03% - 9.18%[2] | < 2%[3] |
| Accuracy | 95.2% - 108%[2] | 98% - 102%[3] |
Table 3: Recovery and Matrix Effect
| Parameter | This compound as IS | Structural Analog as IS |
| Analyte Recovery | 83.8%[4][5] | Not explicitly reported |
| Internal Standard Recovery | 88.6%[2] | Not explicitly reported |
| Matrix Effect | No significant matrix effect observed[4][5] | Potential for differential matrix effects |
The data clearly demonstrates that the method utilizing this compound achieves a significantly lower LLOQ, indicating superior sensitivity. While both methods demonstrate acceptable accuracy and precision within regulatory limits, the use of a SIL-IS provides greater confidence in the mitigation of matrix effects, a common challenge in bioanalysis.
Experimental Protocols
Detailed methodologies for the validation of the bioanalytical method for Efavirenz in human plasma using this compound are provided below. These protocols are based on established FDA and EMA guidelines.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Efavirenz and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions of Efavirenz by serial dilution of the stock solution in a suitable solvent (e.g., methanol:water, 50:50 v/v). Prepare a working solution of this compound at a concentration of 10 ng/mL in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).[2]
-
Vortex the mixture for 10 minutes at 500 rpm.[2]
-
Centrifuge the samples at 3500 rpm for 10 minutes to precipitate proteins.[2]
-
Transfer 70 µL of the supernatant to a clean 96-well plate.[2]
-
Add 70 µL of water to each well, vortex for 10 minutes at 500 rpm, and centrifuge at 3500 rpm for 10 minutes.[2]
-
Inject 10 µL of the final extract into the LC-MS/MS system.[2]
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions:
Method Validation Assays
The method should be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Efavirenz and this compound.
-
Linearity and Range: Prepare a calibration curve with at least eight non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three different concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples with that of the analyte in a neat solution.
-
Stability: Assess the stability of Efavirenz in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the biological context of Efavirenz, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
Efavirenz-13C6 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
In the quantitative analysis of the antiretroviral drug Efavirenz, the choice of an appropriate internal standard (IS) is critical for achieving accurate and precise results, particularly in complex biological matrices. This guide provides a comprehensive comparison of Efavirenz-13C6 as a stable isotope-labeled internal standard (SIL-IS) with other alternatives, supported by experimental data from published bioanalytical method validation studies.
Stable isotope-labeled internal standards are widely regarded as the gold standard in LC-MS/MS bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, which ensures they co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[2] this compound, with six 13C atoms, provides a sufficient mass difference from Efavirenz to prevent isotopic cross-talk while maintaining chromatographic and extraction behavior that is virtually indistinguishable from the parent drug.
Performance Comparison of Internal Standards
The following tables summarize the accuracy and precision data from validated bioanalytical methods for Efavirenz quantification, utilizing either this compound or a structural analog as the internal standard.
Table 1: Performance of this compound as an Internal Standard in LC-MS/MS Assays
| Biological Matrix | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Human Plasma | 1.0 - 2,500 | 2.41 - 9.24 | 3.03 - 12.3 | 0.0 - 12.0 | -4.8 - 8.0 | [3] |
| Cervicovaginal Secretions | 25 - 10,000 | 7.69 - 14.9 | Not Reported | -0.9 - 5.3 | Not Reported | [4][5] |
Table 2: Performance of a Structural Analog Internal Standard (Methyl Prednisolone) in an RP-HPLC Assay
| Biological Matrix | Concentration Range (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Human Plasma | 0.43 - 8.60 | < 2 | < 2 | 98 - 102 | [6] |
Note: The data in Table 2 is from an RP-HPLC method, which has different selectivity and sensitivity compared to LC-MS/MS methods. Therefore, a direct comparison of performance values should be made with caution.
The data demonstrates that methods employing this compound achieve high levels of precision and accuracy, in line with regulatory guidelines for bioanalytical method validation.[3][4][5] While the RP-HPLC method with a structural analog also shows good performance, LC-MS/MS with a stable isotope-labeled internal standard is generally preferred for its superior sensitivity, specificity, and ability to compensate for matrix effects.[2]
Experimental Protocols
Representative LC-MS/MS Method for Efavirenz Quantification in Human Plasma using this compound
This protocol is a summary of a validated method for the quantification of Efavirenz in human plasma.[3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add the internal standard working solution (this compound).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A gradient program is used to separate Efavirenz and this compound from endogenous plasma components.
3. Mass Spectrometry
-
Ionization Mode: Negative Ionization
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Efavirenz: m/z 314.2 → 243.9
-
This compound: m/z 320.2 → 249.9
-
Visualizations
The following diagrams illustrate the bioanalytical workflow for Efavirenz quantification and its metabolic pathway.
Caption: Bioanalytical workflow for Efavirenz quantification.
Caption: Metabolic pathway of Efavirenz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch.s3.eu-west-1.amazonaws.com [wellcomeopenresearch.s3.eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
A Head-to-Head Comparison: Efavirenz-13C6 vs. Deuterated Efavirenz as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Efavirenz (B1671121), the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. The gold standard for such analyses is the use of stable isotope-labeled (SIL) internal standards, which closely mimic the analyte's behavior during sample preparation and analysis. This guide provides an objective comparison between two common SILs for Efavirenz: carbon-13 labeled Efavirenz (Efavirenz-13C6) and deuterated Efavirenz (e.g., Efavirenz-d5).
The ideal internal standard should co-elute with the analyte and exhibit identical behavior concerning extraction recovery, ionization efficiency, and matrix effects, thereby providing a reliable reference for quantification.[1][2] While both 13C-labeled and deuterium-labeled standards are designed for this purpose, subtle physicochemical differences can lead to variations in analytical performance.
Performance Data: A Comparative Overview
It is important to note that the following data is collated from different studies using different biological matrices and analytical methodologies. Therefore, direct comparison of absolute values should be approached with caution. Nevertheless, the data provides valuable insights into the expected performance of each internal standard.
| Performance Metric | This compound | Deuterated Efavirenz (Efavirenz-d5) |
| Matrix | Human Plasma[1], Cervicovaginal Secretions[3][4] | Human Hair[5] |
| Intra-day Precision (%CV) | 2.41% to 6.42% (QC samples)[1] | < 7% (spiked standards and QCs) |
| Inter-day Precision (%CV) | 3.03% to 9.18% (QC samples)[1] | < 7% (spiked standards and QCs) |
| Accuracy (% Bias or % Recovery) | 95.2% to 108% (Inter-day, QC samples)[1] | 97% to 110% |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (Plasma)[1], 25 ng/mL (Cervicovaginal Swab)[3][4] | 0.625 ng/mg (Hair) |
| Chromatographic Co-elution | Confirmed, with identical retention times to unlabeled Efavirenz.[1][4] | Generally co-elutes, but potential for slight retention time shifts exists. |
| Matrix Effect | No significant matrix effect reported.[3][4] | Method precision not affected by matrix effects from different sources. |
| Isotopic Stability | High, due to the stability of carbon-carbon bonds.[6] | Generally stable, but a theoretical risk of back-exchange of deuterium (B1214612) atoms exists.[6] |
The Physicochemical Rationale: Why 13C-Labeling is Often Superior
From a theoretical standpoint, 13C-labeled internal standards are often considered superior to their deuterated counterparts.[6][7][8] The substitution of 12C with 13C results in a minimal change to the molecule's physicochemical properties. This ensures that the labeled standard behaves virtually identically to the unlabeled analyte during chromatography, leading to perfect co-elution.[6]
In contrast, replacing hydrogen with deuterium doubles the atomic mass, which can sometimes lead to slight differences in chromatographic retention times.[9] While often negligible, this "isotopic effect" can be a concern in highly sensitive assays. Furthermore, deuterium atoms, particularly those in certain chemical environments, may be susceptible to back-exchange with protons from the solvent or matrix, potentially compromising the integrity of the standard.[6]
Experimental Protocols
Below are summaries of experimental protocols from published studies that utilized either this compound or a deuterated Efavirenz internal standard. These provide a practical overview of how these standards are employed in a laboratory setting.
Protocol for Efavirenz Quantification using this compound in Human Plasma
This protocol is based on the method described by Reddy et al. (2013).[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a 96-well plate, add 150 µL of the internal standard solution (this compound in acetonitrile).
-
Vortex the plate for 10 minutes at 500 rpm.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer 70 µL of the supernatant to a clean 96-well plate and dilute with 70 µL of milli-Q water.
-
Vortex the diluted supernatant for 10 minutes at 500 rpm.
-
Centrifuge at 3500 rpm for 10 minutes before injection.
2. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Efavirenz transition: m/z 314.20 → 243.90
-
This compound transition: m/z 320.20 → 249.90
-
Protocol for Efavirenz Quantification using Deuterated Efavirenz (Efavirenz-d5) in Hair
This protocol is based on the method described by Laureillard et al. (2017).[5]
1. Sample Preparation (Pulverization and Extraction):
-
Weigh 0.2 mg of hair into a 2 mL screw-cap tube containing two metal balls.
-
Add 250 µL of extraction solvent (methanol:water, 70:30, v/v) containing the internal standard (Efavirenz-d5).
-
Pulverize the hair samples in the extraction solvent.
-
Filter the resulting solution before injection.
2. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: Agilent Poroshell C18 column.
-
Elution: Isocratic elution.
-
Total Run Time: 3 minutes.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for the quantification of Efavirenz in a biological matrix using a stable isotope-labeled internal standard.
Caption: Generalized workflow for Efavirenz quantification using a SIL internal standard.
Conclusion
Both this compound and deuterated Efavirenz are effective internal standards for the quantitative bioanalysis of Efavirenz. The available data demonstrates that both can be used to develop highly sensitive, precise, and accurate LC-MS/MS methods.
However, based on fundamental physicochemical principles and findings from comparative studies on other analytes, This compound is the theoretically superior choice. Its near-identical properties to the unlabeled analyte ensure co-elution and mitigate the risks of isotopic effects and label exchange that can be associated with deuterated standards. For assays requiring the highest level of accuracy and robustness, particularly in regulated bioanalysis, this compound is the recommended internal standard. Deuterated Efavirenz remains a viable and effective option, especially when cost is a significant consideration, provided that potential chromatographic shifts are carefully evaluated during method development and validation.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation and clinical application of a method to quantify efavirenz in cervicovaginal secretions from flocked swabs using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Efavirenz Assays Across Laboratories
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. When combining data from multiple sites for pharmacokinetic analysis or clinical trials, a thorough cross-validation of the analytical methods is essential. This guide provides a comparative overview of assay methodologies for the antiretroviral drug Efavirenz (B1671121), summarizing their performance and outlining the critical steps for a successful inter-laboratory cross-validation.
Quantitative Performance Data
The following table summarizes the performance characteristics of various validated analytical methods for the quantification of Efavirenz. This data, compiled from multiple studies, serves as a benchmark for what can be expected from these assays and highlights the parameters that should be closely matched during a cross-validation exercise.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Laboratory/Reference |
| LC-MS/MS | Plasma, Brain, PBS | 1.9 - 500 | 1.9 | 93.7 - 99.5 | 1.5 - 5.6 | Curley et al., 2016[1][2] |
| LC-MS/MS | Dried Blood Spots | 25 - 5000 | 25 | 100.3 - 104.2 | 6.7 - 8.7 | Ademolun et al., 2014[3] |
| LC-MS/MS | Cervicovaginal Swab | 25 - 10000 | 25 | 99.1 - 105.3 | 7.69 - 14.9 | Olagunju et al., 2021[4] |
| LC-MS/MS | Hair | 0.625 - 40 | 0.625 | 97 - 110 | < 7 (interday/intraday) | Laureillard et al., 2014[5] |
| HPLC | Human Plasma | 430 - 8600 | 430 | 98 - 102 | < 2 | Kumar et al., 2014[6] |
| HPLC | Human Plasma | Not Specified | Not Specified | -5.8 - 9.1 (QC) | ≤ 7.2 | George et al., 2009[7] |
| UV Spectrophotometer | Bulk/Tablets | 10000 - 50000 | Not Specified | 96.4 - 99.3 | < 2 | Sunitha et al., 2020[8] |
Note: The performance characteristics presented are from individual laboratory validations. A direct cross-validation would involve a formal comparison of results from shared samples between two or more of these laboratories.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical assays. Below are representative protocols for the quantification of Efavirenz.
1. LC-MS/MS Method for Efavirenz in Plasma
-
Sample Preparation: A common approach involves protein precipitation. To a plasma sample (e.g., 100 µL), an internal standard (e.g., a stable isotope-labeled Efavirenz or a structurally similar compound) is added. A precipitating agent, such as acetonitrile (B52724) or methanol, is then added to denature and precipitate plasma proteins. After vortexing and centrifugation, the supernatant is collected for analysis.[7]
-
Chromatography: Separation is typically achieved on a reverse-phase C18 column.[3][7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is often employed.[3]
-
Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Efavirenz and the internal standard are monitored.
2. HPLC-UV Method for Efavirenz in Plasma
-
Sample Preparation: Similar to LC-MS/MS, protein precipitation is a standard procedure.[7] Alternatively, liquid-liquid extraction may be used to isolate the analyte from the plasma matrix.
-
Chromatography: A reverse-phase C8 or C18 column is commonly used.[6][9] The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.[6]
-
Detection: Efavirenz is detected using a UV detector, with the monitoring wavelength typically set around 247 nm.[6][7]
Guidelines for Inter-Laboratory Cross-Validation
According to regulatory bodies like the FDA and EMA, cross-validation is necessary when data from different laboratories are to be combined in a single study.[10][11] The process aims to ensure that the analytical methods used at each site yield comparable results.
Key Steps in Cross-Validation:
-
Establishment of a Protocol: A clear protocol for the cross-validation study should be established a priori, defining the experiments to be conducted and the acceptance criteria.
-
Sample Exchange: A set of quality control (QC) samples and, ideally, incurred study samples are exchanged between the participating laboratories.
-
Analysis: Each laboratory analyzes the exchanged samples using their respective validated bioanalytical method.
-
Data Comparison: The results obtained from the different laboratories are statistically compared. The acceptance criteria for chromatographic assays generally require the mean accuracy at each concentration level to be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[12]
Visualizing the Cross-Validation Process
To better understand the workflow and the relationships between key validation parameters, the following diagrams have been generated.
Caption: Workflow for Inter-Laboratory Cross-Validation of Efavirenz Assays.
Caption: Key Parameters in Bioanalytical Method Validation.
References
- 1. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 5. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Rapid method for the quantitative determination of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 10. pharma-iq.com [pharma-iq.com]
- 11. fda.gov [fda.gov]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity Assessment of Calibration Curves for Efavirenz Quantification: Featuring Efavirenz-¹³C₆
This guide provides a comparative analysis of methods for the quantification of Efavirenz (B1671121), a non-nucleoside reverse transcriptase inhibitor, with a focus on the linearity of calibration curves. The performance of the stable isotope-labeled internal standard, Efavirenz-¹³C₆, is compared with other internal standards and alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Introduction
The linearity of a calibration curve is a critical parameter in analytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specific range. In the quantification of Efavirenz in biological matrices, the use of an appropriate internal standard is crucial for achieving accurate and precise results. Efavirenz-¹³C₆, a stable isotope-labeled version of the analyte, is often considered the gold standard internal standard due to its similar physicochemical properties and co-elution with the analyte, which effectively compensates for matrix effects and variations in sample processing.
This guide compares the linearity and performance of analytical methods employing Efavirenz-¹³C₆ with those using other internal standards and methods without an internal standard.
Quantitative Data Summary
The following tables summarize the linearity and performance characteristics of various analytical methods for Efavirenz quantification.
Table 1: Linearity Assessment using Efavirenz-¹³C₆ as an Internal Standard
| Analytical Method | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r) or Coefficient of Determination (r²) | Reference |
| LC-MS/MS | Human Plasma | 1.0 - 2,500 | >0.99 | [1] |
| LC-MS/MS | Cervicovaginal Secretions | 25 - 10,000 | Not explicitly stated, but method was linear | [2][3] |
Table 2: Linearity Assessment using Alternative Internal Standards
| Analytical Method | Internal Standard | Matrix | Concentration Range (µg/mL) | Correlation Coefficient (r) or Coefficient of Determination (r²) | Reference |
| RP-HPLC | Methyl Prednisolone | Human Plasma | 0.43 - 8.6 | 0.995 (r²) | |
| RP-HPLC | Tenofovir Disoproxil Fumarate | Plasma | 1 - 300 | 0.999 (r²) | [4][5] |
| LC-MS/MS | Lopinavir | Rat Plasma | 0.0019 - 0.5 | Not explicitly stated, but linearity was assessed | [6] |
Table 3: Linearity Assessment of Methods Without an Internal Standard
| Analytical Method | Matrix | Concentration Range (µg/mL) | Correlation Coefficient (r) or Coefficient of Determination (r²) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | UV Spectrophotometry | Tablet Formulation | 10 - 50 | 0.999 (r²) |[7][8] | | UV Spectrophotometry | Pharmaceutical Dosage Form | 10 - 70 | 0.999 (r²) |[9] |
Experimental Protocols
Method 1: Quantification of Efavirenz in Human Plasma using LC-MS/MS with Efavirenz-¹³C₆ Internal Standard[1]
-
Sample Preparation: Protein precipitation of 50 µL of human plasma followed by a one-to-one dilution with water.
-
Chromatography: High-performance liquid chromatography (HPLC) with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Total Run Time: 5 minutes.
-
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in negative ionization mode with multiple reaction monitoring (MRM).
-
MRM Transition for Efavirenz: m/z 314.20 → 243.90.
-
MRM Transition for Efavirenz-¹³C₆: m/z 320.20 → 249.90.
-
-
Calibration Curve: Prepared over a concentration range of 1.0–2,500 ng/mL.
Method 2: Quantification of Efavirenz in Human Plasma using RP-HPLC with Methyl Prednisolone Internal Standard[4]
-
Sample Preparation: Spiking of screened human plasma with Efavirenz and Methyl Prednisolone.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) on a SHISEIDO C18 column (250 x 4.6 mm i.d., 5µ).
-
Mobile Phase: Acetonitrile : 20 mM phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 247 nm.
-
-
Calibration Curve: Established over a range of 0.43 to 8.6 µg/ml for Efavirenz.
Method 3: Quantification of Efavirenz in Tablet Formulation using UV Spectrophotometry[8]
-
Sample Preparation: Tablet powder equivalent to 100mg of Efavirenz was accurately weighed, transferred to a volumetric flask, and dissolved in methanol (B129727) and water to achieve concentrations in the range of 10-50 µg/ml.
-
Analysis: UV spectrophotometry at a wavelength of 291 nm.
-
Calibration Curve: Constructed over a range of 10-50 µg/ml.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Workflow for Efavirenz quantification using LC-MS/MS with an internal standard.
Caption: Comparison of internal standard strategies for Efavirenz quantification.
Conclusion
The use of Efavirenz-¹³C₆ as an internal standard in LC-MS/MS methods provides excellent linearity over a wide concentration range and is considered the most robust approach for the bioanalysis of Efavirenz.[1] While methods employing other internal standards or no internal standard can also demonstrate acceptable linearity, they may be more susceptible to matrix effects and other sources of variability. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, precision, and the complexity of the biological matrix being analyzed.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. iosrjournals.org [iosrjournals.org]
- 8. jetir.org [jetir.org]
- 9. japer.in [japer.in]
Establishing a Robust Analytical Method for Efavirenz using Efavirenz-13C6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development and manufacturing of pharmaceuticals, the robustness of an analytical method is paramount to ensure consistent, reliable, and accurate results. This guide provides a comparative analysis of analytical methodologies for the quantification of Efavirenz (B1671121), a key antiretroviral agent. We will focus on establishing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Efavirenz-13C6, and compare its performance against alternative High-Performance Liquid Chromatography (HPLC) methods.
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of a robust bioanalytical method. It closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for variability and leading to enhanced precision and accuracy.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of a robust LC-MS/MS method using this compound and compare it with commonly employed HPLC methods for Efavirenz analysis.
Table 1: Performance Comparison of LC-MS/MS and HPLC Methods for Efavirenz Quantification
| Parameter | LC-MS/MS with this compound IS | HPLC with UV Detection (Method A) | HPLC with UV Detection (Method B) |
| Linearity Range | 1.0 - 2,500 ng/mL[1][2] | 1 - 300 µg/mL[3] | 2 - 64 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99[1][2] | 0.999[3] | 0.9998[4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][2] | 0.1 µg/mL[3] | 0.03 µg/mL[4] |
| Intra-day Precision (%RSD) | 2.41% - 9.24%[1][2] | < 2% | Not Specified |
| Inter-day Precision (%RSD) | 3.03% - 12.3%[1][2] | < 2% | Not Specified |
| Accuracy | 95.2% - 112%[1][2] | 98% - 102% | Not Specified |
| Internal Standard | This compound[1][2] | Tenofovir Disoproxil Fumarate[3] | Methyl Prednisolone[5] |
Table 2: Robustness Evaluation of an LC-MS/MS Method with this compound
While specific quantitative robustness data is not extensively detailed in all publications, a validated LC-MS/MS method demonstrates its resilience to minor variations in operational parameters. The stability of Efavirenz has been confirmed under various storage and handling conditions, which is a key aspect of method robustness.[1][2]
| Parameter Varied | Observation | Conclusion |
| Sample Storage Conditions | Efavirenz is stable in plasma samples. | The method is robust for routine sample analysis after storage. |
| Freeze-Thaw Cycles | Stable through multiple freeze-thaw cycles. | Suitable for repeated analysis of the same sample. |
Experimental Protocols
Robust LC-MS/MS Method with this compound Internal Standard
This method is highlighted for its high sensitivity, selectivity, and robustness, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Efavirenz and this compound in methanol (B129727).
-
Prepare working solutions by diluting the stock solutions in an appropriate solvent.
-
The internal standard working solution is prepared by diluting the this compound stock solution with 0.1% formic acid in acetonitrile (B52724) to a final concentration of 10 ng/mL.[1]
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of the plasma sample, add 150 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile).[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer 70 µL of the supernatant to a clean tube and dilute with 70 µL of water.[1]
-
Vortex and centrifuge again before injecting into the LC-MS/MS system.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions:
Alternative HPLC Method with UV Detection
This method provides a cost-effective alternative for the quantification of Efavirenz in pharmaceutical formulations.
1. Preparation of Solutions:
-
Prepare standard solutions of Efavirenz in the mobile phase.
-
Prepare the mobile phase consisting of a mixture of methanol and isopropanol (B130326) (80:20 v/v).[6]
2. Sample Preparation:
-
Extract Efavirenz from the sample matrix using a suitable solvent.
-
Dilute the extracted sample with the mobile phase to a concentration within the calibration range.
3. Chromatographic Conditions:
-
HPLC System: HPLC with a UV detector.
-
Column: Intersil ODS-3V (250 x 4.6mm).[6]
-
Mobile Phase: Methanol:Isopropanol (80:20 v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Detection Wavelength: 245 nm.[6]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in the robust LC-MS/MS analytical method.
Caption: Experimental workflow for the robust LC-MS/MS analysis of Efavirenz.
Caption: The role of this compound in achieving a robust analytical method.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 3. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. scispace.com [scispace.com]
Precision in Efavirenz Quantification: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (B1671121) is critical in both clinical therapeutic drug monitoring and pharmacokinetic research. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the inter- and intra-assay precision achieved with the stable isotope-labeled internal standard, Efavirenz-13C6, and other commonly used alternatives.
Data Presentation: Precision of Internal Standards for Efavirenz Quantification
The following table summarizes the reported inter-assay and intra-assay precision for various internal standards used in the quantification of Efavirenz. Precision is presented as the coefficient of variation (%CV) or relative standard deviation (%RSD).
| Internal Standard | Inter-Assay Precision (%CV) | Intra-Assay Precision (%CV) | Notes |
| This compound | 3.03 - 12.3[1] | 2.41 - 9.24[1] | Stable isotope-labeled standard, considered the gold standard. |
| 7.69 - 14.9 | 7.69 - 14.9 | Data from a separate study. | |
| Efavirenz-d5 | < 7 | < 7 | Deuterated analog of Efavirenz. For authentic hair samples, precision was < 12%.[2] |
| Hexobarbital | 6.7 - 8.7 | 6.7 - 8.7 | Used in a validated method for Efavirenz in dried blood spots. |
| Diclofenac sodium | ≤ 7.2 | ≤ 5.1 | Non-structurally related internal standard.[3] |
| Hydrochlorothiazide | 4.72 - 10.28[4] | 1.80 - 10.49[4] | Non-structurally related internal standard. |
| Lopinavir | < 15 | < 15 | Used in a method for simultaneous quantification of multiple antiretrovirals.[5] |
| Ritonavir | < 15 | < 15 | Used in a method for simultaneous quantification of multiple antiretrovirals.[5] |
| Telmisartan | < 15 | < 15 | Used in a method for simultaneous quantification of multiple antiretrovirals. |
| Lamivudine | Not Reported | < 1 | Used as an internal standard in an HPLC-UV method.[6] |
Note: The precision values can be influenced by the specific assay conditions, matrix, and concentration levels.
Experimental Protocols: A Generalized LC-MS/MS Method
The following protocol outlines a typical workflow for the quantification of Efavirenz in human plasma using this compound as an internal standard. This is a generalized procedure synthesized from multiple validated methods.[1][7]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of a working solution of this compound in acetonitrile (B52724) (e.g., 10 ng/mL).
-
Vortex the mixture for 10 minutes to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 3500 rpm) for 10 minutes.
-
Transfer a 70 µL aliquot of the supernatant to a clean tube or well.
-
Dilute the supernatant with 70 µL of water.
-
Vortex the final mixture and centrifuge again.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, rapidly transitioning to a high percentage of Mobile Phase B to elute Efavirenz, and then returning to initial conditions for column re-equilibration.[1]
-
Column Temperature: 40°C.[1]
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for Efavirenz.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
Mandatory Visualization: Experimental Workflow
Caption: A generalized workflow for the quantification of Efavirenz in plasma by LC-MS/MS.
Discussion
The data presented clearly demonstrates that the stable isotope-labeled internal standard, This compound , provides excellent precision for the quantification of Efavirenz. The use of a stable isotope-labeled analog is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.
Deuterated analogs, such as Efavirenz-d5 , also offer very good precision and are a suitable alternative to 13C-labeled standards.
While non-isotopically labeled internal standards, both structurally related and unrelated, can provide acceptable precision, they may be more susceptible to differential matrix effects and extraction variability compared to the analyte. This can potentially compromise the accuracy of the assay. For instance, compounds like diclofenac, hydrochlorothiazide, and various antiretrovirals have been successfully used, but their chromatographic behavior and ionization efficiency must be carefully evaluated during method development and validation to ensure they are appropriate surrogates for Efavirenz.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid method for the quantitative determination of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of the antiretroviral agents: amprenavir, lopinavir, ritonavir, saquinavir and efavirenz in human peripheral blood mononuclear cells by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
The Gold Standard for Efavirenz Metabolite Confirmation: A Comparative Guide to Efavirenz-13C6
For researchers, scientists, and drug development professionals engaged in the study of Efavirenz (B1671121) metabolism, the accurate identification and quantification of its metabolites are paramount. This guide provides an objective comparison of Efavirenz-13C6 with alternative stable isotope-labeled internal standards, supported by experimental data, to aid in the selection of the most appropriate tool for confirming the identity of Efavirenz metabolites.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to effectively compensate for variability in sample preparation and matrix effects.[1] For Efavirenz, a non-nucleoside reverse transcriptase inhibitor, and its metabolites, both carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled standards are available. This guide will delve into a comparison of their performance, highlighting the advantages of using this compound.
Superiority of ¹³C-Labeled Internal Standards
In LC-MS/MS analysis, the ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. Studies comparing ¹³C- and ²H-labeled internal standards have generally concluded that ¹³C-labeled standards are superior.[2] This is primarily because the larger mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation of the analyte and the internal standard, a phenomenon known as the "isotope effect." This separation can compromise the internal standard's ability to accurately correct for matrix effects. In contrast, the smaller relative mass difference between ¹²C and ¹³C results in near-perfect co-elution, ensuring more reliable quantification.[2]
Performance Comparison: this compound vs. Deuterated Alternatives
| Parameter | This compound (for Efavirenz)[1] | Efavirenz-d5 (for Efavirenz in hair)[3] | 8-Hydroxyefavirenz-d4 (Recommended for 8-Hydroxyefavirenz)[4] |
| Linearity (r²) | >0.99 | Not explicitly stated, but method validated | Not available in a comparable format |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL (in cervicovaginal secretions) | 0.625 ng/mg (in hair) | Not available in a comparable format |
| Intra-day Precision (%CV) | 7.69 - 14.9% | < 7% | Not available in a comparable format |
| Inter-day Precision (%CV) | 7.69 - 14.9% | < 7% | Not available in a comparable format |
| Accuracy (% Bias) | 99.1 - 105.3% | 97 - 110% | Not available in a comparable format |
| Recovery | 83.8% | 83% | Not available in a comparable format |
Note: The data presented is from separate studies and for different analytes (Efavirenz vs. its metabolite) and matrices, which should be considered when making comparisons. However, the excellent performance characteristics of the method using this compound underscore its suitability for robust and accurate quantification.
Experimental Protocols
Protocol 1: Quantification of Efavirenz in Cervicovaginal Secretions using this compound[1]
1. Sample Preparation:
-
Cervicovaginal swabs are prepared by submerging flocked swabs in Efavirenz-spiked plasma matrix.
-
The swabs are dried and stored at room temperature.
-
For analysis, the swab tips are cut and placed in a tube containing an extraction solution of acetonitrile (B52724)/water (80/20, v/v) and the this compound internal standard.
-
The tubes are vortexed and centrifuged.
-
The supernatant is transferred for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
Efavirenz transition: m/z 314.042 → 242.083
-
This compound transition: m/z 320.099 → 247.970
-
Protocol 2: Recommended Approach for Quantification of 8-Hydroxyefavirenz using 8-Hydroxyefavirenz-d4[4]
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add a solution of the internal standard, 8-Hydroxyefavirenz-d4, in a protein precipitation solvent (e.g., acetonitrile).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Detection: MRM in positive or negative ion mode. The specific transitions would need to be optimized for 8-Hydroxyefavirenz and its deuterated internal standard.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the Efavirenz metabolic pathway and a general experimental workflow for metabolite analysis.
Caption: Major metabolic pathways of Efavirenz.
Caption: General experimental workflow for Efavirenz metabolite analysis.
Conclusion
The choice of internal standard is a critical factor in the accuracy and reliability of quantitative bioanalytical methods. For the confirmation of Efavirenz metabolites, this compound represents the gold standard. Its key advantages include:
-
Co-elution with the analyte: Minimizing the risk of inaccurate quantification due to matrix effects.
-
High isotopic purity: Ensuring minimal interference from the unlabeled analyte.
-
Chemical identity: Behaving identically to the analyte during sample preparation and analysis.
While deuterated standards are a viable alternative, the potential for chromatographic separation due to the isotope effect makes ¹³C-labeled standards, such as this compound, the superior choice for achieving the highest level of accuracy and precision in the identification and quantification of Efavirenz and its metabolites. Researchers should prioritize the use of ¹³C-labeled internal standards whenever possible to ensure the robustness and reliability of their experimental data.
References
- 1. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 2. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Efavirenz-13C6 and Analog Internal Standards for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Efavirenz (B1671121), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of the stable isotope-labeled internal standard (SIL-IS), Efavirenz-13C6, against various analog internal standards, supported by experimental data.
The use of an internal standard in quantitative bioanalysis is essential to correct for variability during sample processing and analysis. Regulatory bodies like the FDA strongly advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever feasible. A SIL-IS, being a form of the analyte with one or more atoms replaced by their stable, heavy isotopes (e.g., ¹³C), exhibits nearly identical chemical and physical properties to the analyte. This ensures co-elution and similar ionization effects in the mass spectrometer, making it the ideal tool for compensating for matrix effects and variability in extraction recovery.[1][2][3][4]
Performance Comparison: this compound vs. Analog Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods using this compound and several analog internal standards for the quantification of Efavirenz in human plasma.
Table 1: Method Performance using Stable Isotope-Labeled Internal Standard
| Internal Standard | LLOQ (ng/mL) | Linearity (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| This compound | 1.0 | 1.0 - 2,500 | 2.41 - 9.24 | 3.03 - 12.3 | 100 - 112 | 95.2 - 108 | [5] |
Table 2: Method Performance using Analog Internal Standards
| Internal Standard | LLOQ (ng/mL) | Linearity (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Propranolol (B1214883) | 20 | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
| Methyl prednisolone (B192156) | 346 | 0.43 - 8.60 | < 2 | < 2 | 98 - 102 | [7] |
| Hexobarbital | 25 | 25 - 5000 (ng/mL) | 6.7 - 8.7 | 6.7 - 8.7 | 100.3 - 104.2 | [8] |
| Lopinavir | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Hydrochlorothiazide | 10 | 10 - 1,500 (ng/mL) | 1.80 - 10.49 | 4.72 - 10.28 | 93.54 - 105.73 | [10] |
As evidenced by the data, the method utilizing this compound as the internal standard demonstrates superior sensitivity with a significantly lower limit of quantification (LLOQ) of 1.0 ng/mL compared to methods using analog internal standards like propranolol (20 ng/mL) and methyl prednisolone (346 ng/mL).[5][6][7] This enhanced sensitivity is crucial for studies requiring the measurement of low Efavirenz concentrations. Furthermore, the use of a SIL-IS generally leads to improved precision and accuracy, as it more effectively mimics the behavior of the analyte throughout the analytical process.[1][3]
Experimental Protocols
A detailed methodology for the quantification of Efavirenz in human plasma using this compound as an internal standard is provided below.
Sample Preparation:
-
To 50 µL of plasma sample, add 150 µL of the internal standard solution (this compound in acetonitrile, 10 ng/mL).
-
Vortex the mixture for 10 minutes at 500 rpm.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Transfer 70 µL of the supernatant to a clean well plate and dilute with 70 µL of milli-Q water.
-
Vortex the diluted supernatant for 10 minutes at 500 rpm and centrifuge at 3500 rpm for 10 minutes.
-
Inject 10 µL of the final supernatant into the LC-MS/MS system.[5]
Liquid Chromatography:
-
HPLC System: Shimadzu HPLC system
-
Column: ACE Phenyl C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Program: Utilized to elute the analytes.
Mass Spectrometry:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative electrospray ionization (ESI)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Efavirenz: m/z 314.20 → 243.90
-
This compound: m/z 320.20 → 249.90
-
-
Optimized Parameters:
-
Collision Activated Dissociation (CAD) gas: Medium
-
Curtain gas: 35
-
Nebulizer gas (Gas 1): 50
-
Heater gas (Gas 2): 30
-
Source temperature: 550°C[5]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Efavirenz and the general experimental workflow.
Caption: A simplified workflow for the quantification of Efavirenz in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: Justifying the Selection of a ¹³C-Labeled vs. a Deuterated Internal Standard for Efavirenz Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antiretroviral drug Efavirenz (B1671121), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison of the two most common types of SIL internal standards for Efavirenz: ¹³C-labeled and deuterated, supported by experimental data from published bioanalytical methods.
The ideal internal standard should co-elute with the analyte, exhibit identical chemical and physical properties during sample processing and ionization, and not be present in the biological matrix being analyzed.[1] Both ¹³C-labeled and deuterated Efavirenz standards aim to fulfill these criteria, but subtle differences in their physicochemical properties can lead to significant variations in analytical performance.
Executive Summary: The Case for ¹³C-Labeled Efavirenz
While deuterated internal standards are more common and often less expensive, ¹³C-labeled standards are generally considered superior for quantitative bioanalysis.[1] The primary advantages of using a ¹³C-labeled internal standard, such as ¹³C₆-Efavirenz, include:
-
Identical Chromatographic Behavior: ¹³C-labeled standards co-elute perfectly with the unlabeled analyte, providing the most accurate compensation for matrix effects and variability in instrument response.[2]
-
No Isotopic Exchange: The ¹³C label is chemically stable and not prone to exchange with unlabeled atoms from the sample or solvent, ensuring the integrity of the standard throughout the analytical process.[3]
-
No Kinetic Isotope Effect: The replacement of ¹²C with ¹³C does not significantly alter the bond strength, thus avoiding the kinetic isotope effect that can sometimes be observed with deuterated standards, where the C-D bond is stronger than the C-H bond.[4] This can be particularly relevant when metabolism at a deuterated site is possible.
Deuterated standards, such as Efavirenz-d₅, are widely used and can provide excellent results. However, they are not without potential drawbacks:
-
Chromatographic Shift: The replacement of hydrogen with deuterium (B1214612) can slightly alter the polarity and lipophilicity of the molecule, potentially leading to a small shift in retention time compared to the analyte.[3][5] If this shift occurs in a region of variable ion suppression, it can lead to inaccurate quantification.[3]
-
Potential for Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with hydrogen atoms from the surrounding environment, compromising the concentration of the internal standard.[3]
-
Kinetic Isotope Effect: As mentioned, the stronger C-D bond can slow down metabolic reactions that involve the cleavage of that bond.[4] While this can be exploited in drug development to improve pharmacokinetic profiles, it can be an undesirable variable in bioanalysis if it affects the stability or extraction efficiency of the internal standard relative to the analyte.
Comparative Performance Data
The following tables summarize the performance characteristics of bioanalytical methods for Efavirenz using either a ¹³C-labeled or a deuterated internal standard, as reported in the scientific literature. It is important to note that these data are from different studies and direct comparison should be made with caution, as other aspects of the methodology (e.g., instrumentation, sample preparation) may differ.
Table 1: Performance of a Bioanalytical Method for Efavirenz using a ¹³C-Labeled Internal Standard
| Parameter | Performance | Reference |
| Internal Standard | ¹³C₆-Efavirenz | [6][7][8][9] |
| Linearity Range | 1.0 - 2,500 ng/mL | [6][7] |
| Accuracy (Bias) | 95.2% - 112% | [6][7] |
| Intra-day Precision (%CV) | 2.41% - 9.24% | [6][7] |
| Inter-day Precision (%CV) | 3.03% - 12.3% | [6][7] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [6][7] |
Table 2: Performance of a Bioanalytical Method for Efavirenz using a Deuterated Internal Standard
| Parameter | Performance | Reference |
| Internal Standard | Efavirenz-d₅ | [10][11] |
| Linearity Range | 0.625 - 40 ng/mg (in hair) | [12] |
| Accuracy (Bias) | 97% - 110% | [12] |
| Intra-day Precision (%CV) | < 7% | [12] |
| Inter-day Precision (%CV) | < 7% | [12] |
| Lower Limit of Quantification (LLOQ) | 0.625 ng/mg (in hair) | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis of Efavirenz using both types of internal standards.
Protocol 1: Efavirenz in Human Plasma with ¹³C₆-Efavirenz Internal Standard
This protocol is based on the method described by Rezk et al. (2013).[6][7]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of ¹³C₆-Efavirenz internal standard working solution.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute 1:1 with water.
-
Inject the diluted supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient program to elute Efavirenz.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
Efavirenz: m/z 314.2 → 243.9
-
¹³C₆-Efavirenz: m/z 320.2 → 249.9
-
-
Protocol 2: Efavirenz in Hair with Efavirenz-d₅ Internal Standard
This protocol is based on the method described by D'Avolio et al. as referenced in a ResearchGate publication.[12]
-
Sample Preparation (Pulverization and Extraction):
-
Weigh 0.2 mg of hair into a screw-cap tube.
-
Add Efavirenz-d₅ internal standard.
-
Perform a simultaneous pulverization and extraction step.
-
Filter the extract before injection.
-
-
LC-MS/MS Conditions:
-
LC Column: Agilent Poroshell C18.
-
Mobile Phase: Isocratic elution.
-
Flow Rate: Not specified.
-
Run Time: 3 minutes.
-
Injection Volume: Not specified.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Not specified in the abstract.
-
Visualizing the Rationale and Workflow
Logical Justification for Internal Standard Selection
Caption: Decision pathway for selecting an internal standard for Efavirenz bioanalysis.
General Bioanalytical Workflow using a Stable Isotope-Labeled Internal Standard
Caption: A typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard.
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. For the quantification of Efavirenz, a ¹³C-labeled internal standard is the technically superior choice, offering a higher degree of analytical certainty by minimizing potential issues such as chromatographic shifts and isotopic instability that can be associated with deuterated analogues. While deuterated Efavirenz has been successfully used in validated methods, the justification for using a ¹³C-labeled standard lies in the pursuit of the highest possible accuracy and precision, which is paramount in clinical and research settings. The initial higher cost of a ¹³C-labeled standard may be offset by the long-term benefits of enhanced data quality, reduced need for troubleshooting and re-analysis, and increased confidence in the final results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. wellcomeopenresearch.s3.eu-west-1.amazonaws.com [wellcomeopenresearch.s3.eu-west-1.amazonaws.com]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. ¹³C-Labeled Efavirenz: Assessing Isotopic Exchange and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The use of stable isotope-labeled (SIL) internal standards is the gold standard for the quantitative bioanalysis of Efavirenz and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The two most common SILs for Efavirenz are deuterated Efavirenz (e.g., Efavirenz-d₅) and ¹³C-labeled Efavirenz (e.g., Efavirenz-¹³C₆). The choice between these two can have significant implications for assay accuracy, precision, and overall reliability. This guide provides an objective comparison of deuterated and ¹³C-labeled Efavirenz, focusing on the critical aspects of isotopic exchange and metabolic stability, supported by established principles and experimental data from analogous compounds.
Data Presentation: A Comparative Overview
The following table summarizes the key performance differences between deuterated and ¹³C-labeled Efavirenz based on general principles of isotopic labeling and the known metabolism of Efavirenz. While direct head-to-head experimental data for these specific Efavirenz isotopologues is not extensively published, the presented information is based on well-established phenomena in bioanalysis.
| Parameter | Deuterated Efavirenz (e.g., Efavirenz-d₅) | ¹³C-Labeled Efavirenz (e.g., Efavirenz-¹³C₆) | Rationale and Implications for Efavirenz Analysis |
| Isotopic Stability | Moderate to High. Susceptible to back-exchange depending on the position of deuterium (B1214612) atoms and experimental conditions (e.g., pH).[1][2] | Very High. ¹³C atoms are integrated into the carbon skeleton and are not susceptible to chemical exchange under typical bioanalytical conditions.[3][4] | High isotopic stability is crucial for an internal standard to maintain its integrity throughout sample processing and analysis, ensuring accurate quantification. |
| Kinetic Isotope Effect (KIE) | Possible. The stronger C-D bond compared to the C-H bond can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-determining step.[5][6][7] | Negligible. The mass difference between ¹³C and ¹²C is smaller and does not significantly affect the rate of enzymatic reactions.[2] | The primary metabolism of Efavirenz involves hydroxylation by CYP2B6 and CYP2A6.[8][9] Deuteration at the sites of metabolism could alter the metabolic profile of the internal standard compared to the analyte. |
| Chromatographic Co-elution with Analyte | May exhibit a slight retention time shift (typically elutes earlier) compared to the unlabeled analyte due to the isotope effect.[2][4][10] | Co-elutes perfectly with the unlabeled analyte.[3][11] | Perfect co-elution is critical for compensating for matrix effects, as the analyte and internal standard experience the same degree of ion suppression or enhancement. |
| Metabolic Profile Similarity to Analyte | Potentially altered. The KIE can lead to a different rate and potentially a different pattern of metabolite formation compared to unlabeled Efavirenz.[5][12] | Identical to the unlabeled analyte. | For accurate quantification of metabolites, the internal standard should ideally have the same metabolic fate as the analyte. |
| Commercial Availability and Cost | Generally more readily available and less expensive. | Can be more expensive and may have longer synthesis lead times.[13] | Practical considerations for routine high-throughput analysis. |
Experimental Protocols
To empirically assess the impact of isotopic exchange and metabolic stability of deuterated versus ¹³C-labeled Efavirenz, the following experimental protocols are proposed.
Protocol for Assessing Isotopic Stability (Back-Exchange)
Objective: To determine the stability of the deuterium label on deuterated Efavirenz under various conditions relevant to bioanalytical sample handling and storage.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of deuterated Efavirenz (e.g., Efavirenz-d₅) in an appropriate organic solvent (e.g., methanol).
-
Spike the deuterated Efavirenz into blank human plasma at a concentration typical for an internal standard in a quantitative assay.
-
Prepare separate sets of samples with varying pH values (e.g., acidic, neutral, and basic) to assess the impact of pH on isotopic exchange.
-
-
Incubation:
-
Incubate the prepared samples under different conditions:
-
Room temperature for various durations (e.g., 0, 2, 4, 8, and 24 hours) to simulate benchtop stability.
-
At -20°C and -80°C for extended periods (e.g., 1, 7, and 30 days) to assess long-term storage stability.
-
Through multiple freeze-thaw cycles (e.g., 1, 3, and 5 cycles).
-
-
-
Sample Analysis:
-
At each time point, extract the Efavirenz from the plasma using a validated method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracts using high-resolution mass spectrometry (HRMS) to monitor for any change in the isotopic distribution of the deuterated Efavirenz. A decrease in the abundance of the fully deuterated species and an increase in the abundance of partially deuterated or unlabeled species would indicate back-exchange.
-
Protocol for In Vitro Metabolic Stability Assay
Objective: To compare the rate and profile of metabolism of deuterated and ¹³C-labeled Efavirenz with unlabeled Efavirenz in human liver microsomes.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
Prepare incubation mixtures containing pooled human liver microsomes, a NADPH-regenerating system, and either unlabeled Efavirenz, deuterated Efavirenz, or ¹³C-labeled Efavirenz at a clinically relevant concentration.
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the parent compound (unlabeled, deuterated, or ¹³C-labeled Efavirenz) and its major metabolites (e.g., 8-hydroxyefavirenz (B1664214) and 7-hydroxyefavirenz).[14][15][16]
-
Determine the rate of disappearance of the parent compound and the rate of formation of the metabolites for each of the three Efavirenz forms.
-
Data Analysis:
-
Compare the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of deuterated and ¹³C-labeled Efavirenz to that of unlabeled Efavirenz. A significant difference in these parameters for the deuterated compound would indicate a kinetic isotope effect.
-
Compare the metabolite formation profiles. A change in the ratio of major metabolites for the deuterated compound would suggest metabolic switching.
Mandatory Visualizations
Caption: Metabolic pathway of Efavirenz.
Caption: Experimental workflow for comparison.
Conclusion and Recommendation
For routine quantitative bioanalysis of Efavirenz where the highest accuracy and precision are required, ¹³C-labeled Efavirenz is the superior choice as an internal standard. Its high isotopic stability eliminates the risk of back-exchange, and its identical physicochemical properties ensure perfect co-elution with the unlabeled analyte, providing the most effective compensation for matrix effects.[2][11][13]
While deuterated Efavirenz can be a viable and more cost-effective alternative, it is crucial to carefully validate its use. This includes assessing the stability of the deuterium labels under the specific analytical conditions and confirming that any chromatographic shift does not adversely impact the accuracy of quantification. The potential for a kinetic isotope effect with deuterated Efavirenz also makes it less ideal for studies involving the quantification of metabolites, as its metabolic profile may differ from that of the native drug.[5][6][7]
Ultimately, the choice of internal standard should be based on a thorough evaluation of the specific requirements of the bioanalytical method and the overall goals of the research. For pivotal studies and regulatory submissions, the robustness and reliability offered by ¹³C-labeled Efavirenz justify its potentially higher cost.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 8. ClinPGx [clinpgx.org]
- 9. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]
- 16. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Efavirenz-13C6 in a Novel Biological Matrix: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Efavirenz in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. When venturing into a novel biological matrix, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Efavirenz-13C6, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by experimental data and detailed validation protocols.
The gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard that co-elutes with the analyte. This compound, by virtue of its identical chemical structure and physicochemical properties to Efavirenz, offers the most effective compensation for variability in sample extraction, matrix effects, and instrument response.
Performance Comparison of Internal Standards
It is important to note that the following data is collated from separate studies and different biological matrices. Therefore, direct comparison of absolute values should be approached with caution. The key takeaway is the performance characteristics of each method within its own validation parameters.
| Performance Parameter | This compound (in Cervicovaginal Secretions) | Reserpine (Structural Analog) (in Saliva) |
| Linearity Range | 25 - 10,000 ng/mL | 3.125 - 100 µg/L (equivalent to 3.125 - 100 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 | 0.989 - 0.992 |
| Intra-day Precision (% CV) | 7.69 - 14.9% | 0.46 - 9.43% |
| Inter-day Precision (% CV) | 7.69 - 14.9% | 0.46 - 9.43% |
| Accuracy (% Bias or % Recovery) | 99.1 - 105.3% | 80 - 120% |
| Mean Recovery | 83.8% | 60% |
| Matrix Effect | No significant matrix effect observed | Not explicitly reported, but a structural analog is less effective at compensating for matrix effects compared to a SIL IS. |
The Gold Standard: Why this compound is the Preferred Choice
Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Identical Physicochemical Properties: They share nearly identical extraction recovery and chromatographic retention times with the analyte.
-
Correction for Matrix Effects: They experience the same degree of ionization suppression or enhancement as the analyte in the mass spectrometer's ion source.
-
Improved Accuracy and Precision: By effectively mimicking the analyte's behavior throughout the analytical process, SIL internal standards can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.
Structural analogs, while a viable alternative when a SIL is unavailable, may exhibit different ionization efficiencies and chromatographic behavior compared to the analyte, potentially compromising assay accuracy. Deuterated internal standards (e.g., Efavirenz-d5) are a closer alternative to 13C-labeled standards; however, they can sometimes exhibit slight chromatographic shifts and a potential for isotopic exchange, which is not a concern with 13C labeling.
Experimental Protocols for Method Validation in a Novel Biological Matrix
The following is a detailed methodology for the validation of a bioanalytical method for Efavirenz in a novel biological matrix, based on the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Efavirenz and this compound in an appropriate organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Efavirenz by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the intended calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration to be spiked into all samples (calibration standards, quality controls, and unknown samples).
Sample Preparation
-
A specific sample preparation method should be developed and optimized for the novel biological matrix. Common techniques include:
-
Protein Precipitation (PPT): Addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins, followed by centrifugation.
-
Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use of a solid sorbent to selectively adsorb and then elute the analyte.
-
-
The internal standard working solution should be added to the samples before the extraction process.
LC-MS/MS Analysis
-
Develop a chromatographic method to achieve adequate separation of Efavirenz from endogenous matrix components.
-
Optimize the mass spectrometric conditions for the detection of Efavirenz and this compound using multiple reaction monitoring (MRM).
Method Validation Parameters
a. Selectivity and Specificity:
-
Analyze at least six different blank lots of the novel biological matrix to assess for interfering peaks at the retention time of Efavirenz and this compound.
-
The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
b. Calibration Curve and Linearity:
-
Prepare a calibration curve consisting of a blank sample, a zero sample (blank + internal standard), and at least six to eight non-zero concentration levels.
-
The calibration curve should be generated by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration.
-
The linearity should be evaluated using a weighted least-squares regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
c. Accuracy and Precision:
-
Determine intra- and inter-day accuracy and precision using quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day: Analyze at least five replicates of each QC level on at least three different days.
-
The precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ) of the nominal values.
d. Recovery:
-
Determine the extraction recovery of Efavirenz by comparing the peak area of extracted QC samples to that of post-extraction spiked samples at the same concentration.
-
Recovery should be consistent across the different QC levels.
e. Matrix Effect:
-
Evaluate the matrix effect by comparing the peak response of the analyte in post-extraction spiked samples to the peak response of the analyte in a neat solution at the same concentration.
-
The internal standard-normalized matrix factor should be calculated for at least six different lots of the biological matrix. The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15%.
f. Stability:
-
Evaluate the stability of Efavirenz in the novel biological matrix under various conditions that mimic sample handling and storage:
-
Freeze-thaw stability: At least three freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a duration that covers the expected sample preparation time.
-
Long-term stability: At the intended storage temperature for a period that exceeds the expected storage duration of study samples.
-
Post-preparative (autosampler) stability: In the autosampler for the expected duration of an analytical run.
-
-
The mean concentration at each QC level should be within ±15% of the nominal concentration.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical processes, the following diagrams are provided.
Performance Showdown: Efavirenz-13C6 Quantification Across Diverse LC-MS/MS Platforms
The accurate quantification of the antiretroviral drug Efavirenz (B1671121) is critical in both clinical therapeutic drug monitoring and pharmacokinetic research. Efavirenz-13C6, a stable isotope-labeled internal standard, is indispensable for achieving high precision and accuracy in bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative evaluation of this compound performance across different LC-MS/MS systems, supported by experimental data from published studies. The objective is to assist researchers, scientists, and drug development professionals in selecting the optimal analytical approach for their specific needs.
Comparative Performance Data
The following table summarizes the performance characteristics of Efavirenz quantification using this compound as an internal standard on various LC-MS/MS platforms. The data is compiled from different studies and highlights the capabilities of each system in terms of sensitivity, linearity, and precision.
| Parameter | LC-MS/MS System 1 (Triple Quadrupole) | LC-MS/MS System 2 (UPLC-MS/MS with Hybrid Ion Trap) |
| Analyte | Efavirenz | Efavirenz |
| Internal Standard | This compound | Lopinavir (in this specific multi-analyte assay) |
| Matrix | Human Plasma | Mouse Serum and Tissues |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 0.5 ng/mL[2] |
| Linearity Range | 1.0–2,500 ng/mL[1] | 0.5–1000 ng/mL[2] |
| Intra-day Precision (%CV) | 2.41% to 6.42%[1] | High and consistent (specific values not detailed in abstract)[2] |
| Inter-day Precision (%CV) | 3.03% to 9.18%[1] | High and consistent (specific values not detailed in abstract)[2] |
| Intra-day Accuracy | 100% to 111%[1] | High and consistent (specific values not detailed in abstract)[2] |
| Inter-day Accuracy | 95.2% to 108%[1] | High and consistent (specific values not detailed in abstract)[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the experimental protocols from the cited studies.
Method 1: High-Sensitivity Quantification in Human Plasma[1]
This method was developed for the determination of Efavirenz in human plasma using a triple quadrupole mass spectrometer.
-
Sample Preparation: Protein precipitation was performed on 50 µL of human plasma, followed by a one-to-one dilution with water. The diluted supernatant was then injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
HPLC System: Not specified in the abstract.
-
Column: Not specified in the abstract.
-
Mobile Phase: A gradient program with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Efavirenz: m/z 314.20 → 243.90
-
This compound: m/z 320.20 → 249.90
-
-
Method 2: Multi-Analyte Quantification in Mouse Serum and Tissues[2]
This method was developed for the simultaneous quantification of several antiretroviral drugs, including Efavirenz, in mouse serum and various tissues.
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions:
-
UPLC System: Not specified in the abstract.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not detailed in the abstract.
-
Run Time: 7 minutes.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Quadrupole linear ion trap hybrid mass spectrometer.
-
Ionization Mode: Dual positive and negative electrospray ionization (ESI).
-
Detection Mode: Not specified.
-
Internal Standard: Lopinavir was used as the internal standard for the multi-analyte assay.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the LC-MS/MS quantification of Efavirenz.
Caption: A generalized workflow for the LC-MS/MS analysis of Efavirenz.
Caption: The logical relationship for quantification using an internal standard.
References
- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS quantification of nanoformulated ritonavir, indinavir, atazanavir, and efavirenz in mouse serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Switching Internal Standards in Bioanalysis: A Bridging Study Guide for Efavirenz-13C6
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. While various types of internal standards exist, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard. This guide provides a comprehensive comparison and a detailed protocol for conducting a bridging study when transitioning from a different internal standard to Efavirenz-13C6 for the bioanalysis of Efavirenz.
The Rationale for Upgrading to this compound
The ideal internal standard co-elutes with the analyte, experiences identical ionization effects, and behaves similarly during sample extraction.[1] this compound, as a SIL internal standard, offers significant advantages over structural analogs (e.g., Propranolol, Nevirapine, or other structurally similar compounds).
Key Advantages of this compound:
-
Reduced Variability: this compound has nearly identical physicochemical properties to Efavirenz, ensuring it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1]
-
Minimized Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of imprecision in LC-MS/MS assays. Since this compound and Efavirenz have the same molecular structure and chromatographic behavior, they are equally affected by the matrix, leading to more accurate and precise quantification.
-
Enhanced Specificity: The mass difference between this compound and Efavirenz provides high specificity in MS detection, reducing the risk of interference from endogenous or exogenous compounds.
Bridging the Gap: A Step-by-Step Experimental Protocol
When switching from a previously validated method using a different internal standard to one utilizing this compound, a partial validation, often referred to as a bridging study, is required to demonstrate that the change does not negatively impact the method's performance. Regulatory bodies like the FDA and EMA provide guidelines for such partial validations.[2][3][4]
Cross-Validation: Comparing the Old and New
The core of the bridging study is a cross-validation experiment to compare the results obtained with the new internal standard (this compound) against the original method with the former internal standard.
Methodology:
-
Select a minimum of 20 incurred samples (study samples from subjects) that have been previously analyzed using the original validated method.
-
Re-analyze these samples using the new method with this compound as the internal standard.
-
The concentration values obtained from both methods should be compared. The difference between the initial value and the value obtained in the re-analysis should be within ±20% for at least 67% of the repeated samples.
Accuracy and Precision Assessment
This experiment verifies that the new internal standard maintains the method's accuracy and precision.
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze at least five replicates of each QC level in a single analytical run (intra-assay) and across at least three separate runs (inter-assay).
-
The mean concentration for each QC level should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[5]
Selectivity and Specificity Re-evaluation
It is crucial to confirm that the new internal standard does not introduce any interferences.
Methodology:
-
Analyze at least six different blank matrix lots (e.g., human plasma) for any interfering peaks at the retention times of Efavirenz and this compound.
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for Efavirenz and not more than 5% for the internal standard.
Matrix Effect Investigation
Even with a SIL-IS, it is good practice to re-assess the matrix effect.
Methodology:
-
Use at least six different lots of the biological matrix.
-
For each lot, prepare two sets of samples at low and high QC concentrations:
-
Set A: Efavirenz and this compound spiked into the post-extraction blank matrix.
-
Set B: Efavirenz and this compound in a neat solution.
-
-
The matrix factor is calculated as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the neat solution (Set B). The %CV of the matrix factor across the different lots should be ≤15%.
Comparative Performance Data
The following tables summarize the expected performance of a bioanalytical method for Efavirenz using a structural analog internal standard versus the superior performance achieved with this compound.
Table 1: Performance Characteristics of an Efavirenz RP-HPLC Method with a Structural Analog Internal Standard (Methylprednisolone)
| Parameter | Result |
| Linearity Range | 0.43 – 8.60 µg/mL |
| Correlation Coefficient (r²) | 0.995 |
| Intraday Precision (%RSD) | < 2% |
| Interday Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Data is based on a published RP-HPLC method and is for illustrative purposes.[6]
Table 2: Performance Characteristics of an Efavirenz LC-MS/MS Method with this compound Internal Standard
| Parameter | Result |
| Linearity Range | 1.0–2,500 ng/mL |
| Correlation Coefficient (r) | >0.99 |
| Intraday Precision (%CV) | 2.41% to 6.42% |
| Interday Precision (%CV) | 3.03% to 9.18% |
| Intraday Accuracy | 100–111% |
| Interday Accuracy | 95.2–108% |
Data is based on a published LC-MS/MS method.[5]
Table 3: Illustrative Comparison of Internal Standard Performance for an Immunosuppressant Drug (Everolimus) - Structural Analog vs. Stable Isotope-Labeled
| Parameter | Structural Analog IS (32-desmethoxyrapamycin) | Stable Isotope-Labeled IS (everolimus-d4) |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% (no significant difference) |
| Method Comparison Slope vs. Reference Method | 0.83 | 0.95 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
Disclaimer: This data is for the immunosuppressant drug Everolimus (B549166) and is presented to illustrate the potential differences in performance between a structural analog and a stable isotope-labeled internal standard. While both performed acceptably, the SIL-IS showed a more favorable comparison to a reference method.[7]
Visualizing the Workflow and Decision Process
To further clarify the process, the following diagrams illustrate the experimental workflow for the bridging study and the logical considerations for switching to this compound.
Caption: Experimental workflow for a bridging study when switching to a new internal standard.
Caption: Decision-making process for switching to this compound as the internal standard.
By following this comprehensive guide, researchers and drug development professionals can confidently and efficiently conduct a bridging study to transition to this compound, ultimately enhancing the quality, reliability, and regulatory compliance of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Regulatory Landscapes: A Comparative Guide to Method Validation with Stable Isotope-Labeled Standards
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical component of regulatory compliance and ensures the generation of reliable data. When employing stable isotope-labeled internal standards (SIL-ISs), adherence to stringent regulatory guidelines is paramount. This guide provides a comprehensive comparison of key performance characteristics for methods utilizing SIL-ISs versus analog internal standards (An-ISs) and outlines the regulatory expectations for method validation in line with major international guidelines from the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The use of an appropriate internal standard is fundamental in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to account for variability during sample preparation and analysis.[1] SIL-ISs are widely considered the "gold standard" due to their structural and physicochemical similarity to the analyte.[1][2] This guide presents a data-driven comparison and detailed experimental protocols to ensure analytical methods meet the rigorous requirements for regulatory submission.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard significantly influences the accuracy and precision of a bioanalytical method.[1] While SIL-ISs are preferred, structural analog internal standards are a viable alternative when a SIL-IS is not available.[3] The following table summarizes a comparison of these two approaches based on typical performance data.
| Performance Parameter | Stable Isotope-Labeled Internal Standard (SIL-IS) | Analog Internal Standard (An-IS) | Rationale |
| Accuracy (%Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, providing superior correction.[4] Structural analogs may have different chromatographic behavior and ionization efficiency.[2] |
| Precision (%CV) | Typically ≤15% | Can be ≤15%, but often higher variability is observed | The close physicochemical properties of SIL-IS to the analyte lead to more consistent correction for variations in sample processing and instrument response. |
| Matrix Effect | High degree of compensation | Variable compensation | The ICH M10 guideline emphasizes the need to investigate matrix effects.[1] SIL-ISs are highly effective at compensating for matrix-induced ion suppression or enhancement.[5] |
| Selectivity | High | Generally high, but potential for cross-interference | The high specificity of MS detection for both the analyte and the SIL-IS at different mass-to-charge ratios minimizes the risk of interference.[1] |
| Recovery | Consistent and reproducible | Can be variable | While not a validation parameter with strict acceptance criteria, consistent recovery is important.[6] The SIL-IS closely tracks the analyte's recovery during sample extraction. |
| Chromatographic Co-elution | Co-elutes perfectly with the analyte, though minor isotopic effects on retention time can occur with deuterium (B1214612) labeling.[2][6] | Retention time will differ from the analyte.[6] | Co-elution is a key advantage of SIL-ISs, ensuring they are subjected to the same analytical conditions as the analyte. |
| Cost & Availability | Can be expensive and require custom synthesis.[4] | Generally more affordable and widely available.[6] | The cost and availability of a suitable SIL-IS can be a practical limitation. |
Regulatory Framework and Key Validation Parameters
The validation of bioanalytical methods is a mandatory requirement from regulatory agencies to ensure the reliability of data submitted for drug development. The ICH M10 guideline has harmonized the requirements of the FDA and EMA, providing a unified standard for bioanalytical method validation.[3][4]
A full validation is required for a new bioanalytical method or when significant changes are made to a validated method.[4] The key validation parameters that must be investigated include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other components in the sample.[4]
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.[4]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[4]
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and the internal standard.[7]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[4]
Experimental Protocols
Detailed methodologies for assessing critical validation parameters for a bioanalytical method using a stable isotope-labeled internal standard are provided below.
Protocol 1: Determination of Accuracy and Precision
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[1]
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Analyte reference standard.
-
Stable isotope-labeled internal standard (SIL-IS).
-
Quality Control (QC) samples at four concentration levels:
Procedure:
-
Prepare Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Prepare QC Samples: Prepare a bulk batch of QC samples at the four specified concentration levels.[1]
-
Intra-day Accuracy and Precision: In a single analytical run, analyze at least five replicates of each QC level (LLOQ, LQC, MQC, HQC).[8] Include a full calibration curve in the run.
-
Inter-day Accuracy and Precision: Analyze at least three separate analytical runs on at least two different days. Each run should include a full calibration curve and at least five replicates of each QC level.
-
Data Analysis: Calculate the concentration of each QC replicate using the calibration curve. Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level. Accuracy is reported as the percent bias from the nominal concentration.
Acceptance Criteria (ICH M10):
-
Accuracy: The mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% for the LLOQ.[8]
-
Precision: The CV should not exceed 15% for QC samples, and should not exceed 20% for the LLOQ.[8]
Protocol 2: Assessment of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.[1]
Materials:
-
Blank biological matrix from at least six different individual sources.[4]
-
Analyte and SIL-IS stock solutions.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent.[1]
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.[1]
-
Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.[1]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (MF of analyte) / (MF of SIL-IS)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
Acceptance Criteria (ICH M10):
-
The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[1]
Protocol 3: Stability Evaluation
Objective: To demonstrate that the analyte is stable in the biological matrix under the expected storage and handling conditions.[4]
Experimental Protocol:
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Stability Conditions to Evaluate:
-
Freeze-Thaw Stability: Subject the QC samples to a minimum of three freeze-thaw cycles.[4]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that reflects the expected sample handling time.[6]
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration equal to or longer than the time samples will be stored.[6]
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their storage temperature.[6]
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
Acceptance Criteria (ICH M10):
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[6]
Visualizing the Validation Workflow
Diagrams are essential for illustrating complex workflows. The following diagrams, generated using the DOT language, depict a generalized workflow for bioanalytical method validation and the logical decision process for selecting an internal standard.
A generalized workflow for bioanalytical method validation.
Decision pathway for internal standard selection.
By adhering to these regulatory guidelines, employing robust experimental protocols, and understanding the performance characteristics of different internal standards, researchers can ensure the development of high-quality, defensible bioanalytical methods.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Efavirenz-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Efavirenz-13C6, a carbon-13 labeled version of Efavirenz. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
Hazard Profile and Regulatory Overview
Efavirenz is classified as a hazardous substance with potential risks to human health and the environment.[1][2] It is harmful if swallowed, may cause damage to an unborn child, and can lead to organ damage through prolonged or repeated exposure.[1][2] Furthermore, Efavirenz is very toxic to aquatic life with long-lasting effects.[1] As such, its disposal is regulated to prevent environmental contamination.
The primary regulatory framework governing pharmaceutical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4] In 2019, the EPA introduced Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[4][5] A key provision of this rule is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[4]
Step-by-Step Disposal Protocol for this compound
Treat all this compound waste, including the pure compound, contaminated labware (e.g., vials, gloves, pipette tips), and solutions, as hazardous waste.[6]
Step 1: Waste Identification and Segregation
-
Isolate this compound Waste: Do not mix this compound waste with non-hazardous materials.[6]
-
Segregate from Other Waste Streams: Keep this compound waste separate from biohazardous waste (which should not go to a landfill) and controlled substances.[7]
Step 2: Proper Containerization
-
Use Designated Hazardous Waste Containers:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[6] In many jurisdictions, black containers are used for RCRA hazardous pharmaceutical waste.
Step 3: Storage
-
Secure Storage Area: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[6]
-
Follow Institutional Guidelines: Adhere to your institution's specific storage time limits for hazardous waste.
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and disposal of the waste.[6]
-
Incineration: The recommended disposal method for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and regulatory requirements.[6]
In Case of a Spill:
-
Evacuate and Secure the Area: Prevent unnecessary personnel from entering the spill area.[6]
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, protective clothing, and eye/face protection, before attempting to clean a spill.[8][9]
-
Contain the Spill: Prevent the spilled chemical from entering drains or the environment.[6][9]
-
Clean-up: For solid spills, avoid dust formation.[6] Collect the spilled material and place it in a designated hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's EHS department.
Quantitative Data Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Reproductive Toxicity | May damage the unborn child.[1][2][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (Central nervous system, Skin) through prolonged or repeated exposure.[1][2][8] |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects.[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Efavirenz-13C6: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Efavirenz-13C6, a stable isotope-labeled version of the non-nucleoside reverse transcriptase inhibitor Efavirenz, stringent adherence to safety protocols is paramount. While the isotopic label does not alter the chemical reactivity, the pharmacological activity and potential hazards mirror those of the parent compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Essential Safety and Handling Data
Although specific occupational exposure limits for this compound have not been established by regulatory bodies, an internal workplace exposure limit has been set by at least one manufacturer. This, along with other key safety data, is crucial for risk assessment and the implementation of appropriate safety measures.
| Parameter | Value | Source |
| Occupational Exposure Limit (TWA) | 100 µg/m³ | Internal Assessment (Merck)[1] |
| Hazard Classifications | Acute Toxicity (Oral), Category 4; Eye Irritation, Category 2; Reproductive Toxicity, Category 1B; Specific Target Organ Toxicity (Repeated Exposure), Category 1 | Merck SDS[2][3] |
| Precautionary Statements | P201, P202, P260, P264, P270, P273, P280 | Merck SDS[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The substance should be stored in a tightly closed, properly labeled container.[2]
-
Store in a locked, cool, and well-ventilated area.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields.[4][5]
-
Skin Protection: Impervious gloves (chemically resistant) must be worn.[4][5] A lab coat or gown should be worn to prevent skin contact.[4]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if adequate ventilation is unavailable, a NIOSH-approved respirator is necessary.[2]
Handling and Preparation:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[2]
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[4][6]
-
Clean the spill area thoroughly.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[6]
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal company.[4][6]
Experimental Workflow Visualization
To further clarify the procedural steps for safe handling, the following diagram outlines the key decision points and actions from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
